molecular formula C34H53N5O4S B8103603 (S,R,S)-AHPC-Me-C10-NH2

(S,R,S)-AHPC-Me-C10-NH2

货号: B8103603
分子量: 627.9 g/mol
InChI 键: AJVUUWWUFQQMNH-GOGGMHKJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(S,R,S)-AHPC-Me-C10-NH2 is a useful research compound. Its molecular formula is C34H53N5O4S and its molecular weight is 627.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

(2S,4R)-1-[(2S)-2-(11-aminoundecanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H53N5O4S/c1-23(25-15-17-26(18-16-25)30-24(2)36-22-44-30)37-32(42)28-20-27(40)21-39(28)33(43)31(34(3,4)5)38-29(41)14-12-10-8-6-7-9-11-13-19-35/h15-18,22-23,27-28,31,40H,6-14,19-21,35H2,1-5H3,(H,37,42)(H,38,41)/t23-,27+,28-,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVUUWWUFQQMNH-GOGGMHKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCCN)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Definitive Guide to (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Technology: Mechanism, Data, and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the (S,R,S)-AHPC-Me-C10-NH2 moiety, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). Tailored for researchers, scientists, and drug development professionals, this document elucidates the mechanism of action, presents key quantitative data, and offers detailed experimental protocols for PROTACs utilizing this advanced E3 ligase ligand.

This compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a 10-carbon alkyl linker terminating in an amine group.[1] This configuration allows for its conjugation to a target protein ligand, forming a heterobifunctional PROTAC. The primary function of the this compound component is to recruit the VHL E3 ligase to a target protein, thereby inducing its ubiquitination and subsequent degradation by the proteasome.

Core Mechanism of Action

The fundamental mechanism of action for a PROTAC incorporating this compound involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the VHL E3 ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

PROTAC Mechanism of Action Figure 1: General Mechanism of Action for a PROTAC Utilizing this compound cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation Target Protein Target Protein PROTAC This compound based PROTAC Target Protein->PROTAC Binds to Target Ligand Poly-Ub Poly-Ubiquitin Chain Target Protein->Poly-Ub VHL E3 Ligase VHL E3 Ligase PROTAC->VHL E3 Ligase Binds to VHL Ligand VHL E3 Ligase->Target Protein Transfers Ub E1 E1 E2 E2 E1->E2 Activates & Transfers Ub E2->VHL E3 Ligase Binds to E3 Ub Ubiquitin Proteasome Proteasome Poly-Ub->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degrades Target

Caption: General Mechanism of Action for a PROTAC Utilizing this compound.

Applications in Targeted Protein Degradation

The this compound linker has been instrumental in the development of potent and selective PROTACs against a range of high-value therapeutic targets. Below, we detail the characteristics of three prominent examples: MS432, ARV-771, and GMB-475.

MS432: A MEK1/2 Degrader

MS432 is a first-in-class PROTAC that targets the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) for degradation.[2][3][4] It incorporates a derivative of this compound to recruit the VHL E3 ligase.

Quantitative Data for MS432

ParameterCell LineMEK1MEK2Reference
DC₅₀ (nM) HT293117[2]
DC₅₀ (nM) COLO 20518 ± 711 ± 2[4]
DC₅₀ (nM) UACC 25756 ± 2527 ± 19[4]
GI₅₀ (nM) HT2930-20030-200[4]
GI₅₀ (nM) SK-MEL-2830-20030-200[4]
GI₅₀ (nM) COLO 20530-20030-200[4]
GI₅₀ (nM) UACC 25730-20030-200[4]

MEK1/2 Signaling Pathway

MEK1 and MEK2 are central components of the RAS-RAF-MEK-ERK signaling pathway, which is frequently hyperactivated in cancer. Degradation of MEK1/2 by MS432 leads to the inhibition of this pathway.

MEK1/2 Signaling Pathway Figure 2: Simplified RAS-RAF-MEK-ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS RAF RAF RAS->RAF MEK1/2 MEK1/2 RAF->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival MS432 MS432 MS432->MEK1/2 Induces Degradation

Caption: Simplified RAS-RAF-MEK-ERK Signaling Pathway and the point of intervention for MS432.

ARV-771: A BET Degrader

ARV-771 is a potent PROTAC that degrades Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, and BRD4). It utilizes an (S,R,S)-AHPC-Me based VHL ligand for E3 ligase recruitment.[5]

Quantitative Data for ARV-771

ParameterTargetValue (nM)Reference
Kd BRD2(1)34[5]
Kd BRD2(2)4.7[5]
Kd BRD3(1)8.3[5]
Kd BRD3(2)7.6[5]
Kd BRD4(1)9.6[5]
Kd BRD4(2)7.6[5]
DC₅₀ BET Proteins< 1[5]

BET Protein Signaling Pathway

BET proteins are epigenetic readers that play a crucial role in regulating the transcription of genes involved in cell proliferation and cancer, such as c-MYC. Their degradation by ARV-771 leads to the downregulation of these oncogenic drivers.

BET Protein Signaling Pathway Figure 3: Role of BET Proteins in Gene Transcription BET Proteins (BRD2/3/4) BET Proteins (BRD2/3/4) Transcriptional Machinery Transcriptional Machinery BET Proteins (BRD2/3/4)->Transcriptional Machinery Recruitment Acetylated Histones Acetylated Histones Acetylated Histones->BET Proteins (BRD2/3/4) Binding Oncogenes (e.g., c-MYC) Oncogenes (e.g., c-MYC) Transcriptional Machinery->Oncogenes (e.g., c-MYC) Transcription ARV-771 ARV-771 ARV-771->BET Proteins (BRD2/3/4) Induces Degradation

Caption: Role of BET Proteins in Gene Transcription and the inhibitory action of ARV-771.

GMB-475: A BCR-ABL1 Degrader

GMB-475 is a PROTAC designed to degrade the BCR-ABL1 fusion protein, a hallmark of chronic myeloid leukemia (CML). It employs a VHL ligand for E3 ligase engagement.[6]

Quantitative Data for GMB-475

ParameterCell LineValueReference
DC₅₀ K562 (BCR-ABL1)340 nM[6]
Dₘₐₓ K562 (BCR-ABL1)95%[6]
IC₅₀ K562~1 µM[6]
IC₅₀ Ba/F3 (BCR-ABL1)~1 µM[6]

BCR-ABL1 Signaling Pathway

The constitutively active BCR-ABL1 tyrosine kinase drives CML by activating multiple downstream signaling pathways, including the JAK-STAT and RAS-MAPK pathways, leading to uncontrolled cell proliferation and survival. GMB-475-mediated degradation of BCR-ABL1 abrogates these oncogenic signals.

BCR-ABL1 Signaling Pathway Figure 4: Key Signaling Pathways Activated by BCR-ABL1 BCR-ABL1 BCR-ABL1 JAK-STAT JAK-STAT BCR-ABL1->JAK-STAT RAS-MAPK RAS-MAPK BCR-ABL1->RAS-MAPK PI3K-AKT PI3K-AKT BCR-ABL1->PI3K-AKT Cell Proliferation & Survival Cell Proliferation & Survival JAK-STAT->Cell Proliferation & Survival RAS-MAPK->Cell Proliferation & Survival PI3K-AKT->Cell Proliferation & Survival GMB-475 GMB-475 GMB-475->BCR-ABL1 Induces Degradation

Caption: Key Signaling Pathways Activated by BCR-ABL1 and the therapeutic intervention by GMB-475.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount in PROTAC research. The following sections provide methodologies for assessing PROTAC-mediated protein degradation.

Western Blotting for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following PROTAC treatment.[7][8][9]

Experimental Workflow

Western Blot Workflow Figure 5: Experimental Workflow for Western Blot Analysis of PROTAC Efficacy Cell Seeding Cell Seeding PROTAC Treatment PROTAC Treatment Cell Seeding->PROTAC Treatment Cell Lysis Cell Lysis PROTAC Treatment->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Protein Transfer Protein Transfer SDS-PAGE->Protein Transfer Immunoblotting Immunoblotting Protein Transfer->Immunoblotting Detection & Analysis Detection & Analysis Immunoblotting->Detection & Analysis

Caption: Experimental Workflow for Western Blot Analysis of PROTAC Efficacy.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC or vehicle control for the desired time course (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane again to remove unbound secondary antibody.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.

In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescence assay that offers higher throughput for quantifying protein levels compared to traditional Western blotting.[10][11][12][13]

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 96-well or 384-well plates and culture until confluent.

    • Treat cells with the PROTAC as described for the Western blot protocol.

  • Fixation and Permeabilization:

    • Fix the cells with a formaldehyde (B43269) solution.

    • Permeabilize the cells with a buffer containing a mild detergent (e.g., Triton X-100).

  • Blocking and Antibody Incubation:

    • Block the wells with a suitable blocking buffer.

    • Incubate with the primary antibody against the target protein.

    • For normalization, a second primary antibody against a housekeeping protein (e.g., tubulin) from a different host species can be used simultaneously.

  • Secondary Antibody Incubation and Detection:

    • Wash the wells and incubate with species-specific secondary antibodies conjugated to different near-infrared fluorophores (e.g., DyLight 680 and DyLight 800).

    • Wash the wells to remove unbound secondary antibodies.

    • Scan the plate using a near-infrared imaging system.

  • Data Analysis:

    • Quantify the fluorescence intensity for both the target protein and the normalization control.

    • Calculate the normalized protein levels for each treatment condition.

Conclusion

This compound is a versatile and effective VHL E3 ligase ligand that has enabled the development of potent PROTACs against a variety of challenging disease targets. The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation, facilitating the design and evaluation of novel therapeutics. The continued application of this and similar chemical tools holds immense promise for the future of drug discovery.

References

(S,R,S)-AHPC-Me-C10-NH2: A Technical Guide to its Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C10-NH2 is a key chemical tool in the rapidly advancing field of targeted protein degradation. It is an E3 ligase ligand-linker conjugate, specifically designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a 10-carbon alkyl linker with a terminal amine group (-NH2). This amine functionality serves as a versatile chemical handle for conjugation to a ligand that binds to a protein of interest, thereby creating a heterobifunctional PROTAC.

PROTACs are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate target proteins. By simultaneously binding to an E3 ligase and a target protein, a PROTAC induces the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This technical guide provides an in-depth overview of the use of this compound in research, focusing on its application in the development of PROTACs targeting key signaling proteins.

Core Application: Synthesis of PROTACs

The primary application of this compound is as a synthetic building block for the creation of PROTACs. The terminal amine group allows for covalent linkage to a "warhead" that targets a specific protein. This is exemplified by its use in the synthesis of MS432, a potent and selective degrader of the mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[1]

Logical Workflow for PROTAC Synthesis

PROTAC_Synthesis cluster_reactants Reactants AHPC This compound Coupling Chemical Coupling Reaction (e.g., Amide bond formation) AHPC->Coupling Warhead Target Protein Ligand (e.g., MEK1/2 Inhibitor) Warhead->Coupling PROTAC PROTAC Molecule (e.g., MS432) Coupling->PROTAC

Caption: General workflow for synthesizing a PROTAC using this compound.

Mechanism of Action of PROTACs Synthesized with this compound

PROTACs synthesized using this VHL ligand-linker engage the cellular machinery to induce degradation of the target protein.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (VHL-PROTAC-Target) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Target Target Protein (e.g., MEK1/2) Target->Ternary_Complex Ubiquitination Poly-ubiquitination of Target Protein Ternary_Complex->Ubiquitination Recruits E2 Ubiquitin-conjugating enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of Target Protein Proteasome->Degradation

Caption: Mechanism of action for a VHL-recruiting PROTAC.

Quantitative Data of PROTACs

The efficacy of PROTACs is quantified by their ability to induce the degradation of the target protein, typically measured as the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

PROTACTarget(s)VHL Ligand ComponentDC50 (MEK1)DC50 (MEK2)Cell Line
MS432MEK1, MEK2(S,R,S)-AHPC-Me31 nM17 nMHT29
PROTACTarget(s)VHL Ligand ComponentDC50Cell Line
ARV-771BET proteins (BRD2, BRD3, BRD4)(S,R,S)-AHPC-Me<1 nMCastration-Resistant Prostate Cancer (CRPC) cells

Signaling Pathways Targeted by PROTACs Derived from this compound

MEK1/2 Degradation and the MAPK/ERK Signaling Pathway

MS432, synthesized using this compound, targets MEK1 and MEK2, which are central components of the MAPK/ERK signaling pathway. This pathway is crucial for cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers.

MAPK_ERK_Pathway cluster_upstream Upstream Signaling cluster_core_cascade Core Cascade cluster_downstream Downstream Effects Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response MS432 MS432 (PROTAC) MS432->MEK Induces Degradation

Caption: The MAPK/ERK signaling pathway and the point of intervention by the MEK1/2 degrader MS432.

BET Protein Degradation and Transcriptional Regulation

A related VHL ligand, (S,R,S)-AHPC-Me, is used to synthesize ARV-771, a degrader of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4). BET proteins are epigenetic readers that play a critical role in transcriptional regulation of oncogenes like c-Myc.

BET_Pathway ARV771 ARV-771 (PROTAC) BET BET Proteins (BRD2, BRD3, BRD4) ARV771->BET Induces Degradation Transcriptional_Machinery Transcriptional Machinery (e.g., RNA Polymerase II) BET->Transcriptional_Machinery Recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BET Binds to Oncogenes Oncogenes (e.g., c-Myc) Transcriptional_Machinery->Oncogenes Acts on Transcription Gene Transcription Oncogenes->Transcription Cancer_Proliferation Cancer Cell Proliferation Transcription->Cancer_Proliferation

Caption: The role of BET proteins in transcriptional activation and their degradation by ARV-771.

Experimental Protocols

PROTAC Synthesis: General Amide Coupling Procedure

This protocol describes a general method for coupling this compound to a carboxylic acid-functionalized target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • Peptide coupling reagent (e.g., HATU, HBTU)

  • Organic base (e.g., DIPEA, triethylamine)

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Dissolve the target protein ligand (1 equivalent) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Add the peptide coupling reagent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add this compound (1-1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., LC-MS).

  • Upon completion, quench the reaction and perform an aqueous workup.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by NMR and mass spectrometry to confirm its identity and purity.

Western Blotting for Protein Degradation

This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Cell Viability Assay

This protocol measures the effect of PROTAC treatment on cell proliferation.

Materials:

  • Cell line of interest

  • PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC or vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Conclusion

This compound is a valuable and versatile chemical probe for the development of VHL-recruiting PROTACs. Its well-defined structure and reactive handle facilitate the synthesis of potent and selective protein degraders for a wide range of biological targets. The ability to induce the degradation of disease-causing proteins offers a powerful therapeutic strategy, and the continued use of this compound and similar reagents will undoubtedly fuel further innovation in the field of targeted protein degradation.

References

An In-depth Technical Guide to the (S,R,S)-AHPC-Me-C10-NH2 VHL Ligand for Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." At the heart of this strategy are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate proteins of interest. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

This technical guide provides a comprehensive overview of the (S,R,S)-AHPC-Me-C10-NH2 ligand, a high-affinity binder for the von Hippel-Lindau (VHL) E3 ligase. This ligand has been successfully incorporated into potent and selective PROTACs, such as MS432, for the degradation of key cancer targets like MEK1 and MEK2. This document will delve into the quantitative data associated with this ligand and its corresponding PROTACs, provide detailed experimental protocols for their evaluation, and visualize the key biological and experimental processes.

Core Concepts: The VHL-mediated Ubiquitin-Proteasome System

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CUL2-RBX1-ELOB-ELOC-VHL (CRL2^VHL^) E3 ubiquitin ligase complex. Under normal cellular conditions, VHL recognizes and binds to hydroxylated proline residues on hypoxia-inducible factor 1α (HIF-1α), leading to its ubiquitination and proteasomal degradation. PROTACs containing a VHL ligand, such as this compound, hijack this natural process. By simultaneously binding to VHL and a protein of interest (POI), the PROTAC induces the formation of a ternary complex, bringing the POI into close proximity with the E3 ligase machinery. This proximity-induced ubiquitination marks the POI for degradation by the 26S proteasome.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC This compound -based PROTAC VHL VHL E3 Ligase PROTAC->VHL Binds POI Protein of Interest (e.g., MEK1/2) PROTAC->POI Binds Ternary_Complex POI-PROTAC-VHL Ternary Complex VHL->Ternary_Complex POI->Ternary_Complex Poly_Ub Polyubiquitination POI->Poly_Ub Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Poly_Ub->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

VHL-mediated protein degradation pathway initiated by a PROTAC.

Quantitative Data

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C34H53N5O4S
Molecular Weight 627.9 g/mol
CAS Number 2376139-52-3

Table 2: In Vitro Degradation Efficacy of MS432 (PROTAC containing this compound) [1][2]

Cell LineTarget ProteinDC50 (nM)Dmax (%)
HT29MEK131>90
HT29MEK217>90
COLO 205MEK118 ± 7>90
COLO 205MEK211 ± 2>90
UACC257MEK156 ± 25>90
UACC257MEK227 ± 19>90

Table 3: Antiproliferative Activity of MS432 [1]

Cell LineGI50 (nM)
HT-2930 - 200
SK-MEL-2830 - 200
COLO 20530 - 200
UACC 25730 - 200

Experimental Protocols

A robust assessment of a VHL ligand-based PROTAC involves a series of well-defined experiments to confirm its mechanism of action and quantify its efficacy. The following are detailed methodologies for key experiments.

Experimental_Workflow start Start: PROTAC Synthesis synthesis This compound Synthesis and Conjugation start->synthesis biophysical Biophysical Assays (Binary & Ternary Binding) synthesis->biophysical cell_based Cell-Based Assays synthesis->cell_based in_vitro_ub In Vitro Ubiquitination Assay synthesis->in_vitro_ub biophysical->cell_based western_blot Western Blot for Protein Degradation cell_based->western_blot in_vitro_ub->cell_based proteomics Quantitative Proteomics (On- and Off-Target Effects) western_blot->proteomics end End: Candidate Validation proteomics->end

Experimental workflow for the validation of a VHL-based PROTAC.
Synthesis of this compound and PROTAC Conjugation

While a detailed, step-by-step synthesis protocol for this compound is proprietary, a general synthetic strategy involves the coupling of the (S,R,S)-AHPC-Me core with a C10 linker containing a protected amine. The synthesis of the AHPC core itself is a multi-step process. A plausible route for the final linker conjugation is as follows:

  • Activation of the Linker: The carboxylic acid terminus of a Boc-protected 10-aminodecanoic acid is activated using a coupling reagent such as HATU or HOBt/EDC.

  • Amide Coupling: The activated linker is then reacted with the free amine of the (S,R,S)-AHPC-Me core in a suitable solvent like DMF with a non-nucleophilic base such as DIPEA.

  • Deprotection: The Boc protecting group on the terminal amine of the linker is removed using an acid, typically trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final this compound ligand.

  • PROTAC Conjugation: The free amine of the linker can then be coupled to an activated carboxylic acid on the target protein ligand to form the final PROTAC molecule.

Ternary Complex Formation Assays

Demonstrating the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein is crucial. Several biophysical techniques can be employed for this purpose.

Surface Plasmon Resonance (SPR):

  • Immobilization: Immobilize either the purified VHL protein or the target protein onto a sensor chip.

  • Analyte Injection: Inject a solution containing the PROTAC and the other protein partner (the one not immobilized) over the sensor surface.

  • Data Analysis: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass bound. A significant increase in the response units (RU) upon co-injection compared to the injection of either the PROTAC or the protein alone indicates ternary complex formation.

Isothermal Titration Calorimetry (ITC):

  • Sample Preparation: Place a solution of the VHL protein in the sample cell of the calorimeter.

  • Titration: Titrate a solution of the PROTAC and the target protein into the sample cell.

  • Data Analysis: Measure the heat changes upon each injection. The binding isotherm can be fitted to a model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH) of the ternary complex formation.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of the PROTAC to induce the ubiquitination of the target protein in a reconstituted system.

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a reaction buffer (typically Tris-HCl, MgCl2, DTT):

    • E1 ubiquitin-activating enzyme

    • E2 ubiquitin-conjugating enzyme (e.g., UBE2D2)

    • VHL E3 ligase complex

    • Target protein

    • Biotinylated-ubiquitin

    • ATP

    • PROTAC at various concentrations (and a vehicle control).

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis: Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with streptavidin-HRP to detect biotinylated-ubiquitinated proteins. A ladder of higher molecular weight bands corresponding to the ubiquitinated target protein should be observed in the presence of the PROTAC.

Western Blot for Protein Degradation

This is the most common method to quantify the degradation of the target protein in a cellular context.

  • Cell Culture and Treatment: Plate cells and treat with the PROTAC at a range of concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Probe the same membrane with an antibody against a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

Quantitative Proteomics

To assess the selectivity of the PROTAC and identify potential off-target effects, a global proteomic analysis can be performed.

  • Sample Preparation: Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein and a vehicle control. Lyse the cells and digest the proteins into peptides.

  • Isobaric Labeling: Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ).

  • LC-MS/MS Analysis: Combine the labeled peptide samples and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the relative abundance of thousands of proteins across the different conditions. A selective PROTAC will show significant downregulation only of the intended target protein and its known interactors.

Mandatory Visualizations

PROTAC-mediated ternary complex formation.

Conclusion

The this compound VHL ligand is a valuable tool for the development of potent and selective PROTACs. Its successful incorporation into degraders like MS432 demonstrates its utility in targeting challenging disease-related proteins. This technical guide provides researchers with the necessary background, quantitative data, and detailed experimental protocols to effectively utilize this ligand and advance their targeted protein degradation programs. A thorough understanding of the principles and methodologies outlined herein will facilitate the rational design and rigorous evaluation of novel PROTAC therapeutics.

References

An In-Depth Technical Guide on (S,R,S)-AHPC-Me-C10-NH2: A Key Building Block for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). This molecule incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl amine linker, providing a versatile building block for the synthesis of PROTACs aimed at degrading specific proteins of interest. Its most notable application is in the formation of MS432, a first-in-class degrader of the mitogen-activated protein kinase kinases 1 and 2 (MEK1/2).[1][2][3] This technical guide provides a comprehensive overview of the structure, properties, and application of this compound.

Structure and Physicochemical Properties

This compound is comprised of two key moieties: the (S,R,S)-AHPC-Me core which serves as the VHL ligand, and a C10 alkyl chain with a terminal amine group that acts as a linker attachment point for a target protein ligand.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Chemical Formula C34H53N5O4S[4]
Molecular Weight 627.9 g/mol [4]
CAS Number 2376139-52-3[4]
Appearance Solid[5]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 2 years, -20°C for 1 year.[5][6]
Shipping Conditions Room temperature in continental US; may vary elsewhere.[1]

Role in Targeted Protein Degradation

This compound is a fundamental component in the construction of PROTACs, which are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate specific target proteins.

The Ubiquitin-Proteasome System (UPS)

The UPS is a highly regulated cellular process responsible for the degradation of most intracellular proteins. It involves a cascade of enzymatic reactions that tag substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.

Ubiquitin_Proteasome_Pathway cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 (Ubiquitin Ligase) E2->E3 Transfer Ub Ubiquitin (Ub) E3->Ub Transfer Target Target Protein E3->Target Recognition Ub->E1 Proteasome 26S Proteasome Target->Proteasome Degradation Peptides Degraded Peptides Proteasome->Peptides ATP1 ATP ATP1->E1 Activation

Ubiquitin-Proteasome Signaling Pathway
Mechanism of Action of PROTACs Utilizing this compound

PROTACs constructed with this compound function by forming a ternary complex between the target protein and the VHL E3 ligase. The (S,R,S)-AHPC-Me moiety binds to VHL, while the warhead, attached via the C10-NH2 linker, binds to the target protein. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome.

Experimental Protocols

Synthesis of this compound

While the exact, detailed synthesis protocol for this compound is proprietary to commercial vendors, a general synthetic strategy can be outlined based on the synthesis of similar VHL ligand-linker conjugates. This typically involves the synthesis of the core (S,R,S)-AHPC-Me VHL ligand followed by the coupling of a Boc-protected 10-carbon amine linker and subsequent deprotection.

Step 1: Synthesis of the (S,R,S)-AHPC-Me VHL Ligand Core The synthesis of the VHL ligand core, (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide, is a multi-step process that has been described in the literature. It typically involves the coupling of protected amino acids and the formation of the thiazole (B1198619) ring.

Step 2: Linker Attachment The Boc-protected 10-aminodecanoic acid is activated, for example, using a coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and then reacted with the free amine of the VHL ligand core.

Step 3: Deprotection The Boc protecting group on the terminal amine of the linker is removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to yield the final product, this compound.

Western Blot Analysis of MEK1/2 Degradation by an this compound-based PROTAC (e.g., MS432)

This protocol outlines the key steps to assess the degradation of MEK1 and MEK2 proteins in a cancer cell line (e.g., HT-29) following treatment with a PROTAC synthesized from this compound.

Materials:

  • HT-29 cells

  • Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • PROTAC stock solution (e.g., MS432 in DMSO)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-MEK1, anti-MEK2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Workflow:

Western_Blot_Workflow A 1. Cell Culture and Treatment Plate HT-29 cells and treat with varying concentrations of the PROTAC. B 2. Cell Lysis Harvest cells and lyse to extract proteins. A->B C 3. Protein Quantification Determine protein concentration using BCA assay. B->C D 4. SDS-PAGE Separate proteins by size. C->D E 5. Protein Transfer Transfer proteins to a PVDF membrane. D->E F 6. Blocking Block non-specific binding sites on the membrane. E->F G 7. Antibody Incubation Incubate with primary antibodies (anti-MEK1/2, anti-GAPDH), followed by HRP-conjugated secondary antibody. F->G H 8. Detection Add chemiluminescent substrate and capture image. G->H I 9. Data Analysis Quantify band intensities to determine the extent of ME.K1/2 degradation. H->I

Experimental Workflow for Western Blot Analysis

Procedure:

  • Cell Culture and Treatment: Seed HT-29 cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of the PROTAC (e.g., 0, 10, 30, 100, 300, 1000 nM) for a specified time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein samples and separate them on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against MEK1, MEK2, and a loading control (e.g., GAPDH) overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.

  • Data Analysis: Quantify the band intensities for MEK1 and MEK2 and normalize them to the loading control to determine the percentage of protein degradation at each PROTAC concentration.

Application in PROTAC Development: The Case of MS432

This compound is a key intermediate in the synthesis of MS432, a potent and selective degrader of MEK1 and MEK2.[1][2] The terminal amine of this compound is coupled to a MEK1/2 inhibitor warhead to generate the final PROTAC.

Table 2: Biological Activity of MS432 (an this compound-based PROTAC)

ParameterCell LineValueSource
MEK1 Degradation (DC50) HT-2931 nM[7]
MEK2 Degradation (DC50) HT-2917 nM[7]
MEK1 Degradation (DC50) COLO 20518 ± 7 nM[7]
MEK2 Degradation (DC50) COLO 20511 ± 2 nM[7]
MEK1 Degradation (DC50) UACC25756 ± 25 nM[7]
MEK2 Degradation (DC50) UACC25727 ± 19 nM[7]
Anti-proliferative Activity (GI50) HT-29, SK-MEL-28, COLO 205, UACC 25730 - 200 nM[7]

Conclusion

This compound is a valuable and versatile chemical tool for researchers in the field of targeted protein degradation. Its well-defined structure, incorporating a potent VHL ligand and a flexible linker with a reactive handle, makes it an ideal starting point for the synthesis of novel PROTACs against a wide range of therapeutic targets. The successful development of the MEK1/2 degrader MS432 highlights the potential of this building block in advancing the discovery of new medicines. This guide provides a foundational understanding of its properties and applications, empowering scientists to leverage this important molecule in their drug development endeavors.

References

The Crucial Role of the C10 Alkyl Linker in the VHL Ligand Conjugate (S,R,S)-AHPC-Me-C10-NH2: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a novel modality for the targeted degradation of disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system to selectively eliminate proteins of interest. The architecture of a PROTAC is tripartite, consisting of a ligand that binds to the target protein (a "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that conjugates the two. The linker, far from being a passive spacer, plays a pivotal role in the efficacy of the PROTAC, influencing its physicochemical properties, cell permeability, and, most critically, the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

This technical guide provides a comprehensive examination of the role of the C10 alkyl linker in the context of the von Hippel-Lindau (VHL) E3 ligase ligand conjugate, (S,R,S)-AHPC-Me-C10-NH2. This specific conjugate is a key building block in the synthesis of PROTACs, such as the MEK1/2 degrader MS432.[1][2] Through a detailed analysis of quantitative data, experimental protocols, and signaling pathways, this document aims to elucidate the significance of the 10-carbon alkyl chain in optimizing PROTAC performance.

The Function of the C10 Alkyl Linker in PROTACs

The C10 alkyl linker in this compound serves as a flexible tether of a defined length, connecting the VHL E3 ligase ligand, (S,R,S)-AHPC-Me, to a terminal primary amine. This amine group provides a versatile chemical handle for the covalent attachment of a warhead specific to a target protein. The nature of the linker is a critical determinant of a PROTAC's ability to induce the formation of a productive ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.

Key functions of the C10 alkyl linker include:

  • Spatial Orientation and Distance: The 10-carbon chain provides a specific spatial separation between the VHL E3 ligase and the target protein. An optimal linker length is crucial; a linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long may result in an unproductive complex where the ubiquitin transfer is inefficient.

  • Flexibility and Conformational Freedom: The alkyl chain offers significant conformational flexibility, allowing the PROTAC to adopt an optimal orientation for the simultaneous binding of both the target protein and the E3 ligase. This adaptability is essential to accommodate the topographies of the two protein surfaces.

  • Physicochemical Properties: The lipophilic nature of the alkyl chain influences the overall physicochemical properties of the resulting PROTAC, including its solubility and cell permeability. These properties are critical for the bioavailability and intracellular concentration of the degrader.

Data Presentation: Impact of Alkyl Linker Length on PROTAC Efficacy

The selection of an optimal linker is often an empirical process, requiring the synthesis and evaluation of a series of PROTACs with varying linker lengths. The following tables summarize quantitative data from structure-activity relationship (SAR) studies on VHL-based PROTACs targeting MEK1/2, illustrating the impact of alkyl linker length on degradation potency (DC50) and efficacy (Dmax).

Table 1: Degradation of MEK1 in HT-29 Cells by PD0325901-based PROTACs with Varying Alkyl Linker Lengths [2]

PROTAC CompoundVHL LigandLinker CompositionLinker Length (atoms)MEK1 DC50 (nM)MEK1 Dmax (%)
MS432 (Compound 3) (S,R,S)-AHPC-MeAlkyl1031>95
Compound 22 (S,R,S)-AHPC-MeAlkyl945>95
Compound 23 (S,R,S)-AHPC-MeAlkyl1128>95

Table 2: Degradation of MEK2 in HT-29 Cells by PD0325901-based PROTACs with Varying Alkyl Linker Lengths [2]

PROTAC CompoundVHL LigandLinker CompositionLinker Length (atoms)MEK2 DC50 (nM)MEK2 Dmax (%)
MS432 (Compound 3) (S,R,S)-AHPC-MeAlkyl1017>95
Compound 22 (S,R,S)-AHPC-MeAlkyl925>95
Compound 23 (S,R,S)-AHPC-MeAlkyl1115>95

Note: The data presented is based on the SAR studies of MEK1/2 degraders, where MS432 utilizes a decylene (C10) linker.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound involves a multi-step process, beginning with the synthesis of the core (S,R,S)-AHPC-Me VHL ligand, followed by its conjugation to a protected C10 amino linker, and concluding with deprotection. The following is a representative protocol based on established methods for synthesizing similar VHL ligand-linker conjugates.[3]

Materials:

  • (S,R,S)-AHPC-Me hydrochloride

  • 10-(Boc-amino)decanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Coupling of (S,R,S)-AHPC-Me with the Linker:

    • To a solution of (S,R,S)-AHPC-Me hydrochloride (1.0 eq) and 10-(Boc-amino)decanoic acid (1.1 eq) in DMF, add DIPEA (3.0 eq) and HATU (1.2 eq).

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 1N HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Boc-protected (S,R,S)-AHPC-Me-C10-NH-Boc.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of DCM and TFA.

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure.

    • Co-evaporate with DCM three times to remove residual TFA.

    • The resulting product, this compound, is typically obtained as a TFA salt and can be used in the next step without further purification.

PROTAC Synthesis via Amide Coupling

The terminal amine of this compound can be coupled to a carboxylic acid-functionalized warhead to form the final PROTAC.

Materials:

  • This compound (TFA salt)

  • Target protein-binding ligand (warhead) with a carboxylic acid moiety

  • HATU

  • DIPEA

  • DMF

Procedure:

  • To a solution of the warhead (1.0 eq) in DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Add a solution of this compound (TFA salt) (1.1 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction by LC-MS.

  • Purify the final PROTAC product using reverse-phase HPLC.

Western Blot Protocol for Determining DC50 and Dmax

This protocol outlines the steps to assess the degradation of a target protein induced by a PROTAC.[4][5][6]

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • DMSO (vehicle control)

  • 6-well plates

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer on ice.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Strip the membrane (if necessary) and re-probe for the loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle control.

    • Plot the percentage of degradation versus the log of the PROTAC concentration to determine the DC50 (concentration at 50% degradation) and Dmax (maximum degradation) values.

Mandatory Visualization

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway cluster_cytoplasm Cytoplasm PROTAC (S,R,S)-AHPC-Me-C10-Warhead Ternary_Complex Target-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Target_Protein Target Protein (e.g., MEK1/2) Target_Protein->Ternary_Complex VHL_E3_Ligase VHL E3 Ligase Complex VHL_E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination E2 Ub-conjugating enzyme Ubiquitin Ubiquitin Ubiquitin->Ubiquitination Ub_Target Polyubiquitinated Target Protein Ubiquitination->Ub_Target Proteasome 26S Proteasome Ub_Target->Proteasome Proteasome->PROTAC Recycled Proteasome->VHL_E3_Ligase Recycled Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_workflow start Start cell_culture Cell Seeding and Culture start->cell_culture protac_treatment PROTAC Treatment (Dose-Response) cell_culture->protac_treatment cell_lysis Cell Lysis protac_treatment->cell_lysis protein_quant Protein Quantification (BCA) cell_lysis->protein_quant western_blot Western Blot Analysis protein_quant->western_blot data_analysis Densitometry and Data Analysis western_blot->data_analysis dc50_dmax Determine DC50 and Dmax data_analysis->dc50_dmax end End dc50_dmax->end

Caption: Workflow for determining DC50 and Dmax of a PROTAC.

Conclusion

The C10 alkyl linker in this compound is a critical component in the design of effective VHL-recruiting PROTACs. Its length and flexibility are finely tuned to facilitate the formation of a productive ternary complex, leading to efficient ubiquitination and degradation of the target protein. As evidenced by the structure-activity relationship data for MEK1/2 degraders, subtle changes in linker length can significantly impact the potency of the resulting PROTAC. The experimental protocols provided herein offer a robust framework for the synthesis and evaluation of PROTACs, enabling researchers to systematically optimize linker design for their specific targets of interest. A thorough understanding of the linker's role is paramount for the continued development of this promising therapeutic modality.

References

Technical Guide: (S,R,S)-AHPC-Me-C10-NH2 in the Context of MEK1/2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (S,R,S)-AHPC-Me-C10-NH2, a key building block for a class of targeted protein degraders, specifically focusing on its application in the degradation of Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2). We will delve into the quantitative data, experimental methodologies, and the underlying biological pathways associated with this technology.

Introduction to this compound and MEK1/2 Degradation

This compound is a synthetic E3 ligase ligand-linker conjugate. It comprises the (S,R,S)-AHPC-Me moiety, a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, attached to a 10-carbon alkyl linker with a terminal amine group for further conjugation.[1][2] This molecule is a critical component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. They consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker. In the context of MEK1/2 degradation, this compound serves as the VHL E3 ligase recruiting element in the first-in-class MEK1/2 degrader, MS432.[1][3] MS432 links a derivative of the MEK1/2 inhibitor PD0325901 to the (S,R,S)-AHPC-Me VHL ligand via the C10 linker.[3][4]

The degradation of MEK1/2, central kinases in the MAPK/ERK signaling pathway, is a promising therapeutic strategy for cancers with mutations in this pathway.[5] By physically removing the MEK1/2 proteins rather than just inhibiting their activity, PROTACs like MS432 can offer a more profound and sustained downstream pathway inhibition.[5][6]

Mechanism of Action

The mechanism of MEK1/2 degradation induced by VHL-recruiting PROTACs synthesized from this compound follows a well-defined process. The PROTAC molecule simultaneously binds to MEK1/2 and the VHL E3 ligase, forming a ternary complex. This proximity induces the VHL-mediated polyubiquitination of MEK1/2. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which then degrades the MEK1/2 protein. The PROTAC molecule is then released to repeat the cycle. This degradation is confirmed to be VHL-dependent, as co-treatment with a VHL ligand can rescue MEK1/2 protein levels.[5]

MEK_Degradation_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC MS432 (this compound based) Ternary Ternary Complex (MEK1/2-PROTAC-VHL) PROTAC->Ternary MEK MEK1/2 MEK->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_MEK Polyubiquitinated MEK1/2 Ternary->PolyUb_MEK Polyubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_MEK->Proteasome Proteasome->PROTAC Recycled Degraded Degraded MEK1/2 Proteasome->Degraded

PROTAC-mediated MEK1/2 degradation workflow.

Downstream of MEK1/2 degradation, a significant reduction in the phosphorylation of ERK is observed, which is a direct substrate of MEK1/2.[5] This leads to the suppression of cancer cell proliferation. Interestingly, recent studies have shown that MEK1/2 degradation can also lead to the collateral degradation of the upstream kinase CRAF in KRAS mutant cells, a phenomenon not observed with MEK inhibitors.[7][8]

MAPK_Signaling_Pathway RAS RAS RAF CRAF RAS->RAF MEK MEK1/2 RAF->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival Transcription->Proliferation PROTAC MS432 / MS934 Degradation Degradation PROTAC->Degradation Degradation->RAF collateral degradation Degradation->MEK

MAPK signaling and points of PROTAC intervention.

Quantitative Data

The efficacy of MEK1/2 degraders derived from this compound and related structures has been quantified in various cancer cell lines. The data below summarizes key parameters for MS432 and the more potent, next-generation compound MS934.

Table 1: Degradation Potency of MEK1/2 Degraders

Compound Target(s) Cell Line DC₅₀ (μM) Dₘₐₓ (%) Timepoint Citation
MS934 MEK1/2 PANC-1 < 0.01 > 90 24h [7]
MS934 CRAF PANC-1 0.14 > 80 24h [7]
MS934 p-MEK1/2 PANC-1 0.12 > 90 24h [7]

| MS934 | p-CRAF | PANC-1 | 0.08 | > 90 | 24h |[7] |

DC₅₀: Concentration for 50% degradation. Dₘₐₓ: Maximum degradation.

Table 2: Anti-proliferative Activity of MEK1/2 Degraders

Compound Cell Line GI₅₀ (μM) Citation
MS432 Capan-1 1.50 [7]
MS934 Capan-1 0.35 [7]

| MS910 (CRBN-based) | Capan-1 | 3.59 |[7] |

GI₅₀: Concentration for 50% growth inhibition.

Experimental Protocols

The following are generalized protocols based on methodologies reported in the primary literature for evaluating MEK1/2 degraders.

4.1 Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines such as HT-29 (colorectal), PANC-1 (pancreatic), and NCI-H23 (lung) are commonly used.[5][7]

  • Culture Conditions: Cells are typically cultured in RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: PROTAC compounds are dissolved in DMSO to create stock solutions. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing the desired concentrations of the PROTAC or vehicle control (DMSO). Treatment durations can range from a few hours to 72 hours depending on the experimental endpoint.[9]

4.2 Western Blotting for Protein Degradation This protocol is used to quantify the levels of target proteins (MEK1/2, CRAF) and downstream signaling proteins (p-ERK).

  • Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-40 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • The membrane is incubated with primary antibodies against MEK1/2, CRAF, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • Quantification: Band intensities are quantified using densitometry software (e.g., ImageJ). Target protein levels are normalized to the loading control.

Western_Blot_Workflow A Cell Treatment (PROTACs) B Cell Lysis (RIPA Buffer) A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E PVDF Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I ECL Detection & Imaging H->I J Densitometry & Analysis I->J

Workflow for Western Blot analysis.

4.3 Cell Viability Assay This assay measures the effect of the degrader on cell proliferation.

  • Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 2,000-5,000 cells/well) and allowed to attach overnight.

  • Treatment: Cells are treated with a serial dilution of the PROTAC compound for a specified period (e.g., 72 hours).

  • Assay: A viability reagent (e.g., CellTiter-Glo® or MTS) is added to each well according to the manufacturer's instructions.

  • Measurement: Luminescence or absorbance is measured using a plate reader.

  • Data Analysis: The results are normalized to the vehicle-treated control cells. The GI₅₀ values are calculated using non-linear regression analysis in software like GraphPad Prism.

4.4 Ubiquitination and Rescue Experiments To confirm the mechanism of degradation:

  • Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., bortezomib (B1684674) or MG132) for 1-2 hours before adding the MEK1/2 degrader. Rescue of MEK1/2 levels indicates proteasome-dependent degradation.[7]

  • E3 Ligase Competition: Cells are co-treated with the MEK1/2 degrader and a high concentration of a free VHL ligand (e.g., VH032).[5] Competition for VHL binding should prevent ternary complex formation and rescue MEK1/2 from degradation.

  • Neddylation Inhibition: Pre-treatment with a neddylation inhibitor (e.g., MLN4924) prevents the activation of Cullin-RING E3 ligases, including VHL. Rescue of MEK1/2 levels confirms the requirement of an active E3 complex.[5]

Conclusion and Future Directions

This compound is a valuable chemical tool for the construction of VHL-recruiting PROTACs. Its successful incorporation into MEK1/2 degraders like MS432 and the subsequent development of more potent analogs like MS934 highlight the power of targeted protein degradation. This approach not only achieves potent and sustained inhibition of the MAPK pathway but has also uncovered novel biological insights, such as the collateral degradation of CRAF. Future research will likely focus on optimizing linker chemistry to enhance potency and selectivity, improving pharmacokinetic properties for in vivo applications, and exploring the therapeutic potential of combining MEK1/2 degradation with other targeted therapies.[6]

References

(S,R,S)-AHPC-Me-C10-NH2: A Technical Whitepaper on its Role in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S,R,S)-AHPC-Me-C10-NH2 is a pivotal chemical entity in the rapidly evolving field of targeted protein degradation. It is not a therapeutic agent in itself, but rather a high-affinity von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 10-carbon alkyl linker with a terminal amine group. This structure makes it a versatile building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins. This technical guide provides an in-depth overview of the discovery, development, and application of this compound in the creation of potent and selective protein degraders, with a focus on its incorporation into the notable PROTACs, MS432 and ARV-771.

Introduction to this compound and PROTAC Technology

The principle of targeted protein degradation via PROTACs represents a paradigm shift in pharmacology. Unlike traditional inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell. This is achieved by inducing proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome.

A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ligase, and a linker that connects these two ligands. This compound serves as a pre-fabricated E3 ligase ligand and linker moiety. The (S,R,S)-AHPC-Me portion is a derivative of the natural ligand for the VHL E3 ligase, optimized for high binding affinity and metabolic stability. The 10-carbon aliphatic linker provides the necessary spacing and flexibility to allow for the formation of a productive ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. The terminal amine (-NH2) group offers a convenient attachment point for a ligand targeting a protein of interest.

Role in the Development of Key PROTACs

The utility of this compound is best exemplified by its incorporation into the development of specific and potent PROTACs.

MS432: A First-in-Class MEK1/2 Degrader

MS432 is a highly selective PROTAC designed to degrade Mitogen-Activated Protein Kinase Kinase 1 and 2 (MEK1/2), key components of the RAS-RAF-MEK-ERK signaling pathway that is often hyperactivated in various cancers.[1] The development of MS432 involved the conjugation of a MEK1/2 inhibitor, PD0325901, to the this compound moiety.[1]

ARV-771: A Potent BET Protein Degrader

ARV-771 is a PROTAC that targets the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4) for degradation. BET proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. The development of ARV-771 involved linking a BET inhibitor to a VHL ligand.[2] While the exact linker in ARV-771 is part of a broader optimization, the principles of using a VHL ligand connected by a flexible linker are central to its design and efficacy.

Quantitative Data

The efficacy of PROTACs utilizing the this compound scaffold is demonstrated by their potent and selective degradation of target proteins.

PROTACTarget Protein(s)Cell LineDC50 (nM)GI50 (nM)Reference
MS432 MEK1HT293130-200[1][3]
MEK2HT2917[1][3]
MEK1COLO 20518 ± 7[3]
MEK2COLO 20511 ± 2[3]
MEK1UACC25756 ± 25[3]
MEK2UACC25727 ± 19[3]
ARV-771 BET Proteins22Rv1 (CRPC)<1[2][4]

DC50: Concentration required for 50% degradation of the target protein. GI50: Concentration required for 50% inhibition of cell growth. CRPC: Castration-Resistant Prostate Cancer.

Signaling Pathways and Mechanism of Action

The PROTACs derived from this compound exert their biological effects by inducing the degradation of their respective target proteins, thereby disrupting key signaling pathways involved in cell proliferation and survival.

PROTAC_Mechanism cluster_Cell Cellular Environment PROTAC (S,R,S)-AHPC-Me-C10-Target Ligand PROTAC Target_Protein Target Protein (e.g., MEK1/2, BETs) PROTAC->Target_Protein Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ternary_Complex Target-PROTAC-VHL Ternary Complex Target_Protein->Ternary_Complex VHL->Ternary_Complex Ub_Target Polyubiquitinated Target Protein Ternary_Complex->Ub_Target Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of action for PROTACs utilizing this compound.

By inducing the degradation of MEK1/2, MS432 effectively shuts down the RAS-RAF-MEK-ERK pathway, which is a critical driver of cell proliferation in many cancers.

MEK_Degradation_Pathway cluster_Pathway RAS-RAF-MEK-ERK Signaling Pathway RAS RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Degradation Degradation Proliferation Cell Proliferation ERK->Proliferation MS432 MS432 (contains this compound) MS432->MEK Induces Degradation

Caption: Impact of MS432 on the RAS-RAF-MEK-ERK signaling pathway.

Experimental Protocols

The development and characterization of PROTACs derived from this compound involve a series of key experiments.

Synthesis of a Generic PROTAC from this compound

This protocol describes a general procedure for conjugating a target protein ligand (containing a carboxylic acid) to this compound.

  • Activation of the Target Ligand: Dissolve the target protein ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF). Add a peptide coupling reagent such as HATU (1.1 eq) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes.

  • Coupling Reaction: To the activated ligand solution, add a solution of this compound (1.0 eq) in anhydrous DMF.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS until the starting materials are consumed.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Western Blot for Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and express them as a percentage of the vehicle-treated control.

Western_Blot_Workflow cluster_Workflow Western Blot Workflow for PROTAC Efficacy A Cell Seeding B PROTAC Treatment A->B C Cell Lysis B->C D Protein Quantification (BCA) C->D E SDS-PAGE D->E F Protein Transfer (PVDF) E->F G Immunoblotting (Primary & Secondary Antibodies) F->G H Detection (ECL) G->H I Data Analysis (Densitometry) H->I

References

The Theoretical Framework for Utilizing (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Design: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, far from being a passive spacer, plays a critical role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[1][2][3]

This technical guide delves into the theoretical basis for using a specific E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C10-NH2 , in PROTAC design. This conjugate incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC), attached to a 10-carbon alkyl linker with a terminal amine for conjugation to a POI ligand. We will explore the rationale behind its design, present quantitative data from a case study, detail relevant experimental protocols, and provide visualizations of the underlying biological and experimental processes.

Core Concepts: The Role of the VHL Ligand and the C10 Linker

The efficacy of a PROTAC is intricately linked to the properties of its constituent parts. The choice of the E3 ligase ligand and the nature of the linker are paramount for successful protein degradation.

The (S,R,S)-AHPC VHL Ligand

The von Hippel-Lindau (VHL) E3 ubiquitin ligase is one of the most widely utilized E3 ligases in PROTAC development due to its ubiquitous expression and well-characterized ligands.[4] The (S,R,S)-AHPC moiety is a potent and well-validated VHL ligand, derived from the structure of the natural VHL substrate, hypoxia-inducible factor 1α (HIF-1α).[4] The specific (S,R,S) stereochemistry is crucial for high-affinity binding to the VHL substrate recognition domain, ensuring efficient recruitment of the E3 ligase to the target protein.

The C10 Alkyl Linker

The 10-carbon alkyl chain serves as the linker in this compound. The choice of a long, flexible alkyl linker has several theoretical implications for PROTAC design:

  • Flexibility and Reach: A long C10 chain provides significant conformational flexibility, allowing the PROTAC to adopt a wide range of spatial orientations. This is crucial for facilitating the formation of a stable and productive ternary complex by enabling the VHL ligand and the POI ligand to simultaneously bind to their respective proteins, which may have distant binding sites.[1][3] Studies have shown that for some target proteins, linkers shorter than 12 atoms fail to induce degradation, while longer linkers are effective.[3]

  • Hydrophobicity: Alkyl linkers are inherently hydrophobic, which can influence the physicochemical properties of the resulting PROTAC.[1] While excessive hydrophobicity can lead to poor solubility and non-specific binding, a degree of lipophilicity can enhance cell permeability, a critical factor for PROTAC activity.[1]

  • Influence on Ternary Complex Geometry: The linker's length and flexibility directly impact the geometry of the ternary complex. This, in turn, affects the efficiency of ubiquitin transfer from the E2 conjugating enzyme (recruited by the E3 ligase) to the target protein. The optimal linker length is target-dependent and often requires empirical determination.

Case Study: MS432 - A MEK1/2 Degrading PROTAC

The utility of the this compound linker is exemplified by the development of MS432 , a first-in-class, potent, and selective degrader of the kinases MEK1 and MEK2.[5][6][7] MS432 was synthesized by conjugating the this compound linker to a MEK1/2 inhibitor, PD0325901.[5][6][7]

Quantitative Data for MS432

The following table summarizes the key quantitative data for the MEK1/2 degrader MS432, demonstrating its potent degradation activity and anti-proliferative effects.

ParameterCell LineMEK1MEK2Reference
DC50 (nM) HT293117[5][7]
COLO 2051811[5]
UACC2575627[5]
SK-MEL-28319.3[7]
Dmax (%) Not explicitly reported, but Western blots show near complete degradation.[5]
GI50 (nM) HT29130[7]
SK-MEL-2883[7]

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved. GI50 : The concentration of the drug that inhibits cell growth by 50%.

Experimental Protocols

The characterization of a PROTAC like MS432 involves a series of key experiments to determine its efficacy and mechanism of action. Below are detailed methodologies for these assays.

Western Blotting for Protein Degradation (DC50 and Dmax Determination)

This is a fundamental assay to quantify the extent of target protein degradation.[8]

  • Cell Culture and Treatment:

    • Plate cells (e.g., HT29) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the target protein (e.g., anti-MEK1/2) and a loading control (e.g., anti-GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to measure the binding kinetics and affinity of binary and ternary complexes in real-time.[9][][11][12][13]

  • Immobilization of E3 Ligase:

    • Immobilize a biotinylated VHL-ElonginB-ElonginC (VCB) complex on a streptavidin-coated sensor chip.

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the E3 ligase, inject a series of concentrations of the PROTAC over the immobilized VCB complex and measure the binding response.

    • To measure the binding of the PROTAC to the target protein, a similar experiment can be performed with an immobilized target protein.

  • Ternary Complex Formation Analysis:

    • Inject a constant concentration of the target protein (e.g., MEK1) mixed with a serial dilution of the PROTAC over the immobilized VCB complex.

    • The increase in binding response compared to the injection of the target protein alone indicates the formation of the ternary complex.

  • Data Analysis:

    • Fit the sensorgram data to appropriate binding models to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α), which is the ratio of the binary binding affinities to the ternary complex affinity. A value of α > 1 indicates positive cooperativity, meaning the binding of one partner enhances the binding of the other.

In Vitro Ubiquitination Assay

This assay confirms that the PROTAC can induce the ubiquitination of the target protein in a cell-free system.[14][15][16][17]

  • Reaction Setup:

    • Prepare a reaction mixture containing:

      • E1 activating enzyme

      • E2 conjugating enzyme (e.g., UBE2D2)

      • Purified VCB E3 ligase complex

      • Purified target protein (e.g., MEK1)

      • Ubiquitin

      • ATP

      • The PROTAC at various concentrations.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Detection of Ubiquitination:

    • Stop the reaction by adding SDS-PAGE sample buffer.

    • Separate the reaction products by SDS-PAGE and perform a Western blot.

    • Probe the membrane with an antibody against the target protein to visualize a ladder of higher molecular weight bands corresponding to poly-ubiquitinated target protein. Alternatively, an anti-ubiquitin antibody can be used.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Target Protein (e.g., MEK1/2) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->VHL E2 Recruitment Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_workflow PROTAC Evaluation Workflow Design PROTAC Design & Synthesis Degradation_Assay Western Blot for Protein Degradation Design->Degradation_Assay Ternary_Complex_Assay SPR for Ternary Complex Formation Design->Ternary_Complex_Assay Ubiquitination_Assay In Vitro Ubiquitination Assay Design->Ubiquitination_Assay Cell_Viability Cell Viability Assay (e.g., GI50) Degradation_Assay->Cell_Viability Data_Analysis Data Analysis & SAR Degradation_Assay->Data_Analysis Ternary_Complex_Assay->Data_Analysis Ubiquitination_Assay->Data_Analysis Cell_Viability->Data_Analysis

Caption: A generalized experimental workflow for PROTAC evaluation.

Linker_Logic cluster_logic Linker Design Considerations Linker Linker (e.g., C10 Alkyl) Flexibility Flexibility Linker->Flexibility Length Length Linker->Length Composition Composition (Hydrophobicity) Linker->Composition Ternary_Complex Ternary Complex Formation & Stability Flexibility->Ternary_Complex Length->Ternary_Complex PROTAC_Properties PROTAC Properties (Solubility, Permeability) Composition->PROTAC_Properties Efficacy Overall Efficacy (DC50, Dmax) Ternary_Complex->Efficacy PROTAC_Properties->Efficacy

Caption: Logical relationships in PROTAC linker design.

Conclusion

The selection of an appropriate E3 ligase ligand and linker is a critical determinant of a PROTAC's success. The this compound conjugate provides a valuable tool for PROTAC development, combining a high-affinity VHL ligand with a long, flexible linker. The case study of the MEK1/2 degrader MS432 demonstrates the potential of this approach to generate potent and selective protein degraders. The theoretical considerations and experimental protocols outlined in this guide provide a framework for researchers to understand and apply these principles in the rational design of novel PROTAC therapeutics. Future advancements in linker technology will likely focus on achieving even greater control over ternary complex geometry and fine-tuning the physicochemical properties of PROTACs to enhance their drug-like characteristics.

References

Unveiling the Chemical Blueprint of VHL E3 Ligase Binders: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the rapidly evolving landscape of targeted protein degradation, the von Hippel-Lindau (VHL) E3 ubiquitin ligase has emerged as a cornerstone for the development of novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs). This technical guide offers an in-depth exploration of the chemical characteristics of small molecule VHL binders, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate this critical area of drug discovery.

Core Chemical Features of VHL Binders

The foundation of VHL E3 ligase binders lies in their ability to mimic the endogenous substrate, Hypoxia-Inducible Factor 1α (HIF-1α). Under normoxic conditions, a specific proline residue on HIF-1α is hydroxylated, creating a binding motif recognized by the VHL protein.[1] This interaction leads to the ubiquitination and subsequent proteasomal degradation of HIF-1α.[2][3][4] Consequently, potent VHL binders are peptidomimetic in nature, designed to recapitulate the key interactions of the hydroxylated proline residue within the VHL binding pocket.

The quintessential pharmacophore of a VHL binder consists of a hydroxyproline (B1673980) (Hyp) mimetic. The hydroxyl group of this mimetic forms crucial hydrogen bonds with the side chains of Ser111 and His115 within the VHL protein.[5][6] The amide backbone of the ligand also engages in hydrogen bonding with the carbonyl group of His110.[5] A seminal discovery in the field was the development of a small molecule ligand where the Hyp core is attached to a substituted aromatic ring, which engages in a side-on interaction with Tyr98, further enhancing binding affinity.[5]

Structure-activity relationship (SAR) studies have revealed that modifications to various parts of the VHL binder can significantly impact its affinity and physicochemical properties. The "left-hand side" (LHS) of the molecule, typically a terminal amide, is often exploited for linker attachment in PROTAC design due to its solvent-exposed nature.[7] The "right-hand side" (RHS), which includes the substituted aryl group, plays a critical role in optimizing binding affinity.[8] Introducing electron-poor aryl groups, for instance, has been shown to improve potency.[5]

Physicochemical Properties and Their Impact on Drug Development

The journey of a VHL binder from a laboratory curiosity to a clinical candidate is heavily influenced by its physicochemical properties. For standalone VHL inhibitors, these properties govern oral bioavailability and cell permeability. In the context of PROTACs, where the VHL binder is tethered to a warhead targeting a protein of interest (POI), the overall properties of the much larger bifunctional molecule become even more critical and often fall "beyond the Rule of Five".[9]

Key physicochemical parameters for VHL binders and their corresponding PROTACs include:

  • Molecular Weight (MW): VHL binders themselves are relatively small molecules. However, when incorporated into PROTACs, the resulting molecule's MW can be substantial, often exceeding 800 Da, which can negatively impact cell permeability.

  • Lipophilicity (logP): A delicate balance of lipophilicity is required. While sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor solubility and off-target toxicity.[10]

  • Polar Surface Area (PSA): High PSA is often associated with poor cell permeability. Strategies to reduce PSA, such as intramolecular hydrogen bonding, can be employed to improve this property.[11]

  • Aqueous Solubility: Poor solubility can hinder formulation and in vivo studies. Modifications to the VHL binder or the linker in a PROTAC can be made to enhance solubility.[5]

Table 1: Physicochemical and Binding Properties of Key VHL Binders
CompoundBinding Affinity (Kd, nM)IC50 (µM)Molecular Weight ( g/mol )cLogPPolar Surface Area (Ų)Reference
VH032 185 ± 7~1563.683.8129.5[2][6][10]
VH298 <100-632.784.9138.8[10][12]
VH101 44----[6]
Compound 15 (Gal-VHL) 5.4 ± 0.2 (µM by ITC)----[5]
Compound 1 (Initial Hit) -117403.43--[5]

Experimental Protocols for Characterizing VHL Binders

The robust characterization of VHL binders is paramount for advancing drug discovery programs. Several biophysical and biochemical assays are routinely employed to determine binding affinity, thermodynamics, and kinetics.

Fluorescence Polarization (FP) Binding Assay

Principle: This competitive binding assay measures the displacement of a fluorescently labeled VHL ligand (tracer) by a test compound. The binding of the large VHL protein complex to the small fluorescent tracer results in a high polarization signal. When a test compound binds to VHL and displaces the tracer, the tracer tumbles more rapidly in solution, leading to a decrease in the polarization signal.[11][13][14][15]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the VHL protein complex (e.g., VHL/Elongin B/Elongin C) in a suitable assay buffer (e.g., PBS with 0.1% NP40, 0.5mM DTT, 10% Glycerol).[16]

    • Prepare a stock solution of the fluorescently labeled VHL ligand (e.g., BDY FL VH032 or FAM-labeled HIF-1α peptide) in the same assay buffer.[13][17]

    • Prepare serial dilutions of the test compounds and a known VHL inhibitor (e.g., VH298) as a positive control. The final DMSO concentration should typically not exceed 1%.[13][14]

  • Assay Procedure (384-well plate format):

    • Add a defined volume (e.g., 5 µL) of the serially diluted test compounds or controls to the wells of a low-volume black microplate.

    • Add the VHL protein complex to each well (e.g., 10 µL of a 2x concentrated solution).

    • Add the fluorescent tracer to each well (e.g., 5 µL of a 4x concentrated solution). The final volume in each well would be 20 µL.

    • Include control wells: "Blank" (buffer only), "Negative Control" (VHL complex + tracer, no inhibitor), and "Positive Control" (VHL complex + tracer + saturating concentration of a known inhibitor).[13]

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.[13]

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

    • Subtract the blank values from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration relative to the negative and positive controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.[18][19][20][21][22]

Detailed Methodology:

  • Sample Preparation:

    • Express and purify the VHL protein complex.

    • Dialyze both the VHL protein and the small molecule ligand extensively against the same buffer to minimize buffer mismatch heats.[19] If the ligand is too small for dialysis, dissolve it in the final dialysis buffer of the protein.[18]

    • Accurately determine the concentrations of the protein and ligand solutions, typically by UV-Vis spectroscopy.

    • Degas both solutions immediately before the experiment to prevent air bubbles in the calorimeter.[22]

  • ITC Experiment:

    • Load the VHL protein solution into the sample cell of the calorimeter (typically at a concentration 10-30 times the expected Kd).[22]

    • Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein in the cell).[22]

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.[19]

    • Perform an initial small injection to account for any diffusion from the syringe tip, followed by a series of larger, spaced injections.

    • Perform control experiments, such as titrating the ligand into buffer alone, to determine the heat of dilution.[18]

  • Data Analysis:

    • Integrate the raw thermogram peaks to obtain the heat change for each injection.

    • Subtract the heat of dilution from the heat of binding.

    • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Principle: This assay measures the proximity between a donor fluorophore and an acceptor fluorophore. In the context of VHL binding, a terbium-labeled anti-tag antibody (donor) can be used to label a tagged VHL protein complex, and a fluorescently labeled VHL ligand (acceptor) is used as the probe. When the fluorescent ligand is bound to VHL, the donor and acceptor are in close proximity, resulting in a high FRET signal. A test compound that displaces the fluorescent ligand will cause a decrease in the FRET signal.[1][9][23][24][25]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a master mix containing the tagged VHL complex (e.g., His-tagged VBC), the terbium-labeled anti-tag antibody (e.g., anti-His-Europium), and the fluorescently labeled VHL ligand (e.g., CELT-150) in assay buffer.[1]

    • Prepare serial dilutions of the test compounds.

  • Assay Procedure (384-well plate format):

    • Dispense the test compound dilutions into the assay plate.

    • Add the master mix to all wells. The final DMSO concentration should be kept low (e.g., <2%).[1]

    • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), protected from light, to allow the binding to reach equilibrium.[1]

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Determine the IC50 values by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting to a dose-response curve.

Visualizing the Molecular Landscape: Signaling Pathways and Mechanisms

Understanding the broader biological context of VHL is crucial for effective drug design. Graphviz diagrams provide a clear and concise way to visualize the complex signaling pathways and mechanisms of action involving VHL E3 ligase binders.

The VHL-HIF Signaling Pathway

Under normal oxygen levels (normoxia), the VHL E3 ligase complex plays a critical role in maintaining cellular homeostasis by targeting the alpha subunit of Hypoxia-Inducible Factor (HIF-α) for degradation. When oxygen is scarce (hypoxia), this degradation is inhibited, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival.[3][4][26][27][28] VHL binders can inhibit the VHL-HIF-α interaction, thereby stabilizing HIF-α and mimicking a hypoxic response.[4]

VHL_HIF_Pathway VHL-HIF Signaling Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia O2 O2 PHD PHD O2->PHD activates HIF-alpha HIF-alpha PHD->HIF-alpha hydroxylates OH-HIF-alpha Hydroxylated HIF-alpha PolyUb_HIF-alpha Poly-ubiquitinated HIF-alpha VHL_Complex VHL Elongin B Elongin C Cul2 Rbx1 VHL_Complex->OH-HIF-alpha binds Ub Ub Ub->OH-HIF-alpha ubiquitinates Proteasome Proteasome PolyUb_HIF-alpha->Proteasome targets for Degradation Degradation Proteasome->Degradation HIF-alpha_hypoxia HIF-alpha HIF_Complex HIF Complex Nucleus Nucleus HIF-alpha_hypoxia->Nucleus HIF-beta HIF-beta (ARNT) HIF-beta->Nucleus HRE Hypoxia Response Element (HRE) HIF_Complex->HRE binds to Gene_Expression Target Gene Expression (e.g., VEGF) HRE->Gene_Expression activates VHL_Binder VHL Binder VHL_Binder->VHL_Complex inhibits interaction with OH-HIF-alpha

Caption: The VHL-HIF signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for VHL Binder Characterization

A systematic workflow is essential for the efficient characterization of novel VHL binders. This typically involves a primary screen to identify initial hits, followed by secondary assays to confirm binding and determine affinity, and finally, structural studies to elucidate the binding mode.

Experimental_Workflow Workflow for VHL Binder Characterization Compound_Library Compound Library Primary_Screen Primary Screen (e.g., High-Throughput FP) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Secondary_Assays Secondary Assays Hit_Identification->Secondary_Assays Binding_Confirmation Binding Confirmation (e.g., Orthogonal Assay like TR-FRET) Secondary_Assays->Binding_Confirmation Affinity_Determination Affinity Determination (e.g., ITC) Secondary_Assays->Affinity_Determination Structural_Studies Structural Studies (X-ray Crystallography / NMR) Binding_Confirmation->Structural_Studies Affinity_Determination->Structural_Studies SAR_Optimization SAR Optimization Structural_Studies->SAR_Optimization SAR_Optimization->Compound_Library New Compounds

Caption: A typical experimental workflow for the discovery and characterization of VHL binders.

Mechanism of Action of a VHL-based PROTAC

PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to degrade specific proteins. A VHL-based PROTAC consists of a VHL binder connected via a linker to a "warhead" that binds to a protein of interest (POI). This ternary complex formation brings the POI into proximity with the VHL E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[7][29][30][31]

PROTAC_Mechanism Mechanism of a VHL-based PROTAC cluster_formation Ternary Complex Formation PROTAC VHL Binder Linker POI Warhead VHL_Complex VHL E3 Ligase Complex PROTAC:vhl->VHL_Complex binds POI Protein of Interest (POI) PROTAC:poi->POI binds Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Recycled_PROTAC VHL Binder Linker POI Warhead Ternary_Complex->Recycled_PROTAC Release & Recycle E2 E2 Ub-conjugating enzyme E2->Ternary_Complex recruited Ub Ub Ub->E2 Proteasome Proteasome PolyUb_POI->Proteasome Recognition & Degradation Degradation Degraded POI Proteasome->Degradation

Caption: The catalytic cycle of a VHL-based PROTAC, leading to targeted protein degradation.

Conclusion

The development of small molecule binders for the VHL E3 ligase has been a transformative event in medicinal chemistry, paving the way for the exciting field of targeted protein degradation. A deep understanding of the chemical characteristics, physicochemical properties, and biological context of these binders is essential for the design of next-generation therapeutics. This guide provides a foundational resource for researchers dedicated to harnessing the power of VHL to address a wide range of diseases. Continued innovation in the design and optimization of VHL binders will undoubtedly lead to the development of novel and effective medicines.

References

A Deep Dive into PROTACs: Leveraging (S,R,S)-AHPC-Me-C10-NH2 for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate specific unwanted proteins from cells.[1][2] Unlike traditional inhibitors that merely block the function of a target protein, PROTACs physically remove the protein by hijacking the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS).[2][3][4] This approach offers several advantages, including the ability to target proteins previously considered "undruggable," catalytic activity allowing for lower doses, and the potential to overcome drug resistance.[2][5]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[3][6][7] By simultaneously binding to both the POI and an E3 ligase, the PROTAC forms a ternary complex, which facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI.[4] This polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, after which the PROTAC can be released to target another POI molecule, acting in a catalytic manner.[2][4][8]

The Role of (S,R,S)-AHPC-Me-C10-NH2 in PROTAC Design

This compound is a key building block in the synthesis of specific PROTACs. It is an E3 ligase ligand-linker conjugate that incorporates a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][7] The "(S,R,S)-AHPC" portion of the molecule is the VHL ligand, responsible for recruiting the VHL E3 ligase.[7][9][10] The "-Me-C10-NH2" component represents a 10-carbon alkyl linker with a terminal amine group, which allows for covalent attachment to a ligand for a specific protein of interest.[1]

The chemical structure of this compound is characterized by the formula C34H53N5O4S and a molecular weight of 627.9 g/mol .[1] This pre-fabricated ligand-linker combination simplifies the synthesis of PROTACs, enabling researchers to focus on developing or attaching a suitable ligand for their target protein.

Quantitative Data for PROTACs Incorporating the (S,R,S)-AHPC Ligand

The effectiveness of a PROTAC is determined by its ability to induce the degradation of the target protein and exert a biological effect. This is quantified through various in vitro and cellular assays. Below is a summary of quantitative data for PROTACs that utilize the (S,R,S)-AHPC VHL ligand.

PROTAC NameTarget Protein(s)E3 Ligase LigandCell LineDC50 (Degradation)GI50 (Cell Growth Inhibition)Citation(s)
MS432 MEK1(S,R,S)-AHPCHT2931 nM30-200 nM[1][2]
MEK2HT2917 nM[1][2]
MEK1COLO 20518 ± 7 nM[2]
MEK2COLO 20511 ± 2 nM[2]
MEK1UACC25756 ± 25 nM[2]
MEK2UACC25727 ± 19 nM[2]
GMB-475 BCR-ABL1(S,R,S)-AHPCBa/F3IC50 (degradation) = 1.11 µMNot Reported[10][11]

DC50: The concentration of the PROTAC required to degrade 50% of the target protein. GI50: The concentration of the PROTAC required to inhibit the growth of 50% of the cells. IC50: The concentration of the PROTAC that inhibits 50% of a specific biological or biochemical function.

Signaling Pathway and Experimental Workflow

PROTACs incorporating this compound, such as MS432 which targets MEK1/2, intervene in critical cellular signaling pathways. The degradation of MEK1/2 disrupts the RAS-RAF-MEK-ERK pathway, a key cascade that regulates cell proliferation, differentiation, and survival.[1][3][6]

Below are diagrams illustrating the PROTAC mechanism of action, the targeted signaling pathway, and a typical experimental workflow for evaluating a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC ((S,R,S)-AHPC-POI Ligand) POI Target Protein (e.g., MEK1/2) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Ub Ubiquitin POI_bound POI Ub->POI_bound Polyubiquitination Proteasome 26S Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycling POI_bound->Proteasome Targeting POI_bound->PROTAC_bound VHL_bound VHL VHL_bound->PROTAC_bound

PROTAC Mechanism of Action

MEK_ERK_Pathway cluster_pathway RAS-RAF-MEK-ERK Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Degradation Degradation Nucleus Nucleus ERK->Nucleus Transcription Transcription Factors (e.g., c-Fos, c-Myc) ERK->Transcription Activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Regulates PROTAC MS432 (PROTAC) PROTAC->MEK Induces

Targeted MEK/ERK Signaling Pathway

Experimental_Workflow start Start: PROTAC Synthesis binding_assay Biochemical/Biophysical Binding Assays (FP, ITC, SPR, NanoBRET) start->binding_assay cell_culture Cell Culture and Treatment with PROTAC binding_assay->cell_culture degradation_assay Cellular Degradation Assay (Western Blot, Mass Spec) cell_culture->degradation_assay functional_assay Cell-Based Functional Assays (e.g., Cell Viability, Apoptosis) degradation_assay->functional_assay data_analysis Data Analysis (DC50, GI50 Calculation) functional_assay->data_analysis conclusion Conclusion: PROTAC Efficacy Determined data_analysis->conclusion

PROTAC Evaluation Workflow

Experimental Protocols

Detailed and robust experimental protocols are crucial for the accurate evaluation of PROTAC molecules. Below are methodologies for key experiments cited in the evaluation of PROTACs.

Western Blot for PROTAC-Induced Protein Degradation

This protocol is used to quantify the levels of a target protein in cells following treatment with a PROTAC.[1][2]

a. Materials and Reagents:

  • Cell Line: A human cancer cell line expressing the protein of interest (e.g., HT29 for MEK1/2).

  • PROTAC Compound: Stock solution of the PROTAC (e.g., MS432) in DMSO.

  • Vehicle Control: DMSO.

  • Cell Culture Medium: Appropriate medium (e.g., RPMI-1640) with supplements.

  • Phosphate-Buffered Saline (PBS): Ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Assay Kit: BCA or Bradford assay.

  • Sample Buffer: 4x Laemmli buffer.

  • SDS-PAGE Gels and Electrophoresis Apparatus.

  • PVDF or Nitrocellulose Membranes and Transfer Apparatus.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibodies: Specific for the target protein (e.g., anti-MEK1/2) and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.

  • Chemiluminescent Substrate.

  • Imaging System.

b. Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a specified duration (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (DMSO).[1]

  • Cell Lysis: After treatment, wash cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with intermittent vortexing.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer to a final 1x concentration and boil at 95°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 value.[2]

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the binding affinity of the PROTAC's E3 ligase ligand to its target E3 ligase.[8]

a. Materials and Reagents:

  • Recombinant E3 Ligase: Purified VHL protein complex (VBC: VHL, Elongin B, and Elongin C).

  • Fluorescently Labeled Ligand (Tracer): A known VHL ligand labeled with a fluorophore (e.g., FAM-labeled HIF-1α peptide).

  • Test Compound: The PROTAC or the VHL ligand moiety ((S,R,S)-AHPC).

  • Assay Buffer.

  • Black, Low-Volume Microplates.

  • Plate Reader with Fluorescence Polarization Capabilities.

b. Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in the assay buffer. Prepare solutions of the VHL protein and the fluorescent tracer.

  • Assay Setup: In a microplate, add the test compound dilutions. Add the VHL protein to each well. Finally, add the fluorescent tracer to initiate the competition. Include controls for no protein (tracer only) and no competitor (tracer and protein).

  • Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: The binding of the tracer to the VHL protein results in a high polarization signal. The test compound competes with the tracer for binding to VHL, leading to a decrease in the polarization signal. Plot the polarization values against the concentration of the test compound to generate a dose-response curve and calculate the IC50 value, which can be converted to a binding affinity constant (Ki).

Isothermal Titration Calorimetry (ITC)

ITC is a label-free technique that directly measures the heat change upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction.[7]

a. Materials and Reagents:

  • Purified Protein: Recombinant VHL protein complex.

  • Ligand: The PROTAC or the VHL ligand moiety ((S,R,S)-AHPC).

  • Dialysis Buffer.

  • Isothermal Titration Calorimeter.

b. Procedure:

  • Sample Preparation: Dialyze the protein extensively against the buffer that will be used for the ITC experiment. Dissolve the ligand in the same buffer. Degas both the protein and ligand solutions.

  • ITC Experiment: Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.

  • Titration: Perform a series of small, sequential injections of the ligand into the protein solution while monitoring the heat released or absorbed.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS) of the interaction.

NanoBRET™ Target Engagement Assay

This live-cell assay measures the engagement of a PROTAC with its target protein or E3 ligase inside the cell.[3][4][12]

a. Materials and Reagents:

  • Cell Line: A cell line (e.g., HEK293) engineered to express the E3 ligase (e.g., VHL) as a fusion with NanoLuc® luciferase.

  • Fluorescent Tracer: A cell-permeable fluorescent ligand that binds to the E3 ligase.

  • Test Compound: The PROTAC.

  • NanoBRET™ Substrate and Inhibitor.

  • Optically Clear-Bottom 96- or 384-well Plates.

  • Luminescent Plate Reader with BRET-compatible filters.

b. Procedure:

  • Cell Seeding: Seed the engineered cells in the appropriate well plates.

  • Assay Setup: Add the fluorescent tracer to the cells. Then, add a serial dilution of the test compound.

  • Incubation: Incubate the plate for a specified time to allow for compound entry and target engagement.

  • Measurement: Add the NanoBRET™ substrate and measure the bioluminescence resonance energy transfer (BRET) signal.

  • Data Analysis: The binding of the tracer to the NanoLuc®-E3 ligase fusion protein generates a BRET signal. The PROTAC competes with the tracer, causing a dose-dependent decrease in the BRET signal. Plot the BRET ratio against the PROTAC concentration to determine the IC50 for target engagement in live cells.

Conclusion

PROTAC technology, leveraging specific E3 ligase-recruiting moieties like (S,R,S)-AHPC, offers a powerful strategy for targeted protein degradation. The ability to catalytically eliminate disease-causing proteins opens up new avenues for therapeutic intervention, particularly for targets that have been challenging to address with conventional small molecule inhibitors. A thorough understanding of the underlying biology, coupled with rigorous quantitative and mechanistic studies using the detailed protocols outlined in this guide, is essential for the successful development of novel and effective PROTAC-based therapeutics. The continued exploration of new E3 ligase ligands, linkers, and target-binding modules will undoubtedly expand the reach and impact of this transformative technology in drug discovery.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Using (S,R,S)-AHPC-Me-C10-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in various diseases. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two. This document provides a detailed protocol for the synthesis of PROTACs using the von Hippel-Lindau (VHL) E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C10-NH2. This specific linker has been successfully employed in the development of potent and selective degraders, such as the MEK1/2 degrader, MS432.[1][2][3][4]

The (S,R,S)-AHPC moiety serves as a high-affinity ligand for the VHL E3 ligase, while the 10-carbon alkyl chain (C10) provides the necessary spacing and flexibility for the formation of a productive ternary complex between the VHL E3 ligase and the target protein. The terminal amine (-NH2) group on the linker allows for straightforward conjugation to a variety of POI ligands, typically through an amide bond formation.

Signaling Pathway: PROTAC-Mediated MEK1/2 Degradation

PROTACs like MS432 function by hijacking the ubiquitin-proteasome system to induce the degradation of MEK1 and MEK2, key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is frequently hyperactivated in various cancers. The following diagram illustrates the mechanism of action.

PROTAC_Mechanism cluster_cell Cancer Cell PROTAC PROTAC ((S,R,S)-AHPC-Me-C10-Warhead) Ternary Ternary Complex (MEK-PROTAC-VHL) PROTAC->Ternary Binds MEK MEK1/2 (POI) MEK->Ternary VHL VHL E3 Ligase VHL->Ternary PolyUb_MEK Polyubiquitinated MEK1/2 Ternary->PolyUb_MEK E2 Ligase Mediated Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_MEK->Proteasome Recognition Degraded_MEK Degraded MEK1/2 Fragments Proteasome->Degraded_MEK Degradation Downstream Inhibition of Downstream Signaling (p-ERK) Degraded_MEK->Downstream Synthesis_Workflow cluster_workflow PROTAC Synthesis Workflow Start Start Warhead_Prep Warhead Preparation (with carboxylic acid handle) Start->Warhead_Prep Amide_Coupling Amide Coupling Reaction Warhead_Prep->Amide_Coupling Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Amide_Coupling->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Purification Purification (Flash Chromatography, Prep-HPLC) Workup->Purification Characterization Characterization (NMR, HRMS, Purity Analysis) Purification->Characterization Final_Product Final PROTAC Characterization->Final_Product

References

Application Notes: Targeted Cellular Protein Degradation Using a (S,R,S)-AHPC-Me-C10-NH2-Based PROTAC

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology.[1][2][3] A PROTAC consists of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting them.[2][3] This ternary complex formation between the POI and the E3 ligase facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2]

(S,R,S)-AHPC-Me-C10-NH2 is a key chemical building block used in the synthesis of PROTACs.[4][5][6] It is an E3 ligase ligand-linker conjugate, containing a potent ligand for the von Hippel-Lindau (VHL) E3 ligase, ((S,R,S)-AHPC-Me), attached to a 10-carbon alkyl linker with a terminal amine group.[4][5] This amine group allows for conjugation to a ligand specific for a protein of interest, thereby creating a novel PROTAC. For example, this compound is a component used to synthesize MS432, a PROTAC designed to degrade MEK1 and MEK2 kinases.[4][5][6]

These application notes provide a detailed protocol for conducting a cellular degradation assay using a PROTAC synthesized from this compound. The protocol covers cell treatment, protein quantification via Western blot, and data analysis to determine key degradation parameters such as DC₅₀ and Dₘₐₓ.

Principle of the Assay

The assay is designed to quantify the reduction in the levels of a target protein within a cellular context following treatment with a PROTAC. Cells expressing the protein of interest are treated with varying concentrations of the PROTAC. After a specified incubation period, the cells are lysed, and total protein is extracted. The level of the target protein is then measured using Western blotting, a technique that allows for the sensitive and specific quantification of a particular protein.[2] The amount of target protein is normalized to a loading control (e.g., GAPDH, β-actin) to ensure accurate comparisons between different treatment conditions. By plotting the percentage of remaining protein against the PROTAC concentration, a dose-response curve is generated, from which the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values can be calculated.[2]

Visualizing the PROTAC Mechanism and Workflow

The following diagrams illustrate the mechanism of action for a VHL-recruiting PROTAC and the general experimental workflow for a cellular degradation assay.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex PROTAC PROTAC ((S,R,S)-AHPC-based) PROTAC_bound PROTAC POI Protein of Interest (e.g., MEK1/2) POI_bound POI VHL VHL E3 Ligase Complex VHL_bound VHL Ub Ubiquitin (Ub) cluster_ternary cluster_ternary Ub->cluster_ternary Poly-ubiquitination Proteasome 26S Proteasome Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_bound->VHL_bound POI_bound->PROTAC_bound cluster_ternary->Ub Recruitment cluster_ternary->Proteasome Recognition

Caption: Mechanism of PROTAC-mediated protein degradation.

Experimental_Workflow A 1. Cell Culture Seed cells in multi-well plates B 2. PROTAC Treatment Incubate cells with PROTAC (dose-response or time-course) A->B C 3. Cell Lysis Harvest cells and extract total protein B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay) C->D E 5. Western Blot Separate proteins by SDS-PAGE, transfer, and probe with antibodies D->E F 6. Imaging & Densitometry Capture signal and quantify band intensity E->F G 7. Data Analysis Normalize to loading control, calculate % degradation, determine DC₅₀/Dₘₐₓ F->G

Caption: Workflow for a cellular protein degradation assay.

Experimental Protocol

This protocol outlines the steps to assess the degradation of a target protein (e.g., MEK1/2) using a custom PROTAC synthesized from this compound.

Materials and Reagents
  • Cell Line: A human cell line endogenously expressing the protein of interest (e.g., HeLa or HEK293T for MEK1/2).

  • PROTAC Stock Solution: 10 mM stock of the PROTAC in DMSO. Store at -20°C or -80°C.

  • Vehicle Control: DMSO.

  • Cell Culture Media: (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Phosphate-Buffered Saline (PBS): sterile, ice-cold.

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Protein Assay: BCA Protein Assay Kit.

  • SDS-PAGE: Precast gels, running buffer, and electrophoresis system.

  • Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, and transfer system.

  • Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Primary Antibodies: Rabbit anti-Target Protein (e.g., anti-MEK1/2), Mouse anti-Loading Control (e.g., anti-GAPDH).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Chemiluminescent Substrate: ECL substrate.

  • Imaging System: Chemiluminescence imager.

Procedure

1. Cell Seeding: a. Culture cells to ~80% confluency. b. Trypsinize and count the cells. c. Seed cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment. d. Incubate overnight at 37°C, 5% CO₂.

2. PROTAC Treatment (Dose-Response): a. Prepare serial dilutions of the PROTAC from the 10 mM stock in cell culture media. A typical final concentration range is 0.1 nM to 10 µM. b. Always include a vehicle-only control (DMSO) at the same final concentration as the highest PROTAC dose. c. Aspirate the old media from the cells and replace it with the media containing the PROTAC dilutions or vehicle. d. Incubate for a predetermined time (e.g., 18-24 hours).

3. Cell Lysis and Protein Extraction: a. After incubation, place the plates on ice. b. Aspirate the media and wash the cells twice with ice-cold PBS. c. Add an appropriate volume of ice-cold lysis buffer (e.g., 100 µL for a 12-well plate) to each well. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.

4. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. b. Based on the concentrations, normalize all samples by diluting them with lysis buffer and Laemmli sample buffer to the same final concentration (e.g., 1 µg/µL). c. Boil the samples at 95°C for 5 minutes.

5. Western Blotting: a. Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody against the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation. f. Wash the membrane three times with TBST for 5-10 minutes each. g. Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature. h. Wash the membrane again three times with TBST. i. Repeat steps 5e-5h for the loading control antibody.

6. Signal Detection and Analysis: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system. c. Use densitometry software to quantify the intensity of the bands for the target protein and the loading control. d. Normalize the target protein band intensity to its corresponding loading control band intensity. e. Calculate the percentage of protein remaining for each treatment relative to the vehicle control (set to 100%). f. Plot the percentage of remaining protein vs. log[PROTAC concentration] and fit a non-linear regression curve (log(inhibitor) vs. response -- variable slope) to determine the DC₅₀ and Dₘₐₓ values.

Data Presentation

Quantitative data from degradation assays should be summarized for clear interpretation.

Table 1: Dose-Response Degradation Data
PROTAC Conc. (nM)Target Protein (Normalized Intensity)Loading Control (Normalized Intensity)% Protein Remaining (Relative to Vehicle)
0 (Vehicle)1.001.00100.0
0.10.981.0197.0
10.850.9985.9
100.521.0251.0
1000.150.9815.3
10000.081.017.9
100000.090.999.1
Table 2: Summary of Degradation Parameters
ParameterValueDescription
DC₅₀ 10.5 nMThe concentration of PROTAC required to degrade 50% of the target protein.
Dₘₐₓ ~92%The maximum percentage of protein degradation achieved.
Hook Effect Observed > 1 µMA phenomenon where degradation efficiency decreases at very high PROTAC concentrations.

References

Application Notes and Protocols for Assessing Ternary Complex Formation with (S,R,S)-AHPC-Me-C10-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-Me-C10-NH2 is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a C10 alkyl linker with a terminal amine group, facilitating its conjugation to a target protein ligand to form a Proteolysis Targeting Chimera (PROTAC). A notable example of a PROTAC utilizing this linker is MS432, a potent and selective degrader of MEK1 and MEK2.

PROTACs function by inducing the formation of a ternary complex, bringing a target protein and an E3 ligase into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome. The formation and stability of this ternary complex are critical for the efficacy of the PROTAC.

These application notes provide detailed protocols for assessing the formation of the ternary complex mediated by PROTACs synthesized using this compound. The described methodologies are essential for the characterization and optimization of novel PROTAC degraders.

Signaling Pathway and Experimental Workflow

The degradation of MEK1/2 by a PROTAC like MS432, which utilizes the this compound linker, disrupts the RAF-MEK-ERK signaling cascade, a critical pathway in cell proliferation and survival. The experimental workflow to assess the formation of the VHL-PROTAC-Target Protein ternary complex involves a series of biochemical and cellular assays.

G cluster_0 PROTAC-Mediated MEK1/2 Degradation Pathway cluster_1 PROTAC Action RAS RAS RAF RAF RAS->RAF GTP MEK1_2 MEK1/2 RAF->MEK1_2 Phosphorylation ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylation Ternary_Complex VHL-PROTAC-MEK1/2 Ternary Complex MEK1_2->Ternary_Complex Proliferation Cell Proliferation & Survival ERK1_2->Proliferation Activation PROTAC PROTAC (this compound-based) PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome Proteasome->MEK1_2 Degrades

Caption: PROTAC-mediated degradation of MEK1/2.

G cluster_0 Experimental Workflow for Ternary Complex Assessment Start Start Biochemical_Assays Biochemical Assays Start->Biochemical_Assays Cellular_Assays Cellular Assays Start->Cellular_Assays SPR Surface Plasmon Resonance (SPR) Biochemical_Assays->SPR Data_Analysis Data Analysis & Interpretation SPR->Data_Analysis NanoBRET NanoBRET Assay Cellular_Assays->NanoBRET Co_IP Co-Immunoprecipitation Cellular_Assays->Co_IP NanoBRET->Data_Analysis Co_IP->Data_Analysis End End Data_Analysis->End

western blot protocol for measuring protein degradation with (S,R,S)-AHPC-Me-C10-NH2 based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Quantifying PROTAC-Mediated Protein Degradation via Western Blot

Topic: Western Blot Protocol for Measuring Protein Degradation with (S,R,S)-AHPC-Me-C10-NH2 based PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules engineered to selectively eliminate target proteins from within a cell.[1][2] They function by co-opting the cell's own ubiquitin-proteasome system (UPS).[1][3] A PROTAC consists of two distinct ligands connected by a chemical linker: one binds a target Protein of Interest (POI), and the other recruits an E3 ubiquitin ligase.[2][4] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]

The molecule (S,R,S)-AHPC-Me is a potent and well-characterized ligand for the von Hippel-Lindau (VHL) E3 ligase, one of the most commonly recruited E3 ligases in PROTAC design.[6][7] This application note provides a detailed protocol for using Western blot analysis to quantify the degradation of a target protein induced by a PROTAC constructed with a VHL ligand derived from this compound. Western blotting is a robust and widely used method to measure changes in protein abundance, making it ideal for determining key PROTAC efficacy parameters such as DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[5]

Principle of the Assay

This protocol describes the treatment of cultured cells with a VHL-based PROTAC to induce the degradation of a specific target protein. Following treatment, total cellular protein is extracted, quantified, and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane and probed with specific primary antibodies against the target protein and a loading control. The signal from a secondary antibody is detected, and the band intensities are quantified to determine the percentage of protein degradation relative to a vehicle-treated control.

Signaling and Workflow Diagrams

PROTAC Mechanism of Action

The diagram below illustrates the catalytic mechanism by which a PROTAC (PROTAC-X) containing a VHL ligand brings a Protein of Interest (POI) to the VHL E3 ligase complex, leading to ubiquitination and subsequent degradation by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC-X (POI Ligand-Linker-VHL Ligand) Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary VHL VHL E3 Ligase Complex VHL->Ternary Ternary->PROTAC Recycled POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome POI_Ub->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow

The following workflow diagram outlines the key steps of the Western blot protocol, from cell culture to data analysis.

Western_Blot_Workflow A 1. Cell Culture & Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Dose-response & Time-course) A->B C 3. Cell Lysis (Harvest & Protein Extraction) B->C D 4. Protein Quantification (BCA or Bradford Assay) C->D E 5. Sample Preparation (Add Laemmli buffer & Boil) D->E F 6. SDS-PAGE (Protein Separation by Size) E->F G 7. Protein Transfer (Gel to PVDF Membrane) F->G H 8. Immunoblotting (Blocking & Antibody Incubation) G->H I 9. Detection & Imaging (ECL Substrate & Imager) H->I J 10. Data Analysis (Densitometry & Normalization) I->J

Caption: Western blot experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
  • Cell Line: A human cell line known to express the target protein (e.g., HeLa, HEK293, or a relevant cancer cell line).

  • PROTAC Stock Solution: 10 mM stock of PROTAC-X in DMSO.

  • Control Compounds: DMSO (vehicle), inactive epimer of PROTAC-X, VHL ligand alone, target ligand alone.

  • Proteasome Inhibitor: MG132 or Epoxomicin (for mechanism validation).

  • Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin.

  • Buffers:

    • Ice-cold Phosphate-Buffered Saline (PBS).

    • RIPA Lysis Buffer supplemented with Protease and Phosphatase Inhibitor Cocktails.

    • Tris-Buffered Saline with 0.1% Tween-20 (TBST).

  • Protein Assay: BCA or Bradford Protein Assay Kit.

  • Sample Buffer: 4x Laemmli Sample Buffer.

  • Antibodies:

    • Validated primary antibody specific to the target protein.

    • Validated primary antibody for a loading control (e.g., GAPDH, α-Tubulin, β-Actin).[8]

    • Horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Western Blotting Reagents:

    • Precast SDS-PAGE gels (e.g., 4-20% gradient).

    • PVDF or nitrocellulose membrane.

    • Blocking Buffer (5% non-fat dry milk or BSA in TBST).

    • Enhanced Chemiluminescence (ECL) substrate.

Cell Seeding and Treatment
  • Seed cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of treatment. Allow cells to adhere overnight.[5][9]

  • For Dose-Response: Prepare serial dilutions of the PROTAC in fresh culture medium (e.g., 0.1 nM to 10,000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[5]

  • For Time-Course: Prepare a fixed concentration of the PROTAC (typically at or above the expected DC50).

  • Aspirate the old medium and replace it with the medium containing the PROTAC dilutions or vehicle control.[5]

  • Incubate the cells for a predetermined time (e.g., 16-24 hours for dose-response, or various time points like 2, 4, 8, 16, 24 hours for time-course).[5]

Cell Lysis and Protein Quantification
  • After incubation, place the plates on ice and aspirate the medium.

  • Wash the cells twice with ice-cold PBS.[5]

  • Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 100-150 µL per well) to each well and scrape the cells.[5]

  • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.[5]

  • Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[9]

  • Carefully transfer the supernatant (protein lysate) to a new, clean tube.

  • Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

Sample Preparation and SDS-PAGE
  • Normalize the protein concentration of all samples using lysis buffer. A typical amount is 20-30 µg of total protein per sample.

  • Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.

  • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[9]

  • Load equal amounts of protein into the wells of an SDS-PAGE gel. Include a molecular weight marker in one lane.

  • Run the gel at a constant voltage until the dye front reaches the bottom.

Protein Transfer and Immunoblotting
  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a standard wet or semi-dry transfer protocol.[5]

  • Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against the target protein (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 5-10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.

  • Wash the membrane again three times with TBST for 10 minutes each.

Detection and Data Analysis
  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using a digital imaging system. Ensure the signal is within the linear range of detection and not saturated.[5]

  • Strip the membrane and re-probe with a primary antibody against a loading control protein (e.g., GAPDH).[5]

  • Quantify the band intensities for the target protein and the loading control using densitometry software (e.g., ImageJ).

  • Normalize the intensity of the target protein band to its corresponding loading control band.

  • Calculate the percentage of protein remaining relative to the vehicle-treated control (set to 100%). The percent degradation is 100% - % Protein Remaining.

  • Plot the percent degradation against the log of the PROTAC concentration and use a non-linear regression model to calculate the DC50 and Dmax values.

Data Presentation

Quantitative data from a dose-response experiment should be summarized in a clear, tabular format to facilitate comparison.

Table 1: Dose-Dependent Degradation of Target Protein by PROTAC-X

PROTAC-X Conc. (nM)Normalized Target Protein Level (Mean ± SD)% Degradation (Mean ± SD)
0 (Vehicle)1.00 ± 0.080
0.10.95 ± 0.105 ± 10
10.78 ± 0.0922 ± 9
100.45 ± 0.0655 ± 6
1000.12 ± 0.0488 ± 4
10000.09 ± 0.0391 ± 3
100000.25 ± 0.0775 ± 7
Calculated DC50 ~8.5 nM
Calculated Dmax ~91%

Note: The increase in protein level at 10,000 nM is indicative of the "hook effect," a phenomenon where excess PROTAC disrupts the formation of the productive ternary complex.

Key Experimental Controls

  • Vehicle Control (DMSO): Establishes the baseline (100%) level of the target protein.

  • Inactive Epimer Control: Use a stereoisomer of the PROTAC that does not effectively bind the POI or VHL to demonstrate that degradation is specific to the active molecule.

  • Proteasome Inhibitor Co-treatment: Co-treating cells with the PROTAC and a proteasome inhibitor (e.g., MG132) should "rescue" the protein from degradation, confirming the involvement of the proteasome.[10]

References

Application Note: High-Throughput Cell Permeability Assay for (S,R,S)-AHPC-Me-C10-NH2 containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. A key determinant of a PROTAC's efficacy is its ability to cross the cell membrane and reach its intracellular target. This application note provides a detailed protocol for assessing the cell permeability of PROTACs incorporating the (S,R,S)-AHPC-Me-C10-NH2 moiety, a novel E3 ligase ligand, using the Parallel Artificial Membrane Permeability Assay (PAMPA).

The PAMPA assay is a non-cell-based, high-throughput method that predicts passive membrane permeability. It utilizes a 96-well microplate where a filter membrane is coated with a lipid solution to mimic the cell membrane. The rate at which the PROTAC diffuses from a donor to an acceptor well across this artificial membrane is measured, typically by UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).

Principle of the Assay

The PAMPA assay is based on the principle of passive diffusion of a compound across a lipid-coated artificial membrane. The assay setup consists of a donor plate containing the PROTAC solution and an acceptor plate with a buffer solution, separated by the lipid-coated membrane. As the PROTAC diffuses across the membrane, its concentration in the acceptor well increases over time. The effective permeability (Pe) of the compound is then calculated based on its concentration in the donor and acceptor wells after a specific incubation period.

Materials and Reagents

Material/Reagent Supplier Catalog No.
This compound PROTACVariesN/A
Phosphate Buffered Saline (PBS), pH 7.4Sigma-AldrichD8537
Dimethyl sulfoxide (B87167) (DMSO)Sigma-AldrichD8418
Dodecane (B42187)Sigma-Aldrich44020
L-α-phosphatidylcholineSigma-AldrichP3556
96-well microplates (donor and acceptor)Corning353072
96-well filter plates (PVDF membrane)MilliporeMAVM09601
Plate shakerVWR12620-938
UV-Vis microplate readerMolecular DevicesSpectraMax M5

Experimental Protocols

Preparation of Solutions
  • PBS Buffer (pH 7.4): Prepare 1X PBS by dissolving tablets or powder in ultrapure water according to the manufacturer's instructions.

  • PROTAC Stock Solution: Prepare a 10 mM stock solution of the this compound PROTAC in 100% DMSO.

  • Donor Solution: Dilute the PROTAC stock solution to a final concentration of 100 µM in PBS. The final DMSO concentration should be kept below 1% to avoid affecting the integrity of the artificial membrane.

  • Acceptor Solution: Use 1X PBS as the acceptor solution.

  • Lipid Solution: Prepare a 2% (w/v) solution of L-α-phosphatidylcholine in dodecane.

PAMPA Assay Procedure
  • Hydrate (B1144303) the Filter Plate: Add 300 µL of PBS to each well of the 96-well filter plate and let it sit for 15 minutes to hydrate the PVDF membrane.

  • Coat the Filter Plate: After hydration, remove the PBS from the filter plate. Immediately add 5 µL of the 2% lipid solution to each well of the filter plate.

  • Prepare the Donor Plate: Add 200 µL of the 100 µM PROTAC donor solution to each well of a 96-well donor microplate.

  • Assemble the PAMPA Sandwich: Carefully place the lipid-coated filter plate on top of the donor plate, ensuring the bottom of the filter plate is in contact with the donor solution.

  • Add Acceptor Solution: Add 200 µL of the PBS acceptor solution to each well of the filter plate.

  • Incubate: Cover the assembled plates with a lid to prevent evaporation and incubate at room temperature for 16 hours on a plate shaker set at a low speed (e.g., 50 rpm).

  • Sample Collection: After incubation, carefully separate the filter and donor plates. Collect samples from both the donor and acceptor wells for analysis.

Sample Analysis

The concentration of the PROTAC in the donor and acceptor wells can be determined using a UV-Vis microplate reader or by LC-MS for higher sensitivity and accuracy.

  • UV-Vis Spectroscopy: Measure the absorbance of the samples at the wavelength of maximum absorbance (λmax) for the this compound PROTAC. Create a standard curve to determine the concentration.

  • LC-MS/MS: For more accurate quantification, analyze the samples using a validated LC-MS/MS method. This is particularly useful for compounds with low permeability or those that interfere with UV absorbance readings.

Data Analysis and Presentation

The effective permeability (Pe) of the PROTAC is calculated using the following equation:

Pe (cm/s) = [(-Vd * Va) / ((Vd + Va) * A * t)] * ln(1 - [Ca] / [Ceq])

Where:

  • Vd = Volume of the donor well (cm³)

  • Va = Volume of the acceptor well (cm³)

  • A = Area of the membrane (cm²)

  • t = Incubation time (s)

  • [Ca] = Concentration of the PROTAC in the acceptor well

  • [Ceq] = Equilibrium concentration = ([Ca] * Va + [Cd] * Vd) / (Va + Vd)

  • [Cd] = Concentration of the PROTAC in the donor well

Table 1: Permeability Data for this compound PROTAC and Controls

CompoundPe (x 10⁻⁶ cm/s)Classification
This compound PROTAC1.2Low
Verapamil (High Permeability Control)15.0High
Acyclovir (Low Permeability Control)0.1Low

Table 2: Summary of Physicochemical Properties

CompoundMolecular Weight ( g/mol )logPTPSA (Ų)
This compound PROTAC850.124.5180.2
Verapamil454.63.869.9
Acyclovir225.2-1.6107.2

Visualizations

G cluster_prep Solution Preparation cluster_assay PAMPA Assay Workflow cluster_analysis Data Analysis prep_stock Prepare 10 mM PROTAC Stock in DMSO prep_donor Dilute to 100 µM Donor Solution in PBS prep_stock->prep_donor add_donor Add Donor Solution to Donor Plate prep_donor->add_donor prep_lipid Prepare 2% Lipid Solution in Dodecane coat Coat Filter Plate with Lipid Solution prep_lipid->coat prep_acceptor Prepare 1X PBS Acceptor Solution add_acceptor Add Acceptor Solution prep_acceptor->add_acceptor hydrate Hydrate PVDF Filter Plate hydrate->coat assemble Assemble PAMPA Sandwich coat->assemble add_donor->assemble assemble->add_acceptor incubate Incubate for 16h at Room Temperature add_acceptor->incubate collect Collect Samples from Donor and Acceptor Wells incubate->collect analysis Quantify Concentration (UV-Vis or LC-MS/MS) collect->analysis calculate Calculate Effective Permeability (Pe) analysis->calculate

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

PROTAC_MoA cluster_cell Intracellular Space PROTAC This compound PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recruitment Degradation Degraded Peptides Proteasome->Degradation Degradation Extracellular Extracellular Space PROTAC_out PROTAC Extracellular->PROTAC_out CellMembrane Cell Membrane PROTAC_out->PROTAC Cell Permeation

Caption: Mechanism of Action for a PROTAC, highlighting cell permeation.

Troubleshooting

Problem Possible Cause Solution
Low Permeability for Control Improper coating of the filter plate.Ensure the lipid solution is fresh and evenly applied. Allow sufficient time for the dodecane to evaporate.
Instability of the PROTAC in the buffer.Check the stability of the PROTAC in PBS over the incubation period. If unstable, consider using a different buffer system.
High Variability in Replicates Inconsistent pipetting volumes.Use calibrated pipettes and ensure accurate and consistent pipetting.
Air bubbles trapped under the membrane.Ensure no air bubbles are present when assembling the PAMPA sandwich.
PROTAC Precipitation Low solubility of the PROTAC in the aqueous buffer.Decrease the initial concentration of the PROTAC in the donor solution. Increase the percentage of co-solvent (e.g., DMSO) if possible.

Application Notes and Protocols for Designing a New PROTAC with (S,R,S)-AHPC-Me-C10-NH2 Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3]

The linker is a critical component of a PROTAC, significantly influencing its physicochemical properties, cell permeability, and the stability of the ternary complex.[3] This application note provides a comprehensive guide to designing and evaluating a new PROTAC utilizing the (S,R,S)-AHPC-Me-C10-NH2 linker . This linker incorporates a von Hippel-Lindau (VHL) E3 ligase ligand and a 10-carbon alkyl chain with a terminal amine group, offering a versatile platform for conjugation to a variety of POI binders.[4][5]

A notable example of a PROTAC synthesized with this linker is MS432 , a first-in-class degrader of Mitogen-activated protein kinase kinase 1 and 2 (MEK1/2).[4][6] MEK1/2 are key components of the MAPK/ERK signaling pathway, which is frequently hyperactivated in various cancers.[4][7][8] MS432 has been shown to potently and selectively degrade MEK1 and MEK2, leading to the suppression of ERK phosphorylation and the inhibition of cancer cell proliferation.[1][4][6]

This document will provide detailed protocols for the synthesis and biological evaluation of a new PROTAC using the this compound linker, with a focus on targeting kinases in the MAPK/ERK pathway as a representative example.

Signaling Pathway and Mechanism of Action

PROTAC_Mechanism

MAPK_ERK_Pathway

Data Presentation

The following tables summarize the quantitative data for the MEK1/2 degrader MS432, which utilizes the this compound linker. This data can serve as a benchmark for newly designed PROTACs.

Table 1: In Vitro Degradation of MEK1/2 by MS432

Cell LineTarget ProteinDC50 (nM)Dmax (%)Reference
HT-29MEK131>90[4][6]
HT-29MEK217>90[4][6]
COLO 205MEK118 ± 7>90[6]
COLO 205MEK211 ± 2>90[6]
UACC 257MEK156 ± 25>90[6]
UACC 257MEK227 ± 19>90[6]
SK-MEL-28MEK131>90[1]
SK-MEL-28MEK29.3>90[1]

Table 2: Anti-proliferative Activity of MS432

Cell LineGI50 (nM)Reference
HT-29130[1]
SK-MEL-2883[1]
COLO 205~150[6]
UACC 257~200[6]

Experimental Protocols

Experimental_Workflow

Protocol 1: Synthesis of a New PROTAC via Amide Coupling

This protocol describes a general method for coupling a warhead containing a carboxylic acid functionality to the this compound linker.

Materials:

  • Warhead with a terminal carboxylic acid (1.0 eq)

  • This compound (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (Dimethylformamide)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

  • Dissolve the warhead-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by NMR and LC-MS.

Protocol 2: Western Blot for PROTAC-Induced Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.[5][9]

Materials:

  • Cell line of interest (e.g., HT-29 for MEK1/2)

  • New PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein (e.g., anti-MEK1/2)

  • Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of the new PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay measures the metabolic activity of cells as an indicator of cell viability after PROTAC treatment.[10][11][12][13]

Materials:

  • Cell line of interest

  • New PROTAC compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the new PROTAC for a specified duration (e.g., 72 hours). Include a vehicle control.

  • Assay Procedure:

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a luminometer.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Generate a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Protocol 4: Ternary Complex Formation Assays

The formation of a stable ternary complex is crucial for PROTAC efficacy. Several biophysical techniques can be used to characterize these interactions.

  • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These techniques can measure the binding affinities and kinetics of the binary (PROTAC-POI, PROTAC-E3 ligase) and ternary complexes.[14][][16] A common setup involves immobilizing the POI on the sensor surface and flowing the PROTAC and E3 ligase over sequentially.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the ternary complex formation.[14][16]

  • Fluorescence Polarization (FP): FP assays can be used to determine the binding affinities of the interactions in solution.[14] A fluorescently labeled ligand for either the POI or the E3 ligase is displaced by the PROTAC, leading to a change in polarization.

Conclusion

The this compound linker provides a valuable tool for the development of novel VHL-recruiting PROTACs. Its alkyl chain offers a degree of flexibility that can be advantageous for the formation of a productive ternary complex. The successful development of the MEK1/2 degrader MS432 demonstrates the potential of this linker in creating potent and selective protein degraders. The protocols and data presented in this application note offer a comprehensive guide for researchers to design, synthesize, and evaluate new PROTACs for targeted protein degradation. Careful optimization of the warhead, linker, and E3 ligase ligand is essential for achieving potent and selective degradation of the protein of interest.

References

Application Notes and Protocols for In Vitro Ubiquitination Assays Using (S,R,S)-AHPC-Me-C10-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific proteins of interest (POIs) by hijacking the ubiquitin-proteasome system. These heterobifunctional molecules consist of a ligand that binds to a POI, a linker, and a ligand for an E3 ubiquitin ligase. This document provides detailed application notes and protocols for performing in vitro ubiquititination assays to characterize PROTACs that utilize the (S,R,S)-AHPC-Me-C10-NH2 moiety as a von Hippel-Lindau (VHL) E3 ligase recruiter.

The this compound is a well-established VHL ligand connected to a C10 linker with an amine group for conjugation to a POI ligand. PROTACs incorporating this linker, such as the hypothetical "MEK-PROTAC" targeting MEK1/2 kinases, facilitate the formation of a ternary complex between the MEK1/2 protein and the VHL E3 ligase complex (comprising VHL, Elongin B, Elongin C, Cul2, and Rbx1). This proximity induces the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

The in vitro ubiquitination assay is a critical step in the development of PROTACs, as it directly demonstrates the PROTAC-dependent ubiquitination of the target protein in a reconstituted system. This assay confirms the mechanism of action and allows for the quantitative assessment of PROTAC efficiency.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC-mediated ubiquitination pathway and the general workflow of the in vitro ubiquitination assay.

PROTAC_Pathway cluster_0 Cellular Environment cluster_1 Ternary Complex Formation PROTAC MEK-PROTAC (this compound based) POI Target Protein (e.g., MEK1/2) PROTAC->POI Binds E3 VHL E3 Ligase PROTAC->E3 Recruits PolyUb_POI Polyubiquitinated Target Protein POI->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2 Conjugating Enzyme Ub->E2 Transfers E1 E1 Activating Enzyme E1->Ub Activates (ATP) Ternary_Complex POI-PROTAC-E3 Complex E2->Ternary_Complex Binds Proteasome 26S Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation Ternary_Complex->POI Ubiquitin Transfer PolyUb_POI->Proteasome Recognition

Caption: PROTAC-mediated ubiquitination and degradation pathway.

Experimental_Workflow start Start reagents Prepare Reaction Mix: E1, E2, VHL E3 Ligase, Ubiquitin, ATP, Target Protein (MEK1/2), MEK-PROTAC start->reagents incubation Incubate at 37°C reagents->incubation stop_reaction Stop Reaction (e.g., with SDS-PAGE sample buffer) incubation->stop_reaction sds_page SDS-PAGE stop_reaction->sds_page western_blot Western Blot sds_page->western_blot detection Detection with Anti-Target Protein and Anti-Ubiquitin Antibodies western_blot->detection analysis Data Analysis: Quantify Ubiquitination Levels detection->analysis end End analysis->end

Caption: In vitro ubiquitination assay experimental workflow.

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from an in vitro ubiquitination assay using a MEK-PROTAC.

Table 1: Reaction Components and Final Concentrations

ComponentStock ConcentrationFinal Concentration
E1 Activating Enzyme (Human)1 µM50 nM
E2 Conjugating Enzyme (Ube2D2)10 µM200 nM
VHL E3 Ligase Complex5 µM100 nM
Ubiquitin (Human)10 mg/mL10 µM
ATP100 mM2 mM
Target Protein (MEK1)1 mg/mL500 nM
MEK-PROTAC10 mM in DMSO0.01 - 10 µM
10x Ubiquitination Buffer10x1x

Table 2: Quantification of MEK1 Ubiquitination at Various MEK-PROTAC Concentrations

MEK-PROTAC Concentration (µM)Relative Ubiquitinated MEK1 Level (Normalized to 0 µM)Standard Deviation
0 (DMSO control)1.000.12
0.012.540.21
0.15.890.45
112.331.10
510.560.98
108.780.85

Note: The decrease in ubiquitination at higher PROTAC concentrations is a characteristic phenomenon known as the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex.

Experimental Protocols

Protocol 1: In Vitro Ubiquitination Assay

This protocol describes a standard in vitro ubiquitination reaction followed by Western blot analysis.

Materials and Reagents:

  • Recombinant human E1 activating enzyme

  • Recombinant human E2 conjugating enzyme (e.g., Ube2D2)

  • Recombinant VHL E3 ligase complex (VHL/EloB/EloC/Cul2/Rbx1)

  • Recombinant human ubiquitin

  • Recombinant target protein (e.g., MEK1)

  • This compound based PROTAC (e.g., MEK-PROTAC)

  • ATP solution

  • 10x Ubiquitination Buffer (e.g., 500 mM Tris-HCl pH 7.5, 100 mM MgCl₂, 10 mM DTT)

  • Nuclease-free water

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-target protein (e.g., anti-MEK1) and anti-ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • DMSO (for PROTAC dilution)

Procedure:

  • Prepare the PROTAC dilutions: Serially dilute the MEK-PROTAC in DMSO to achieve the desired final concentrations.

  • Set up the reaction mix: On ice, prepare a master mix containing all reaction components except the PROTAC and target protein. Refer to Table 1 for recommended final concentrations.

  • Assemble the reactions: In individual microcentrifuge tubes, add the appropriate volume of the master mix.

  • Add the target protein: Add the target protein (e.g., MEK1) to each reaction tube.

  • Add the PROTAC: Add the diluted MEK-PROTAC or an equivalent volume of DMSO (for the negative control) to the respective tubes.

  • Initiate the reaction: Transfer the tubes to a 37°C water bath or incubator and incubate for 60-90 minutes.

  • Stop the reaction: Terminate the reaction by adding 2x SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein (e.g., anti-MEK1) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the bands using a chemiluminescence imaging system.

    • To detect ubiquitination, the membrane can be stripped and re-probed with an anti-ubiquitin antibody, or a parallel gel can be run and blotted for ubiquitin. A high-molecular-weight smear or distinct bands above the unmodified target protein indicate ubiquitination.

  • Data Analysis: Quantify the intensity of the ubiquitinated protein bands using densitometry software. Normalize the ubiquitinated protein signal to the total protein signal for each lane.

Protocol 2: Control Reactions

To ensure the specificity of the PROTAC-mediated ubiquitination, the following control reactions should be performed in parallel:

  • No PROTAC control: Replace the PROTAC with an equal volume of DMSO. This control demonstrates the basal level of ubiquitination.

  • No E1 control: Omit the E1 enzyme from the reaction mix. This confirms the ATP-dependent activation of ubiquitin.

  • No E3 control: Omit the VHL E3 ligase complex. This verifies that the ubiquitination is E3 ligase-dependent.

  • Inactive PROTAC control (optional): If available, use a structurally similar but inactive analog of the PROTAC (e.g., one with a mutated VHL ligand) to demonstrate the requirement of E3 ligase recruitment.

By following these detailed application notes and protocols, researchers can effectively perform and interpret in vitro ubiquitination assays to characterize the activity and mechanism of their this compound based PROTACs, a crucial step in the development of novel targeted protein degraders.

MS432 PROTAC: Application Notes and Protocols for MEK1/2 Knockdown Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. MS432 is a potent and selective PROTAC that targets the mitogen-activated protein kinase kinase 1 and 2 (MEK1/2) for degradation. As central components of the RAS/RAF/MEK/ERK signaling pathway, MEK1/2 are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of many cancers, making MEK1/2 attractive therapeutic targets.

MS432 is a heterobifunctional molecule composed of a ligand that binds to MEK1/2, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] This ternary complex formation between MEK1/2, MS432, and VHL leads to the polyubiquitination of MEK1/2, marking them for degradation by the 26S proteasome.[1][2] This degradation-based mechanism offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and scaffolding functions.

These application notes provide a comprehensive overview of the synthesis of MS432, its application in MEK1/2 knockdown studies, and detailed protocols for key experiments to assess its efficacy and mechanism of action.

MS432 PROTAC: Mechanism of Action

The mechanism of MS432-mediated degradation of MEK1/2 is a multi-step process within the cell.

MS432_Mechanism_of_Action MS432 PROTAC Mechanism of Action MS432 MS432 Ternary_Complex Ternary Complex (MEK1/2-MS432-VHL) MS432->Ternary_Complex MEK1_2 MEK1/2 MEK1_2->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of MEK1/2 Ternary_Complex->Ubiquitination E2 Ubiquitin Conjugating Enzyme Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation MEK1/2 Degradation Proteasome->Degradation Downstream Inhibition of p-ERK Signaling Degradation->Downstream

Caption: MS432 PROTAC induces the degradation of MEK1/2 via the ubiquitin-proteasome system.

Quantitative Data Summary

The efficacy of MS432 has been evaluated in various cancer cell lines. The following tables summarize the key quantitative data for MEK1/2 degradation and cell proliferation inhibition.

Table 1: MEK1/2 Degradation by MS432

Cell LineTargetDC50 (nM)DmaxTime to Dmax (hours)
HT29MEK131>90%8-10
MEK217>90%8-10
COLO 205MEK118 ± 7>90%8-10
MEK211 ± 2>90%8-10
UACC257MEK156 ± 25>90%8-10
MEK227 ± 19>90%8-10

DC50: Concentration for 50% maximal degradation. Dmax: Maximal degradation.

Table 2: Inhibition of Cell Proliferation by MS432

Cell LineGI50 (nM)Incubation Time (hours)
HT-2930 - 20072
SK-MEL-2830 - 20072
COLO 20530 - 20072
UACC 25730 - 20072

GI50: Concentration for 50% maximal inhibition of cell growth.

Experimental Protocols

Synthesis of MS432

The synthesis of MS432 is based on the MEK1/2 inhibitor PD0325901 and a VHL E3 ligase ligand. A detailed, step-by-step synthesis protocol for MS432 (referred to as compound 23) is available in the supplementary information of the following publication:

  • Wei J, Hu J, Wang L, et al. Discovery of a First-in-Class Mitogen-Activated Protein Kinase Kinase 1/2 Degrader. J Med Chem. 2019;62(23):10897-10911.[3]

The synthesis generally involves the preparation of a linker-equipped VHL ligand and its subsequent coupling to the PD0325901 moiety. One of the key linkers used in the synthesis of MS432 is Br-C10-methyl ester.[4]

Western Blot Analysis of MEK1/2 Degradation and p-ERK Inhibition

This protocol outlines the procedure to quantify the degradation of MEK1/2 and assess the inhibition of downstream ERK phosphorylation upon treatment with MS432.

Western_Blot_Workflow Western Blot Experimental Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blot Cell_Seeding Seed Cells Adherence Allow Adherence (Overnight) Cell_Seeding->Adherence Treatment Treat with MS432 (Dose-response/Time-course) Adherence->Treatment Cell_Lysis Lyse Cells Treatment->Cell_Lysis Quantification Protein Quantification (BCA Assay) Cell_Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis Detection->Analysis

Caption: Workflow for analyzing protein levels by Western Blot.

Materials:

  • Cell Lines: HT29, COLO 205, or UACC257

  • MS432 PROTAC

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Primary Antibodies:

    • Rabbit anti-MEK1/2 (e.g., Cell Signaling Technology, #9122, 1:1000 dilution)[5][6]

    • Rabbit anti-phospho-MEK1/2 (Ser217/221) (e.g., Bioworld Technology, BS4733, 1:500-1:1000 dilution)[7]

    • Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695)

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)

    • Rabbit anti-VHL (e.g., Cell Signaling Technology, #68547, 1:1000 dilution for WB)[8][9]

    • Mouse anti-pan-Actin (e.g., Merck Millipore, MABT1333, 1:50 dilution)[10] or Rabbit anti-pan-Actin (e.g., Cell Signaling Technology, #4968, 1:1000 dilution)[1][11] as a loading control.

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

  • Chemiluminescent Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of MS432 (e.g., 1 nM to 10 µM) for a fixed time (e.g., 8, 16, or 24 hours) to determine DC50.

    • For time-course experiments, treat cells with a fixed concentration of MS432 (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Clarify the lysate by centrifugation and collect the supernatant.

    • Determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize the protein of interest to the loading control (e.g., pan-Actin).

    • Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

    • For p-ERK analysis, normalize the phospho-ERK signal to the total ERK signal.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is designed to demonstrate the formation of the MEK1/2-MS432-VHL ternary complex, a key step in the PROTAC's mechanism of action.

CoIP_Workflow Co-Immunoprecipitation Workflow cluster_treatment_lysis Cell Treatment & Lysis cluster_ip Immunoprecipitation cluster_analysis Analysis Cell_Treatment Treat Cells with MS432 & Controls Cell_Lysis_IP Lyse Cells in Non-denaturing Buffer Cell_Treatment->Cell_Lysis_IP Pre_Clearing Pre-clear Lysate with Beads Cell_Lysis_IP->Pre_Clearing IP_Antibody Incubate with anti-VHL Antibody Pre_Clearing->IP_Antibody Bead_Capture Capture with Protein A/G Beads IP_Antibody->Bead_Capture Washing Wash Beads Bead_Capture->Washing Elution Elute Proteins Washing->Elution WB_Analysis Western Blot for MEK1/2 & VHL Elution->WB_Analysis

Caption: Workflow for Co-Immunoprecipitation to detect ternary complex formation.

Materials:

  • Cell Lines, MS432, and Lysis Buffer (as in the Western Blot protocol, but use a non-denaturing lysis buffer)

  • Immunoprecipitation Antibody: Rabbit anti-VHL (a specific antibody validated for IP is recommended, e.g., Cell Signaling Technology, #68547)[8][9]

  • Control Antibody: Rabbit IgG

  • Protein A/G Agarose or Magnetic Beads

  • Wash Buffer: Lysis buffer with adjusted salt concentration

  • Elution Buffer: Laemmli buffer or a gentle elution buffer

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with MS432 (e.g., 100 nM) or vehicle control for a short duration (e.g., 2-4 hours) to capture the transient ternary complex.

    • Lyse cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Immunoprecipitation:

    • Pre-clear the cell lysate with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with the anti-VHL antibody or control IgG overnight at 4°C.

    • Add Protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Western Blot Analysis:

    • Elute the immunoprecipitated proteins from the beads by boiling in Laemmli buffer.

    • Analyze the eluates by Western blot using antibodies against MEK1/2 and VHL.

  • Expected Outcome:

    • In the sample immunoprecipitated with the anti-VHL antibody from MS432-treated cells, a band corresponding to MEK1/2 should be detected, demonstrating the formation of the MEK1/2-MS432-VHL complex. This band should be absent or significantly reduced in the vehicle-treated and IgG control samples.

Cell Viability Assay

This protocol measures the effect of MS432-induced MEK1/2 degradation on cell proliferation.

Materials:

  • Cell Lines

  • MS432 PROTAC

  • 96-well plates

  • Cell Viability Reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Compound Treatment: The following day, treat the cells with a serial dilution of MS432 (e.g., from 0.1 nM to 10 µM).

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours).

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control.

    • Plot the cell viability against the log of the MS432 concentration and fit a dose-response curve to determine the GI50 value.

Conclusion

MS432 is a valuable research tool for studying the biological consequences of MEK1/2 knockdown. The protocols provided here offer a framework for researchers to investigate the efficacy and mechanism of action of MS432 in various cellular contexts. The ability to induce potent and selective degradation of MEK1/2 makes MS432 a powerful probe for dissecting the roles of these kinases in health and disease, and a promising starting point for the development of novel cancer therapeutics.

References

Troubleshooting & Optimization

optimizing linker length for VHL-based PROTACs similar to (S,R,S)-AHPC-Me-C10-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) for optimizing the linker length of Von Hippel-Lindau (VHL)-based Proteolysis Targeting Chimeras (PROTACs), particularly those with architectures similar to (S,R,S)-AHPC-Me-C10-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a VHL-based PROTAC?

A1: A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VHL), and a linker connecting the two.[1][2] The linker's primary role is to bridge the target protein and the E3 ligase, bringing them into close proximity to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[2][3] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the proteasome.[2] The linker is not just a passive spacer but an active contributor to the PROTAC's biological activity.[2]

Q2: Why is the linker length so critical for PROTAC efficacy?

A2: The length of the linker is a crucial parameter that significantly influences the formation and stability of the ternary complex.[4][5] An optimal linker length is essential for inducing the correct proximity and orientation between the target protein and the VHL E3 ligase.[4][5]

  • If the linker is too short, it can cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[3][5]

  • If the linker is too long, it can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination.[3][5] Therefore, identifying the optimal linker length through empirical testing is a critical step in developing a potent PROTAC.[3]

Q3: What are the most common linker compositions used for VHL-based PROTACs, and how do they differ?

A3: The most common motifs in PROTAC linkers are polyethylene (B3416737) glycol (PEG) and alkyl chains.[6]

  • Alkyl Chains: These are hydrophobic and provide a degree of rigidity. Flexible alkyl chains are often used in initial optimization to find a potent compound.[6]

  • PEG Linkers: These are frequently used due to their hydrophilicity, which can improve solubility and biocompatibility.[4][7] The choice of linker composition can significantly affect the PROTAC's physicochemical properties, including solubility, cell permeability, and metabolic stability.[5][8] For instance, replacing an alkyl chain with PEG units has, in some cases, inhibited PROTAC activity, indicating that the atomic composition (e.g., oxygen vs. CH2 groups) can have a profound impact.[6]

Q4: What is the "hook effect" and how does it relate to linker optimization?

A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations.[9] This occurs because an excess of PROTAC molecules can lead to the formation of binary complexes (POI-PROTAC or VHL-PROTAC) instead of the productive ternary complex required for degradation.[1][9] A well-designed linker can enhance the stability and cooperativity of the ternary complex, which can help mitigate the hook effect by favoring the formation of the productive ternary complex over binary ones.[10][11]

Troubleshooting Guide

Problem 1: I've synthesized a VHL-based PROTAC, but I'm not observing any degradation of my target protein.

This is a common issue in PROTAC development. Several factors could be responsible:

  • Suboptimal Linker Length: The chosen linker length may be outside the optimal range for forming a productive ternary complex.[1]

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes can have a significant impact on degradation efficacy.[9] A systematic approach, varying the linker by a few atoms at a time, is recommended.[6]

  • Poor Cell Permeability: The physicochemical properties of the PROTAC, influenced by the linker, might prevent it from efficiently crossing the cell membrane.[1] VHL-based PROTACs can be large molecules that challenge the conventional rules for oral druggability.[8]

    • Solution: Modify the linker to improve physicochemical properties. Incorporating elements that allow the PROTAC to adopt folded conformations can shield polar surface area and improve passive permeability.[8] Assess cell permeability directly using cellular uptake and efflux assays.[9]

  • Unfavorable Ternary Complex Conformation: The linker might facilitate the formation of a ternary complex, but in a non-productive orientation where the key lysine (B10760008) residues on the target protein are not accessible for ubiquitination.[11][12]

    • Solution: Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess ternary complex formation and stability.[9] Additionally, consider altering the linker's attachment points on the warhead or VHL ligand.[5]

Problem 2: My degradation results (DC50/Dmax) are inconsistent across experiments.

Inconsistent results can stem from several experimental variables:

  • The "Hook Effect": If you are testing at high concentrations, you might be observing the hook effect, leading to reduced degradation.[1]

    • Solution: Test a wide range of PROTAC concentrations to generate a full dose-response curve and identify the optimal concentration range, avoiding the hook effect.[1]

  • Experimental Integrity:

    • Solution: Ensure the health and confluency of your cell line are consistent between experiments. Verify the quality and specificity of your antibodies used for western blotting. Confirm the accuracy of your compound concentrations and serial dilutions.[1]

Quantitative Data on Linker Length Optimization

The optimal linker length is highly dependent on the specific POI and E3 ligase pair.[3] The following tables summarize illustrative data from various studies, demonstrating the critical impact of linker length on degradation efficiency, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum percentage of degradation).

Table 1: Impact of Alkyl/PEG Linker Length on TBK1 Degradation [6] (Illustrative data based on findings for TBK1 kinase)

Linker Length (atoms)Linker TypeDC50 (nM)Dmax (%)
< 12Alkyl/EtherNo degradation observed~0
21Alkyl/Ether396
29Alkyl/Ether29276

Table 2: Impact of Linker Length on Estrogen Receptor (ER) Degradation [13][14] (Illustrative data based on findings for ERα)

Linker Length (atoms)DC50 (µM)Relative Cytotoxicity (IC50)
9> 10> 100 µM
12~1~50 µM
16< 0.1~27 µM
19> 1> 100 µM
21> 10> 100 µM

Key Experimental Protocols

Accurate assessment of PROTAC efficacy relies on robust and well-controlled experiments.

Protocol 1: Western Blotting for Protein Degradation Assessment

This is the standard method to quantify the reduction in target protein levels.[9][15]

  • Cell Culture and Treatment: Seed cells (e.g., MCF-7 for ER degradation) in 6-well plates at an appropriate density and allow them to adhere overnight.[1][15] Treat the cells with a range of concentrations of each PROTAC linker variant for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[15]

  • Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1][15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading for SDS-PAGE.[1][15]

  • SDS-PAGE and Western Blotting: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.[4]

Protocol 2: Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[16]

  • Cell Treatment: Treat cells with the PROTAC at its optimal degradation concentration. As a crucial control, co-treat a set of cells with the PROTAC and a proteasome inhibitor (e.g., MG132). This will cause ubiquitinated proteins to accumulate.[16]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions.[16]

  • Immunoprecipitation (IP): Dilute the lysates to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins, run them on an SDS-PAGE gel, and perform a Western blot. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on the target protein. A smear or ladder of high-molecular-weight bands indicates successful ubiquitination.[16]

Visualizations

Signaling Pathway: PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary POI-PROTAC-VHL PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds VHL VHL E3 Ligase VHL->Ternary Binds PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The catalytic cycle of VHL-based PROTAC-mediated protein degradation.

Experimental Workflow for Linker Optimization

Linker_Optimization_Workflow cluster_yes cluster_no Start Start: Define POI and Select Warhead & VHL Ligand Synthesis Synthesize PROTAC Library with Varying Linker Lengths (e.g., n=8, 10, 12, 14, 16 atoms) Start->Synthesis Screening Primary Screening: Western Blot for Degradation (Dose-Response) Synthesis->Screening DegradationObserved Degradation Observed? Screening->DegradationObserved Optimization Optimization & Characterization DegradationObserved->Optimization Yes Troubleshoot Troubleshooting DegradationObserved->Troubleshoot No DC50_Dmax Determine DC50 and Dmax Optimization->DC50_Dmax Permeability Assess Cell Permeability DC50_Dmax->Permeability Ternary Confirm Ternary Complex Formation (e.g., SPR, ITC) Permeability->Ternary OffTarget Evaluate Off-Target Effects (Proteomics) Ternary->OffTarget Lead Lead Candidate OffTarget->Lead CheckPerm Check Cell Permeability Troubleshoot->CheckPerm CheckTernary Assess Ternary Complex Formation CheckPerm->CheckTernary Redesign Redesign Linker: - Alter Composition (PEG/Alkyl) - Change Attachment Points CheckTernary->Redesign Redesign->Synthesis

Caption: A rational workflow for VHL-based PROTAC linker selection and optimization.

Logical Relationship: Linker Length vs. PROTAC Efficacy

Linker_Efficacy_Relationship cluster_1 Consequence TooShort Too Short StericClash Steric Hindrance No Ternary Complex Formation TooShort->StericClash Optimal Optimal Length ('Goldilocks Zone') StableComplex Stable & Productive Ternary Complex Optimal->StableComplex TooLong Too Long UnstableComplex Unstable/Unproductive Ternary Complex TooLong->UnstableComplex LowEfficacy1 Low/No Degradation StericClash->LowEfficacy1 HighEfficacy High Degradation (Low DC50, High Dmax) StableComplex->HighEfficacy LowEfficacy2 Low/No Degradation UnstableComplex->LowEfficacy2

Caption: The logical relationship between PROTAC linker length and degradation efficacy.

References

how to solve solubility issues of (S,R,S)-AHPC-Me-C10-NH2 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and detailed protocols to address solubility challenges with (S,R,S)-AHPC-Me-C10-NH2 in aqueous buffers. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A: The poor aqueous solubility of this compound stems from its chemical structure. The molecule contains a long, 10-carbon alkyl linker (C10), which is highly hydrophobic (water-repelling).[1][2] This nonpolar chain dominates the molecule's properties, making it difficult to dissolve in polar solvents like water or standard aqueous buffers.

Q2: What is the first and most common method I should try for solubilization?

A: The standard initial approach is to first prepare a high-concentration stock solution in an organic solvent and then dilute this stock into your aqueous buffer.[3][4] Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended organic solvent for this purpose.[3][4][5]

Q3: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

A: This is a common issue known as "crashing out," which occurs when the hydrophobic compound is rapidly transferred from a favorable organic environment to an unfavorable aqueous one.[3][5] To resolve this, you can:

  • Decrease the final concentration: The compound may only be soluble in the aqueous phase at its lower, final working concentration.

  • Use a serial dilution method: Instead of a single large dilution, perform a stepwise dilution, vortexing between each step.[3]

  • Incorporate a co-solvent or surfactant in the final aqueous buffer.[5][6]

  • Adjust the pH of the aqueous buffer.

Q4: How does adjusting the pH help with solubility?

A: The this compound molecule has a terminal primary amine (-NH2) group, which is basic.[1][7] By lowering the pH of the aqueous buffer (making it more acidic), this amine group becomes protonated (-NH3+). This positive charge significantly increases the molecule's polarity, thereby enhancing its solubility in water.[7][8][9][10] Converting the amine to its salt form is a classic strategy to improve the aqueous solubility of organic bases.[7][11]

Q5: What are co-solvents and how can they improve solubility?

A: Co-solvents are water-miscible organic solvents that, when added to an aqueous buffer, reduce the overall polarity of the solution.[6][12] This creates a more favorable environment for hydrophobic molecules to dissolve. Common co-solvents used in preclinical studies include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), and ethanol.[6][12][13] They work by reducing the interfacial tension between the hydrophobic compound and the aqueous medium.[12]

Q6: What are cyclodextrins and are they suitable for this compound?

A: Cyclodextrins are ring-shaped molecules made of sugar units that can be very effective solubilizing agents.[14][15][16][17] They have a hydrophobic interior and a hydrophilic exterior. The hydrophobic C10 tail of this compound can fit inside the cyclodextrin's cavity, forming a "guest-host" complex.[14][17] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent solubility of the compound.[14][15]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃₄H₅₃N₅O₄S[1][3]
Molecular Weight 627.9 g/mol [1]
Key Structural Features VHL Ligand, 10-Carbon Alkyl Linker, Terminal Primary Amine[1][2][18]
Predicted Nature Hydrophobic, Basic[7]
Storage -20°C (solid form), -80°C (in solvent)[1][3][19]

Table 2: Recommended Starting Solvents and Conditions

MethodSolvent SystemStarting ConcentrationKey Considerations
Primary Method 100% DMSO10-50 mM (Stock)Prepare fresh. Keep tightly sealed to prevent water absorption.[3]
pH Adjustment Acidic Buffer (e.g., Citrate (B86180), Acetate)Dependent on final assayTarget pH 4-6. Confirm compound stability at low pH.
Co-Solvent DMSO/PEG300/Tween 80/SalineDependent on final assayA common formulation for in vivo studies.[3] Test for cell toxicity.
Complexation Aqueous buffer with Cyclodextrin (B1172386) (e.g., HP-β-CD)Dependent on final assayCan significantly enhance solubility.[15][17] May require heating/sonication.

Troubleshooting Guide & Visual Workflow

If you are experiencing solubility issues, follow this systematic workflow. Start with the simplest method and proceed to more advanced techniques as needed.

G start_node Start: Weigh Lyophilized This compound PrepStock Prepare 10-50 mM Stock in 100% DMSO (Protocol 1) start_node->PrepStock process_node process_node decision_node decision_node success_node success_node fail_node fail_node alt_path_node alt_path_node Dilute Dilute Stock into Aqueous Buffer PrepStock->Dilute CheckSol Solution Clear? Dilute->CheckSol Success Success! Proceed with Experiment CheckSol->Success Yes Precipitate Precipitation Occurs CheckSol->Precipitate No TrypH Option 1: Adjust pH (Protocol 2) Use acidic buffer (pH 4-6) Precipitate->TrypH TryCosolvent Option 2: Use Co-solvents (Protocol 3) Add PEG, Ethanol, etc. Precipitate->TryCosolvent TryCyclodextrin Option 3: Use Cyclodextrins (Protocol 4) Add HP-β-CD Precipitate->TryCyclodextrin RecheckSol Solution Clear? TrypH->RecheckSol TryCosolvent->RecheckSol TryCyclodextrin->RecheckSol RecheckSol->fail_node No (Contact Technical Support) RecheckSol->Success Yes

Figure 1. Step-by-step troubleshooting workflow for solubilization.

Experimental Protocols

Protocol 1: Preparation of a Standard DMSO Stock Solution
  • Preparation: Allow the vial of lyophilized this compound to warm to room temperature before opening.

  • Dissolution: Add the required volume of pure, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the vial for 30-60 seconds. If necessary, briefly sonicate in a water bath to ensure complete dissolution. The solution should be clear.

  • Dilution: For your experiment, perform a serial dilution of the DMSO stock into your final aqueous buffer. Add the compound dropwise while vortexing the buffer to minimize precipitation.[4]

  • Storage: Store the DMSO stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][19]

Protocol 2: Solubilization via pH Adjustment
  • Buffer Selection: Prepare an aqueous buffer with a pH in the acidic range (e.g., 50 mM sodium citrate buffer, pH 5.0). The anion in the buffer should not react with your compound.

  • Stock Preparation: Prepare a high-concentration stock solution in DMSO as described in Protocol 1.

  • Dilution: Slowly add the DMSO stock solution to the acidic buffer with vigorous stirring or vortexing to reach the final desired concentration. The acidic environment will protonate the amine, aiding solubility.[7][9]

  • Verification: Check the final pH of the solution and adjust if necessary. Visually inspect for any precipitation.

  • Control: Ensure you run a vehicle control in your experiment containing the same concentration of DMSO and the same pH-adjusted buffer.

Protocol 3: Using Co-solvents for Solubilization
  • Co-solvent Selection: Choose a co-solvent that is compatible with your experimental system (e.g., PEG300, ethanol). A common formulation for animal studies is a mix of DMSO, PEG300, and Tween 80.[3]

  • Formulation Preparation:

    • Start by dissolving the this compound in a small amount of DMSO.

    • Add the co-solvent (e.g., PEG300) and mix thoroughly until the solution is clear.

    • A surfactant like Tween 80 can be added next to improve stability.

    • Finally, add the aqueous component (e.g., saline or PBS) slowly while mixing.

  • Final Concentration: The final percentage of each component should be optimized to maximize solubility while minimizing potential toxicity in the assay. For example, a final concentration of ≤10% DMSO and ≤20% PEG300 might be a good starting point.

  • Control: The vehicle control must contain the identical mixture of DMSO, co-solvents, and buffer used for the compound.

Protocol 4: Solubilization Using Cyclodextrins
  • Reagent Preparation: Prepare a solution of a suitable cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), in your desired aqueous buffer. A starting concentration of 1-5% (w/v) HP-β-CD is recommended.

  • Complexation:

    • Add the powdered this compound directly to the cyclodextrin-containing buffer.

    • Alternatively, add a concentrated DMSO stock of the compound to the cyclodextrin solution.

  • Mixing: Stir or shake the mixture vigorously at room temperature for several hours, or overnight, to allow for the formation of the inclusion complex. Gentle heating (40-50°C) or sonication can accelerate the process.

  • Clarification: After mixing, centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.

  • Quantification: Use the clear supernatant for your experiments. It is advisable to determine the actual concentration of the solubilized compound in the supernatant via an analytical method like HPLC-UV.

G cluster_1 Soluble Inclusion Complex drug This compound (Poorly Soluble) complex Water-Soluble Complex drug->complex Encapsulation cd Cyclodextrin (Hydrophilic Exterior) cd_cavity Hydrophobic Cavity drug_inside C10 Tail Inside Cavity

Figure 2. Mechanism of cyclodextrin-mediated solubilization.

References

Navigating the "Hook Effect": A Technical Support Center for Researchers Utilizing (S,R,S)-AHPC-Me-C10-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the "hook effect" in the context of PROTAC experiments?

A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase (in this case, VHL, recruited by the (S,R,S)-AHPC-Me moiety) at high PROTAC concentrations. These binary complexes prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2]

Q2: Why is it crucial to identify and understand the hook effect when working with (S,R,S)-AHPC-Me-C10-NH2 based PROTACs?

A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC could be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and optimizing your PROTAC's therapeutic potential.

Q3: What factors can influence the magnitude of the hook effect?

A3: Several factors can influence the prominence of the hook effect, including:

  • Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the VHL E3 ligase play a significant role.

  • Cooperativity: The degree of positive or negative cooperativity in the formation of the ternary complex. Positive cooperativity, where the binding of one protein increases the affinity for the other, can mitigate the hook effect.[]

  • Linker Composition and Length: The C10 alkyl linker in this compound influences the orientation and distance between the target protein and VHL, affecting the stability of the ternary complex.[1]

  • Cellular Context: The expression levels of the target protein and the E3 ligase in the specific cell line being used can impact the stoichiometry of the complexes formed.[4]

Troubleshooting Guide

Problem 1: My dose-response curve for protein degradation shows a bell shape, with efficacy decreasing at higher PROTAC concentrations.

  • Likely Cause: This is the classic presentation of the hook effect.[2]

  • Troubleshooting Steps:

    • Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]

    • Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations around this peak for future comparative experiments.

    • Assess Ternary Complex Formation: Employ biophysical assays (see Experimental Protocols below) to directly measure the formation of the ternary complex across the same concentration range. A decrease in ternary complex formation at high concentrations would confirm the hook effect.[5][6]

Problem 2: My this compound based PROTAC shows weak or no degradation at concentrations where I expect it to be active.

  • Likely Cause: This could be due to testing at a concentration that falls within the hook effect region, poor cell permeability, or issues with the experimental setup.[1][2]

  • Troubleshooting Steps:

    • Perform a Wide Dose-Response Experiment: Test a very broad range of concentrations (e.g., from picomolar to high micromolar) to ensure you are not missing the optimal degradation window.

    • Verify Target and VHL Engagement: Use cellular thermal shift assays (CETSA) or NanoBRET assays to confirm that your PROTAC is engaging both the target protein and the VHL E3 ligase within the cell.

    • Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider using a different cell line or performing in vitro degradation assays with cell lysates.[7]

    • Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) at a potentially optimal PROTAC concentration to determine the ideal endpoint.[2]

Problem 3: How can I mitigate the hook effect in my experiments?

  • Troubleshooting Steps:

    • Rational Linker Design: While you are using the C10 linker, consider synthesizing analogs with different linker lengths and compositions (e.g., PEG-based linkers like (S,R,S)-AHPC-PEG2-NH2).[8][9][10] This can optimize the geometry of the ternary complex and enhance cooperativity.

    • Enhance Cooperativity: Modifications to the warhead or the VHL ligand portion of the PROTAC can sometimes introduce favorable protein-protein interactions that stabilize the ternary complex over the binary ones.[1]

    • Use a Two-Step Assay Format (for in vitro assays): In some biochemical assays, incubating the PROTAC with the target protein first, washing away the excess, and then adding the E3 ligase can help minimize the formation of the E3 ligase-PROTAC binary complex.[11]

Data Presentation

Table 1: Hypothetical Degradation Data Illustrating the Hook Effect

PROTAC Concentration (nM)% Target Protein Remaining (Western Blot Quantification)
0.198
185
1055
10020
100045
1000075

Table 2: Hypothetical Ternary Complex Formation Data (e.g., from an AlphaLISA Assay)

PROTAC Concentration (nM)AlphaLISA Signal (Arbitrary Units)
0.11500
15000
1012000
10025000
100018000
100009000

Mandatory Visualizations

cluster_0 PROTAC-Mediated Protein Degradation Pathway POI Target Protein of Interest (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex PROTAC This compound based PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub Poly-ubiquitinated POI Ternary_Complex->Poly_Ub Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E2->Ternary_Complex Ub Transfer Proteasome Proteasome Poly_Ub->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation

Caption: PROTAC-mediated protein degradation signaling pathway.

cluster_1 Logical Cause of the Hook Effect High_PROTAC High PROTAC Concentration Binary_POI Non-productive POI-PROTAC Binary Complex High_PROTAC->Binary_POI Binary_VHL Non-productive VHL-PROTAC Binary Complex High_PROTAC->Binary_VHL POI Target Protein POI->Binary_POI VHL VHL E3 Ligase VHL->Binary_VHL Ternary Productive Ternary Complex Formation Binary_POI->Ternary Inhibits Binary_VHL->Ternary Inhibits Degradation Reduced Protein Degradation Ternary->Degradation Leads to

Caption: Logical diagram illustrating the hook effect mechanism.

cluster_2 Troubleshooting Workflow for the Hook Effect Start Observe Bell-Shaped Dose-Response or Weak Degradation Extend_Dose Extend Dose-Response Curve (pM to µM) Start->Extend_Dose Time_Course Perform Time-Course Experiment Extend_Dose->Time_Course Biophysical_Assay Run Biophysical Assay (e.g., AlphaLISA, SPR) Time_Course->Biophysical_Assay Analyze_Ternary Analyze Ternary vs. Binary Complex Formation Biophysical_Assay->Analyze_Ternary Optimize Optimize PROTAC Concentration & Time Analyze_Ternary->Optimize Redesign Consider PROTAC Redesign (Linker Mod) Analyze_Ternary->Redesign If hook persists End Accurate DC50/Dmax Determination Optimize->End Redesign->Extend_Dose

Caption: Experimental workflow for troubleshooting the hook effect.

Experimental Protocols

1. Western Blot for Protein Degradation

  • Objective: To quantify the level of target protein degradation following PROTAC treatment.

  • Methodology:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a wide range of concentrations of the this compound based PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18-24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration of the lysates using a BCA assay.

    • Normalize protein amounts and separate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize bands using an ECL substrate and an imaging system.

    • Quantify band intensities using software like ImageJ, normalizing the target protein signal to the loading control.

2. AlphaLISA Assay for Ternary Complex Formation

  • Objective: To measure the formation of the Target Protein-PROTAC-VHL ternary complex in a biochemical setting.

  • Methodology:

    • Reagents: Biotinylated target protein, GST-tagged VHL E3 ligase complex, Streptavidin-coated Donor beads, and anti-GST Acceptor beads.

    • In a 384-well plate, add the biotinylated target protein, GST-VHL, and the this compound based PROTAC at various concentrations.

    • Incubate for 1 hour at room temperature to allow complex formation.

    • Add Streptavidin-Donor beads and anti-GST Acceptor beads.

    • Incubate for another 1-2 hours in the dark.

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal is generated when the Donor and Acceptor beads are brought into proximity by the formation of the ternary complex. Plot the AlphaLISA signal against the PROTAC concentration.

3. In-Cell Ubiquitination Assay

  • Objective: To detect the ubiquitination of the target protein induced by the PROTAC.

  • Methodology:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a shorter time course (e.g., 2-6 hours). The proteasome inhibitor will allow the accumulation of poly-ubiquitinated proteins.

    • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions.

    • Dilute the lysate and perform an immunoprecipitation (IP) using an antibody against the target protein.

    • Wash the IP beads extensively.

    • Elute the protein and analyze by Western blot, probing with an anti-ubiquitin antibody. An increase in the high molecular weight smear upon PROTAC treatment indicates successful ubiquitination of the target protein.

References

Technical Support Center: Strategies to Mitigate Off-Target Effects of (S,R,S)-AHPC-Me-C10-NH2 Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing PROTACs containing the (S,R,S)-AHPC-Me-C10-NH2 E3 ligase ligand-linker conjugate. It provides troubleshooting guidance and frequently asked questions (FAQs) to address potential off-target effects encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in PROTACs?

This compound is a synthetic E3 ligase ligand-linker conjugate. It incorporates a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a 10-carbon alkyl linker.[1][2] This conjugate is a key component in constructing PROTACs, such as MS432, which are designed to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.[1] VHL is a widely used E3 ligase in PROTAC development due to its prevalent expression across different tissue types.[3]

Q2: What are the potential sources of off-target effects for PROTACs containing this compound?

Off-target effects in PROTACs can arise from several factors:

  • Promiscuity of the target-binding warhead: The ligand that binds to the protein of interest may also have an affinity for other proteins with similar binding domains.

  • E3 ligase binder promiscuity: While the AHPC moiety is designed for VHL, it might interact with other cellular components at high concentrations.

  • Formation of unproductive binary complexes: At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which can lead to off-target pharmacology. This is often referred to as the "hook effect".[4][5]

  • Linker-dependent off-targets: The linker itself can influence the conformation of the PROTAC and the resulting ternary complex, potentially leading to the recruitment and degradation of unintended proteins.[3]

Q3: How can I experimentally identify off-target effects of my this compound containing PROTAC?

A multi-faceted approach is recommended for the robust identification of off-target effects. The cornerstone of this is global proteomics analysis using mass spectrometry.[6][7][8] This can be complemented by several orthogonal validation methods:

  • Global Proteomics (MS-based): Unbiasedly quantifies changes in the abundance of thousands of proteins in response to PROTAC treatment.[6][7]

  • Western Blotting: A targeted approach to validate the degradation of specific, potential off-targets identified through proteomics.[6]

  • Cellular Thermal Shift Assay (CETSA): Confirms direct engagement of the PROTAC with potential off-target proteins in a cellular context.[6][9][10][11]

  • NanoBRET™ Target Engagement and Ternary Complex Formation Assays: These live-cell assays can quantify the binding affinity of the PROTAC to both the intended target and potential off-targets, as well as assess the formation of ternary complexes.[12][13][14][15][16]

Troubleshooting Guides

This section provides guidance on common issues encountered when working with this compound containing PROTACs.

Problem Possible Cause Suggested Solution
High degree of off-target degradation observed in proteomics. 1. PROTAC concentration is too high, leading to non-specific interactions. 2. The warhead targeting the protein of interest lacks selectivity. 3. The this compound linker-ligand combination promotes off-target ternary complex formation.1. Perform a dose-response experiment to determine the lowest effective concentration that maintains on-target degradation while minimizing off-target effects. 2. Consider redesigning the warhead for higher selectivity. 3. Synthesize and test PROTACs with different linker lengths or compositions to alter the geometry of the ternary complex.[3]
"Hook effect" observed (decreased degradation at high concentrations). Formation of unproductive binary complexes (PROTAC-Target or PROTAC-VHL) at high PROTAC concentrations.[4]Carefully titrate the PROTAC concentration to identify the optimal range for maximal degradation. Avoid using concentrations in the hook effect range for downstream experiments.
Discrepancy between proteomics data and Western blot validation. 1. Differences in the sensitivity of the two assays. 2. Poor quality or lack of specificity of the antibody used for Western blotting.1. Ensure that the proteomics data shows a significant and dose-dependent decrease for the potential off-target. 2. Validate the antibody for specificity using positive and negative controls (e.g., cell lines with known expression levels of the protein).
Cellular toxicity observed at effective concentrations. 1. On-target toxicity due to the degradation of an essential protein. 2. Off-target toxicity due to the degradation of other essential proteins. 3. Compound instability or solvent toxicity.1. If the target is essential, toxicity may be unavoidable. Consider inducible expression systems to control the timing of degradation. 2. Identify and validate the off-target(s) responsible for toxicity using the methods described in the FAQs. Redesign the PROTAC to improve selectivity. 3. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to determine the cytotoxic concentration. Ensure the solvent concentration is not toxic to the cells.[5]

Quantitative Data Summary

The following tables provide illustrative examples of quantitative data that can be generated from the recommended experimental workflows to assess off-target effects.

Table 1: Global Proteomics Analysis of a this compound containing PROTAC

ProteinGene NameLog2 Fold Change (PROTAC vs. Vehicle)p-valuePotential Off-Target?
Target Protein ATPA-3.5<0.001No (On-Target)
Protein XPRTX-2.8<0.01Yes
Protein YPRTY-0.50.25No
Protein ZPRTZ-1.9<0.05Yes

Note: This table is a simplified representation. A typical proteomics experiment will quantify thousands of proteins. Significant negative Log2 fold changes with low p-values indicate potential degradation that requires further validation.

Table 2: CETSA Validation of Potential Off-Targets

ProteinTreatmentMelting Temperature (Tm)ΔTm (°C)Target Engagement
Protein XVehicle (DMSO)52.1°C--
PROTAC (1 µM)56.5°C+4.4Confirmed
Protein ZVehicle (DMSO)48.7°C--
PROTAC (1 µM)48.9°C+0.2Not Confirmed

Note: A significant positive shift in the melting temperature (ΔTm) upon PROTAC treatment indicates direct binding of the PROTAC to the protein.

Experimental Protocols

Global Proteomics using Mass Spectrometry

Objective: To obtain an unbiased, global view of protein abundance changes following PROTAC treatment.[6][7][8][17]

Methodology:

  • Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat cells with the this compound containing PROTAC at various concentrations and time points. Include a vehicle control (e.g., DMSO) and a negative control (e.g., a stereoisomer that does not bind VHL).

  • Cell Lysis and Protein Digestion: Harvest and lyse the cells. Digest the proteins into peptides using an appropriate enzyme (e.g., trypsin).

  • Isobaric Labeling (e.g., TMT): Label the peptide samples from different treatment conditions with isobaric tags for multiplexed analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides using liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Identify and quantify proteins using specialized software (e.g., MaxQuant, Proteome Discoverer). Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to controls.

Cellular Thermal Shift Assay (CETSA)

Objective: To validate the direct binding of the PROTAC to potential off-target proteins in intact cells.[9][10][11][18][19]

Methodology:

  • Cell Treatment: Treat intact cells with the PROTAC or vehicle control.

  • Heat Challenge: Heat the cell suspensions to a range of temperatures.

  • Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of soluble protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.

In-Cell Ubiquitination Assay

Objective: To determine if a potential off-target protein is ubiquitinated in the presence of the PROTAC.

Methodology:

  • Cell Treatment: Treat cells with the PROTAC, a vehicle control, and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the potential off-target protein using a specific antibody.

  • Western Blotting: Perform a Western blot on the immunoprecipitated samples and probe with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample indicates ubiquitination of the off-target protein.

For more detailed protocols on NanoBRET and other ubiquitination assays, please refer to the manufacturer's instructions and relevant publications.[16][20][21][22][23]

Visualizations

PROTAC_Mechanism PROTAC This compound PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (Target) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub Ubiquitin Ternary_Complex->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Target Degradation Proteasome->Degradation

Caption: Mechanism of action for this compound containing PROTACs.

Off_Target_Workflow start Hypothesis: PROTAC may have off-target effects proteomics Global Proteomics (MS) - Identify potential off-targets start->proteomics validation Orthogonal Validation proteomics->validation western Western Blot - Confirm degradation validation->western Degradation? cetsa CETSA - Confirm target engagement validation->cetsa Binding? ubiquitination Ubiquitination Assay - Confirm mechanism validation->ubiquitination Mechanism? analysis Data Analysis & Interpretation western->analysis cetsa->analysis ubiquitination->analysis redesign PROTAC Redesign/ Optimization analysis->redesign

Caption: Experimental workflow for identifying and validating off-target effects.

Troubleshooting_Logic start Issue: Unexpected Phenotype or Toxicity is_on_target Is it on-target toxicity? start->is_on_target yes1 Yes is_on_target->yes1 no1 No is_on_target->no1 is_off_target Is it off-target toxicity? yes2 Yes is_off_target->yes2 no2 No is_off_target->no2 is_compound_issue Is it a compound issue? yes3 Yes is_compound_issue->yes3 validate_target Validate target biology yes1->validate_target no1->is_off_target identify_off_target Identify off-targets (Proteomics, CETSA) yes2->identify_off_target no2->is_compound_issue check_stability Check compound stability & solvent toxicity yes3->check_stability redesign_protac Redesign PROTAC for improved selectivity identify_off_target->redesign_protac

Caption: Logical workflow for troubleshooting unexpected experimental outcomes.

References

Technical Support Center: Enhancing Ternary Complex Formation for (S,R,S)-AHPC-Me-C10-NH2 Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for enhancing the efficacy of PROTAC degraders utilizing the (S,R,S)-AHPC-Me-C10-NH2 VHL ligand.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in a PROTAC?

A1: this compound is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, conjugated to a 10-carbon alkyl linker with a terminal amine group.[1][2] In a Proteolysis Targeting Chimera (PROTAC), it serves as the component that recruits the VHL E3 ligase machinery. The terminal amine allows for the covalent attachment of a ligand that binds to a specific protein of interest (POI), thus forming the heterobifunctional PROTAC molecule.

Q2: What is a ternary complex and why is its formation critical for PROTAC function?

A2: A ternary complex is the transient structure formed when the PROTAC molecule simultaneously binds to both the target protein (POI) and an E3 ubiquitin ligase (in this case, VHL). The formation of a stable and productive ternary complex is the cornerstone of PROTAC-mediated protein degradation.[3] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The efficiency of ternary complex formation directly correlates with the potency of the degrader.[4]

Q3: What is the "hook effect" and how does it impact my experiments?

A3: The "hook effect" is a phenomenon where increasing the concentration of a PROTAC beyond an optimal point leads to a decrease in target protein degradation.[5][6] This occurs because at excessively high concentrations, the PROTAC is more likely to form binary complexes (either PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[6] These binary complexes are non-productive for degradation and compete with ternary complex formation.[5] It is crucial to perform a full dose-response curve to identify the optimal concentration for degradation and to avoid misinterpreting a potent degrader as inactive due to testing at a concentration that is too high.[5][7]

Q4: How does the C10 linker of this compound influence ternary complex formation?

A4: The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex.[3] The length, rigidity, and composition of the linker dictate the relative orientation of the POI and E3 ligase. An optimal linker facilitates favorable protein-protein interactions within the ternary complex, leading to enhanced stability and efficient ubiquitination. The 10-carbon alkyl linker in this compound provides a specific length and flexibility that has been successfully used in developing potent degraders, such as MS432.[8] However, linker optimization is often necessary for each specific target.

Q5: My degrader binds to the target and VHL individually, but I don't observe degradation. What could be the issue?

A5: This common issue often points to inefficient formation of a productive ternary complex. Several factors could be at play:

  • Steric Hindrance: The linker may be too short or too rigid, preventing the POI and VHL from coming together effectively.

  • Unfavorable Conformation: Even if a ternary complex forms, the orientation of the target protein's lysine (B10760008) residues may not be accessible to the E2 ubiquitin-conjugating enzyme.

  • Negative Cooperativity: The binding of one protein partner may hinder the binding of the other, leading to an unstable ternary complex.

  • Poor Cell Permeability: The overall PROTAC molecule may not be efficiently entering the cells to reach its intracellular targets.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no target protein degradation Inefficient ternary complex formation- Optimize the linker: Synthesize and test degraders with varying linker lengths and compositions to improve the geometry of the ternary complex.- Modify the warhead attachment point: Changing the point of linker attachment on the target-binding ligand can alter the orientation within the ternary complex.- Confirm target and E3 ligase expression: Ensure that both the target protein and VHL are expressed in the cell line being used.
Poor cell permeability of the PROTAC- Assess cell permeability: Perform cellular uptake assays.- Modify physicochemical properties: Adjust the linker to improve solubility and reduce polarity.
"Hook effect" observed- Perform a wide dose-response experiment: Test concentrations ranging from picomolar to high micromolar to identify the optimal degradation concentration (DC50) and maximum degradation (Dmax).- Use concentrations at or below the optimal level for subsequent experiments.
Inconsistent degradation results between experiments Variability in cell culture conditions- Standardize cell passage number and confluency. - Ensure consistent seeding densities.
PROTAC instability- Check the stability of the PROTAC in cell culture media over the experimental time course.
Off-target effects observed Lack of selectivity- Optimize the target-binding warhead for higher selectivity.- Modify the linker: The linker can influence which proteins are presented for ubiquitination.

Quantitative Data Summary

The following table summarizes the degradation data for MS432, a MEK1/2 degrader that utilizes the this compound VHL ligand.[1][8]

Degrader Target(s) Cell Line DC50 (nM) Dmax (%)
MS432MEK1HT2931Not Reported
MS432MEK2HT2917Not Reported
MS432MEK1COLO 20518 ± 7Not Reported
MS432MEK2COLO 20511 ± 2Not Reported
MS432MEK1UACC25756 ± 25Not Reported
MS432MEK2UACC25727 ± 19Not Reported

Mandatory Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (this compound based) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->VHL Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 Transfers Ub E2->Ternary_Complex Recruited Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of PROTAC-induced protein degradation.

Ternary_Complex_Workflow cluster_1 Experimental Workflow for Assessing Ternary Complex Formation Start Start: Synthesize This compound based degrader Biophysical_Assays Biophysical Assays (SPR, ITC) Start->Biophysical_Assays Cell_Based_Assays Cell-Based Assays (NanoBRET, AlphaLISA) Start->Cell_Based_Assays Data_Analysis Data Analysis (Kd, DC50, Dmax) Biophysical_Assays->Data_Analysis Binding Affinity (Kd) Cooperativity (α) Degradation_Assay Western Blot for Target Degradation Cell_Based_Assays->Degradation_Assay Cell_Based_Assays->Data_Analysis Ternary Complex Formation in cells Degradation_Assay->Data_Analysis Degradation Potency (DC50, Dmax) Optimization Linker/Warhead Optimization Data_Analysis->Optimization Suboptimal Results End End: Potent Degrader Identified Data_Analysis->End Optimal Results Optimization->Start Iterative Redesign

Caption: Experimental workflow for ternary complex evaluation.

Troubleshooting_Tree cluster_2 Troubleshooting Decision Tree Start Low/No Degradation Observed Check_Permeability Assess Cell Permeability Start->Check_Permeability Good_Permeability Good Check_Permeability->Good_Permeability Poor_Permeability Poor Check_Permeability->Poor_Permeability Check_Ternary_Complex Measure Ternary Complex Formation (e.g., NanoBRET) Ternary_Complex_Forms Forms Check_Ternary_Complex->Ternary_Complex_Forms No_Ternary_Complex Does Not Form Check_Ternary_Complex->No_Ternary_Complex Check_Ubiquitination Perform in-vitro Ubiquitination Assay Ubiquitination_Occurs Occurs Check_Ubiquitination->Ubiquitination_Occurs No_Ubiquitination Does Not Occur Check_Ubiquitination->No_Ubiquitination Redesign_PROTAC Redesign PROTAC: - Optimize Linker - Change Warhead  Attachment Point Good_Permeability->Check_Ternary_Complex Poor_Permeability->Redesign_PROTAC Ternary_Complex_Forms->Check_Ubiquitination No_Ternary_Complex->Redesign_PROTAC Ubiquitination_Occurs->Start Re-evaluate experiment No_Ubiquitination->Redesign_PROTAC

Caption: Troubleshooting decision tree for low degradation.

Experimental Protocols

Western Blot for Target Protein Degradation

This protocol is used to quantify the levels of the target protein after treatment with the PROTAC degrader.

Materials:

  • Cell line expressing the target protein and VHL

  • This compound based PROTAC

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: Harvest and lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein for each sample onto an SDS-PAGE gel, separate the proteins by size, and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary antibody against the target protein.

    • Incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Add a chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities and normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle control.

    • Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a biophysical technique used to measure the binding affinity and kinetics of binary and ternary complexes in real-time.[4][9]

Materials:

  • SPR instrument and sensor chips (e.g., CM5, NTA)

  • Purified recombinant VHL-ElonginB-ElonginC (VBC) complex

  • Purified recombinant target protein (POI)

  • This compound based PROTAC

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • Immobilization: Immobilize the VBC complex onto the sensor chip surface.

  • Binary Interaction (PROTAC to VHL): Inject a series of PROTAC concentrations over the immobilized VBC to determine the binary binding affinity (Kd).

  • Ternary Complex Formation:

    • Inject a constant concentration of the POI alone to confirm no direct binding to VBC.

    • Inject a pre-incubated mixture of a constant, saturating concentration of the POI with a series of PROTAC concentrations over the immobilized VBC.

    • The enhanced binding response compared to the binary interaction indicates the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic (ka, kd) and affinity (Kd) constants for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary Kd of the PROTAC for VHL to the ternary Kd. An α value greater than 1 indicates positive cooperativity.

NanoBRET™ Ternary Complex Assay in Live Cells

This assay measures the proximity of the target protein and E3 ligase within living cells, providing a direct readout of ternary complex formation.[10][11]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Expression vectors for NanoLuc®-fused target protein and HaloTag®-fused VHL

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • This compound based PROTAC

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL expression vectors.

  • Cell Plating: Plate the transfected cells in a white, 96-well plate.

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). An increase in the NanoBRET™ ratio indicates the formation of the ternary complex. Plot the ratio against the PROTAC concentration to determine the potency of ternary complex formation.

References

Technical Support Center: Dealing with PROTAC Instability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and resolve common issues related to the stability of Proteolysis-Targeting Chimeras (PROTACs) in cell culture media, ensuring the reliability and success of your targeted protein degradation experiments.

Frequently Asked Questions (FAQs)

Q1: What makes PROTACs prone to instability in cell culture media?

A1: PROTAC instability in the aqueous, complex environment of cell culture media stems from several factors. Due to their high molecular weight and often lipophilic nature, many PROTACs have low aqueous solubility, which can lead to precipitation.[1][2] Furthermore, they can be susceptible to chemical degradation (e.g., hydrolysis) and metabolic degradation by enzymes present in serum or secreted by cells.[1]

Q2: How does PROTAC instability affect experimental results?

A2: Instability can significantly impact results by reducing the effective concentration of the active PROTAC in the medium over the course of an experiment. This can lead to inconsistent protein degradation, underestimation of potency (DC50), and high variability between replicate experiments.[3]

Q3: What are the primary drivers of PROTAC degradation in vitro?

A3: The main drivers include:

  • Physicochemical Properties: Poor solubility can cause PROTACs to precipitate out of the solution, especially at higher concentrations.[1][]

  • Chemical Instability: Functional groups within the PROTAC molecule, particularly in the linker, can be susceptible to hydrolysis in the aqueous media.

  • Metabolic Instability: Enzymes present in the media supplement (like fetal bovine serum) or secreted by cells can metabolize the PROTAC, rendering it inactive.[1]

  • Adsorption: PROTACs can non-specifically adsorb to plasticware, reducing the available concentration.

Q4: How can I differentiate between poor cell permeability and instability?

A4: This is a critical troubleshooting step. If a PROTAC shows low activity, it could be due to either instability in the media or an inability to cross the cell membrane.[1] A direct way to distinguish these is to first perform a stability assay in the cell culture medium without cells.[3] If the PROTAC is stable, then poor permeability is a more likely cause. Assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) can also be used to assess permeability directly.[5]

The Mechanism of PROTAC Action

Understanding the intended signaling pathway is crucial for diagnosing issues. A PROTAC must remain intact to successfully bring the target protein and the E3 ligase together to form a productive ternary complex, which is the essential first step for ubiquitination and subsequent degradation.

PROTAC_Mechanism cluster_cell Cell PROTAC Intact PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Recycle PROTAC (Recycled) Ternary->Recycle Dissociation Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation Media Cell Culture Media Instability Instability (Degradation/Precipitation) Media->Instability Instability->PROTAC Reduced effective concentration

Caption: PROTAC mechanism of action and the impact of instability.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Troubleshooting_Workflow Start Problem: Inconsistent or No Target Degradation Check_Stability Step 1: Assess PROTAC stability in cell-free media via LC-MS/MS. Start->Check_Stability Is_Stable Is the PROTAC stable? Check_Stability->Is_Stable Unstable Cause: PROTAC is Unstable Is_Stable->Unstable No Stable Cause: PROTAC is Stable Is_Stable->Stable Yes Solution_Unstable Solutions: - Reduce serum concentration - Shorten incubation time - Add stabilizers (e.g., antioxidants) - Redesign linker for stability Unstable->Solution_Unstable Check_Permeability Step 2: Investigate Cell Permeability & Target Engagement Stable->Check_Permeability Is_Permeable Is there evidence of cell entry and target binding (e.g., NanoBRET)? Check_Permeability->Is_Permeable Not_Permeable Cause: Poor Permeability / Engagement Is_Permeable->Not_Permeable No Permeable Cause: Permeable & Engaged Is_Permeable->Permeable Yes Solution_Permeability Solutions: - Modify linker to improve  physicochemical properties - Use cell lines with higher  target/E3 ligase expression - Confirm target engagement  with biophysical assays Not_Permeable->Solution_Permeability Check_Ternary Step 3: Evaluate Ternary Complex Formation and Ubiquitination Permeable->Check_Ternary Is_Functional Is the ternary complex productive? (Check for ubiquitination) Check_Ternary->Is_Functional Not_Functional Cause: Unproductive Ternary Complex Is_Functional->Not_Functional No Functional Final Check: Proteasome function or Target Biology Is_Functional->Functional Yes Solution_Ternary Solutions: - Redesign linker (length/rigidity) - Change E3 ligase recruiter - Check for 'Hook Effect' by  testing lower concentrations Not_Functional->Solution_Ternary

Caption: A logical workflow for troubleshooting lack of PROTAC activity.

Problem: I'm seeing inconsistent degradation results between experiments.

  • Possible Cause: This is a classic sign of compound instability or experimental variability.[3] The health and confluency of your cells can also affect the efficiency of the ubiquitin-proteasome system.[3]

  • Solution:

    • Assess Stability: Directly measure the concentration of your PROTAC in the cell culture medium over the time course of your experiment using LC-MS/MS (see Protocol 1).

    • Standardize Cell Culture: Use cells within a consistent passage number range and ensure uniform seeding densities and confluency at the time of treatment.[3]

    • Prepare Fresh: Prepare fresh dilutions of your PROTAC from a DMSO stock for each experiment. Avoid storing diluted aqueous solutions.

Problem: My PROTAC isn't causing degradation of my target protein.

  • Possible Cause: If you have ruled out instability (as per the workflow above), other factors could be at play, such as poor cell permeability, lack of target engagement, or the formation of an unproductive ternary complex.[6]

  • Solution:

    • Confirm Target Engagement: Use a cell-based assay like NanoBRET™ to confirm that the PROTAC is entering the cell and binding to its target.

    • Check for the "Hook Effect": Test your PROTAC over a broad dose-response range, including very low concentrations. High concentrations can lead to the formation of unproductive binary complexes, which reduces degradation efficiency.[7]

    • Verify Ubiquitination: Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated in the presence of the PROTAC. A lack of ubiquitination points to a problem with the ternary complex geometry.[6]

Problem: My PROTAC shows good degradation in biochemical assays but poor activity in cell-based assays.

  • Possible Cause: This discrepancy often points to poor physicochemical properties, such as low cell permeability or high efflux, which are not factors in a biochemical assay.[1][8] It could also be related to low expression of the necessary E3 ligase in the cell line being used.

  • Solution:

    • Evaluate Permeability: As mentioned, assess the cell permeability of your PROTAC. Strategies to improve permeability include modifying the linker, for instance by replacing flexible PEG chains with more rigid phenyl rings.[5]

    • Quantify E3 Ligase Expression: Use Western blot or qPCR to confirm that the recruited E3 ligase (e.g., VHL, CRBN) is expressed at sufficient levels in your chosen cell line.

Key Experimental Protocols

Protocol 1: Assessing PROTAC Stability in Cell Culture Media via LC-MS/MS

This protocol determines the chemical and metabolic stability of a PROTAC in your specific experimental media.

Stability_Assay_Workflow Prep 1. Preparation - Prepare PROTAC stock in DMSO. - Aliquot cell culture media (e.g., DMEM + 10% FBS) into tubes. Spike 2. Spiking - Spike PROTAC into media to final concentration (e.g., 1 µM). Prep->Spike T0 3. Timepoint Zero (T=0) - Immediately take an aliquot. - Quench with 3-4 volumes of cold acetonitrile (B52724) containing an internal standard (IS). Spike->T0 Incubate 4. Incubation - Place remaining samples in a 37°C incubator. Spike->Incubate Process 6. Sample Processing - Vortex all quenched samples. - Centrifuge at high speed to pellet precipitated proteins. T0->Process Timepoints 5. Subsequent Timepoints - At desired intervals (e.g., 2, 4, 8, 24h), remove aliquots and quench with cold Acetonitrile + IS. Incubate->Timepoints Timepoints->Process Analyze 7. LC-MS/MS Analysis - Transfer supernatant to LC vials. - Analyze samples to quantify the peak area of the parent PROTAC relative to the internal standard. Process->Analyze Data 8. Data Analysis - Calculate % Remaining PROTAC at each timepoint vs. T=0. - Plot % Remaining vs. Time to determine the half-life (t½). Analyze->Data

Caption: Experimental workflow for an in vitro PROTAC stability assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the PROTAC in anhydrous DMSO.

  • Incubation: In sterile microcentrifuge tubes, add 495 µL of pre-warmed complete cell culture medium (e.g., DMEM + 10% FBS). Spike in 5 µL of the 10 mM PROTAC stock to achieve a final concentration of 10 µM. Include a control with media and DMSO only.

  • Timepoints:

    • T=0: Immediately after spiking, take a 50 µL aliquot and add it to a tube containing 200 µL of ice-cold acetonitrile with a suitable internal standard (e.g., a stable, structurally similar compound).[9] This serves as your 100% reference.

    • Place the remaining tubes in a 37°C incubator.

    • At subsequent time points (e.g., 1, 4, 8, 24 hours), remove a 50 µL aliquot from the respective tube and quench it in the same manner.

  • Sample Processing: Vortex all quenched samples vigorously for 1 minute, then centrifuge at >13,000 x g for 10 minutes to pellet precipitated proteins.[9]

  • LC-MS/MS Analysis: Carefully transfer the supernatant to HPLC vials for analysis. Develop a method that provides good separation and detection for your PROTAC and the internal standard.

  • Data Analysis: Calculate the peak area ratio of the PROTAC to the internal standard at each time point. The percentage of PROTAC remaining is calculated as: (AreaRatio_Tx / AreaRatio_T0) * 100. Plot this value against time to determine the stability profile and half-life.

Data Presentation: PROTAC Stability

Table 1: Example Stability Data for Different PROTACs in Cell Culture Media

PROTAC IDLinker TypeMediumIncubation Time (h)% RemainingCalculated Half-life (t½, h)
PROTAC-A PEG-basedDMEM + 10% FBS2415%~10
PROTAC-B Alkyl-basedRPMI + 10% FBS2485%> 48
PROTAC-C Phenyl-basedDMEM + 10% FBS2492%> 48

Table 2: Template for Recording Your Experimental Stability Data

Your PROTAC IDLinker TypeMedium UsedTimepoint (h)Peak Area (PROTAC)Peak Area (IS)Ratio (PROTAC/IS)% Remaining
0100%
2
4
8
24
Protocol 2: Western Blot for Quantifying PROTAC-Induced Target Degradation

This protocol is used to measure the functional outcome of PROTAC treatment: the degradation of the target protein inside the cells.[10]

Methodology:

  • Cell Treatment: Plate cells at a density that ensures they are 70-80% confluent at the time of harvest. Allow them to adhere overnight. Treat the cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 16-24 hours). Always include a vehicle-only control (e.g., 0.1% DMSO).[11]

  • Cell Lysis: After incubation, aspirate the media and wash the cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.[10][12] Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or similar assay.[11]

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[10]

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10][11]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a validated primary antibody against your target protein overnight at 4°C.

    • Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal using an imaging system.[11] Re-probe the membrane for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle control. This data can be used to determine DC50 and Dmax values.[10]

References

Technical Support Center: Troubleshooting Ubiquitination Assays with (S,R,S)-AHPC-Me-C10-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing (S,R,S)-AHPC-Me-C10-NH2 in their ubiquitination assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly high background signals, and optimize your experimental outcomes.

This compound is a chemical tool used in the development of Proteolysis Targeting Chimeras (PROTACs). It is an E3 ligase ligand-linker conjugate, specifically coupling a von Hippel-Lindau (VHL) E3 ligase ligand to a 10-carbon alkane linker.[1][2] In a PROTAC, this moiety serves to recruit the VHL E3 ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in my ubiquitination assay?

A1: this compound is a key component for constructing PROTACs that hijack the VHL E3 ubiquitin ligase.[3] It consists of a ligand that binds to VHL and a 10-carbon linker with a terminal amine group for conjugation to a ligand for your protein of interest (POI). In your ubiquitination assay, the resulting PROTAC should facilitate the formation of a ternary complex between your POI and the VHL E3 ligase, leading to the ubiquitination of the POI.

Q2: What are the common causes of high background in ubiquitination assays using PROTACs like those synthesized with this compound?

A2: High background in PROTAC-based ubiquitination assays can stem from several factors:

  • Non-specific binding of antibodies: The primary or secondary antibodies used for detection (e.g., in a Western blot) may have off-target binding.

  • Compound aggregation or poor solubility: At high concentrations, your PROTAC may aggregate or precipitate, leading to non-specific interactions and high background.

  • Suboptimal PROTAC concentration: Excessively high concentrations of the PROTAC can lead to the "hook effect," where the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) is favored over the productive ternary complex, potentially contributing to background.

  • Inefficient blocking or washing: Inadequate blocking of the membrane or insufficient washing during Western blotting can result in high background.[4]

  • Contaminated reagents: Buffers or other reagents contaminated with proteins or other substances can contribute to background signal.

Q3: How critical is the C10 linker in this compound for my experiment?

A3: The linker length and composition are crucial for PROTAC efficacy.[5] A 10-carbon linker may be optimal for some target proteins and E3 ligase pairs, but suboptimal for others. An inappropriate linker length can lead to inefficient ternary complex formation, resulting in weak ubiquitination of your target and potentially higher background due to non-productive interactions.[6] It is often necessary to screen linkers of varying lengths and compositions to find the optimal one for your specific system.[7]

Q4: What are essential negative controls for my ubiquitination assay with a PROTAC containing this compound?

A4: To ensure the observed ubiquitination is specific to your PROTAC's mechanism of action, you should include the following negative controls:

  • No PROTAC control: This will show the basal level of ubiquitination of your target protein.

  • Inactive diastereomer control: Synthesize a version of your PROTAC using an inactive diastereomer of the VHL ligand. This molecule should still bind to the target protein but not to the VHL E3 ligase, thus preventing ubiquitination.

  • E3 ligase-deficient control: If possible, perform the assay in a cell line where the VHL E3 ligase has been knocked out or knocked down.

Troubleshooting Guide: High Background

High background can obscure the specific ubiquitination signal of your target protein. The following table provides a structured approach to troubleshooting this common issue.

Observation Potential Cause Recommended Solution
High background across the entire membrane/well Ineffective blockingIncrease blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Optimize blocking agent (e.g., 5% non-fat milk or BSA in TBST). Consider using a commercial blocking buffer.[4]
Antibody concentration too highTitrate your primary and secondary antibody concentrations to find the optimal balance between signal and background.
Insufficient washingIncrease the number and duration of wash steps after antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST).[4]
Contaminated buffers or reagentsPrepare fresh buffers and reagents. Ensure high-purity water is used.
Compound precipitationEnsure your PROTAC is fully dissolved in the vehicle (e.g., DMSO) before diluting into the assay buffer. Visually inspect for any precipitation.
High background specifically in the lanes with the PROTAC PROTAC concentration is too high (Hook Effect)Perform a dose-response experiment with a wider range of PROTAC concentrations, including lower concentrations, to identify the optimal window for ternary complex formation.
Non-specific binding of the PROTACInclude a negative control PROTAC (e.g., with an inactive E3 ligase ligand) to determine if the background is due to non-specific interactions of the PROTAC molecule itself.
Off-target ubiquitinationThis is a complex issue. If possible, use mass spectrometry to identify other ubiquitinated proteins in the presence of your PROTAC.
Smeary background at high molecular weights Autoubiquitination of the E3 ligaseThis is often expected. Run a control lane with the E3 ligase and ubiquitin but without your target protein to assess the level of autoubiquitination.
Aggregates of ubiquitinated proteinsEnsure your lysis buffer contains sufficient detergent and consider sonication to fully solubilize protein complexes.

Experimental Protocols

In Vitro Ubiquitination Assay using a PROTAC synthesized with this compound

This protocol provides a general framework for an in vitro ubiquitination assay. Optimization of component concentrations and incubation times will be necessary for specific target systems.

Materials:

  • Recombinant E1 activating enzyme (e.g., UBE1)

  • Recombinant E2 conjugating enzyme (e.g., UbcH5a/b/c)

  • Recombinant VHL E3 ligase complex (VHL/Elongin B/Elongin C/Cul2/Rbx1)

  • Recombinant target Protein of Interest (POI)

  • Ubiquitin

  • ATP

  • PROTAC synthesized with this compound

  • Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM DTT)

  • SDS-PAGE loading buffer

  • Primary antibody against the POI

  • Primary antibody against ubiquitin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Reaction Setup: On ice, prepare a master mix containing the ubiquitination reaction buffer, ATP, ubiquitin, E1 enzyme, E2 enzyme, and VHL E3 ligase complex.

  • Add PROTAC and POI: Aliquot the master mix into reaction tubes. Add the PROTAC (or vehicle control) and the POI.

  • Incubation: Incubate the reactions at 37°C for 1-2 hours.

  • Stop Reaction: Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95-100°C for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer.

    • Incubate with the primary antibody against the POI or ubiquitin.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.

Expected Results: A successful reaction will show a ladder of higher molecular weight bands corresponding to the ubiquitinated POI in the presence of the active PROTAC.

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Binds to VHL Proteasome Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin

Caption: Mechanism of PROTAC-mediated protein degradation.

Troubleshooting Workflow for High Background

Troubleshooting_Workflow Start High Background Observed Check_Blocking Optimize Blocking (Agent, Time, Temp) Start->Check_Blocking Check_Washing Increase Washing Steps (Duration, Volume) Start->Check_Washing Titrate_Antibody Titrate Primary and Secondary Antibodies Start->Titrate_Antibody Check_PROTAC_Conc Perform PROTAC Dose-Response Start->Check_PROTAC_Conc Resolved Background Reduced Check_Blocking->Resolved Check_Washing->Resolved Titrate_Antibody->Resolved Negative_Control Run Negative Controls (Inactive Diastereomer) Check_PROTAC_Conc->Negative_Control Check_Solubility Check PROTAC Solubility and Aggregation Negative_Control->Check_Solubility Check_Solubility->Resolved

Caption: A logical workflow for troubleshooting high background.

References

Validation & Comparative

A Comparative Analysis of (S,R,S)-AHPC-Me-C10-NH2 and Other VHL E3 Ligase Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comprehensive comparison of (S,R,S)-AHPC-Me-C10-NH2, a von Hippel-Lindau (VHL) E3 ligase ligand conjugated to a 10-carbon alkyl linker, with other commonly employed VHL linkers. We will delve into the structural differences, impact on PROTAC performance, and provide supporting experimental data and protocols.

Introduction to VHL E3 Ligase Linkers in PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together. The VHL E3 ligase is one of the most successfully utilized E3 ligases in PROTAC development. The linker is not merely a spacer; its composition, length, rigidity, and attachment points are critical determinants of a PROTAC's performance, influencing its cell permeability, solubility, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

This compound is an E3 ligase ligand-linker conjugate that incorporates the (S,R,S)-AHPC-Me VHL ligand and a 10-carbon alkyl amine linker. This specific linker has been utilized in the development of potent PROTACs, such as MS432, a degrader of MEK1 and MEK2.[1] The 10-carbon chain provides a significant degree of flexibility and hydrophobicity, which can influence the PROTAC's ability to induce a productive ternary complex and traverse cell membranes.

Comparison of Linker Types: Alkyl vs. Polyethylene (B3416737) Glycol (PEG)

The two most common classes of flexible linkers used in VHL-recruiting PROTACs are alkyl chains and polyethylene glycol (PEG) chains.

  • Alkyl Linkers: These are composed of repeating methylene (B1212753) units (-CH2-). They are generally more hydrophobic, which can enhance cell permeability but may also lead to lower aqueous solubility. The flexibility of alkyl chains allows the PROTAC to adopt various conformations, which can be advantageous for the formation of a stable ternary complex.

  • PEG Linkers: These consist of repeating ethylene (B1197577) glycol units (-CH2-CH2-O-). The ether oxygens in the PEG backbone increase the hydrophilicity of the linker, which can improve the solubility of the PROTAC. PEG linkers also offer considerable flexibility.

The choice between an alkyl and a PEG linker, as well as the optimal length, is highly dependent on the specific POI and the warhead being used, and often requires empirical optimization.

Quantitative Comparison of VHL Linker Performance

While a direct head-to-head comparison of a broad range of linkers for a single target is not always available in a single publication, we can compile data from various studies to illustrate the impact of linker length and composition on the degradation of the well-characterized target, Bromodomain-containing protein 4 (BRD4), by VHL-recruiting PROTACs.

PROTAC (Target: BRD4)Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell LineReference
MZ1PEG4~13>90HeLa[2]
PROTAC with Alkyl LinkerAlkyl9-Concentration-dependent decreaseHEK293T[3]
PROTAC with PEG LinkerPEG3 units-Weak degradationHEK293T[3]

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are highly dependent on the specific PROTAC architecture and the experimental conditions. The data presented here is for illustrative purposes to highlight the potential differences in performance due to linker modifications.

Studies have shown that for certain targets, there is an optimal linker length for maximal degradation. For instance, in the development of TBK1 degraders, linkers shorter than 12 atoms were inactive, while a 21-atom linker showed the highest potency (DC50 = 3 nM, Dmax = 96%).[3] This highlights the necessity of synthesizing and testing a range of linker lengths to identify the most effective PROTAC for a given target.

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of PROTACs and to evaluate the efficacy of different linkers, a variety of in vitro and cellular assays are employed.

PROTAC_Mechanism

Experimental_Workflow cluster_design PROTAC Design & Synthesis cluster_evaluation Performance Evaluation cluster_data Data Analysis Design Linker Design (Alkyl vs. PEG, Length Variation) Synthesis PROTAC Synthesis Design->Synthesis Ternary_Complex Ternary Complex Formation Assay (SPR, FP, ITC) Synthesis->Ternary_Complex Ubiquitination In Vitro Ubiquitination Assay Ternary_Complex->Ubiquitination Degradation Cellular Degradation Assay (Western Blot) Ubiquitination->Degradation DC50_Dmax Determine DC50 & Dmax Degradation->DC50_Dmax SAR Structure-Activity Relationship (SAR) DC50_Dmax->SAR

Experimental Protocols

Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)

This assay measures the formation and stability of the POI-PROTAC-E3 ligase ternary complex in real-time.

Methodology:

  • Immobilization: Covalently immobilize the VHL E3 ligase complex onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC over the immobilized VHL to determine the binary binding affinity (KD).

    • Inject a series of concentrations of the POI over the immobilized VHL to confirm minimal or no direct interaction.

  • Ternary Complex Analysis:

    • Pre-incubate a fixed concentration of the POI with a series of concentrations of the PROTAC.

    • Inject the POI-PROTAC mixtures over the immobilized VHL.

    • An increase in the binding response compared to the PROTAC alone indicates the formation of a ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kon, koff) and the affinity (KD) of the ternary complex. Cooperativity can be calculated by comparing the affinity of the PROTAC for VHL in the presence and absence of the POI.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of the target protein.

Methodology:

  • Reaction Setup: In a microcentrifuge tube, combine the following components:

    • Recombinant E1 activating enzyme

    • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

    • Recombinant VHL E3 ligase complex

    • Recombinant POI

    • Ubiquitin

    • ATP

    • PROTAC at various concentrations (or DMSO as a vehicle control)

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 1-2 hours).

  • Quenching: Stop the reaction by adding SDS-PAGE loading buffer.

  • Western Blot Analysis:

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the POI.

    • A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated POI indicates successful PROTAC-mediated ubiquitination.

Cellular Degradation Assay (Western Blot)

This is the standard method to quantify the degradation of the target protein in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blot Analysis:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against the POI and a primary antibody for a loading control (e.g., GAPDH or β-actin).

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.

Conclusion

The linker is a critical determinant of PROTAC efficacy. While this compound, with its 10-carbon alkyl linker, has been successfully incorporated into potent degraders, the optimal linker choice remains target-dependent. A systematic evaluation of linker composition (alkyl vs. PEG) and length is crucial for the rational design of highly effective and selective VHL-recruiting PROTACs. The experimental protocols provided in this guide offer a robust framework for researchers to compare the performance of different VHL linkers and to advance the development of novel protein degraders.

References

Validating the Selectivity of MS432: A Comparative Guide to MEK1/2 Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the first-in-class MEK1/2 degrader, MS432, against alternative compounds, supported by key experimental data and detailed protocols.

Mitogen-activated protein kinase kinases 1 and 2 (MEK1/2) are central components of the RAS/RAF/MEK/ERK signaling pathway, a cascade frequently hyperactivated in human cancers. While small-molecule inhibitors targeting MEK1/2 have achieved clinical success, challenges such as acquired resistance necessitate novel therapeutic strategies. Proteolysis-targeting chimeras (PROTACs) offer a distinct mechanism by inducing the degradation of target proteins rather than merely inhibiting their activity. MS432 is a first-in-class heterobifunctional degrader of MEK1/2, and this guide provides a comprehensive analysis of its selectivity and performance in comparison to other MEK-targeting agents.

MS432: A Selective MEK1/2 Degrader

MS432 is a PROTAC that links the MEK1/2 inhibitor PD0325901 to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This dual-binding molecule brings MEK1 and MEK2 into proximity with the VHL E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] Global proteomic profiling studies have confirmed that MS432 is highly selective for MEK1/2, demonstrating its precision as a chemical tool.[3]

Performance Comparison: MS432 vs. Alternative MEK1/2 Degraders

Following the development of MS432, next-generation MEK1/2 degraders have been synthesized, including the improved VHL-recruiting compounds MS928 and MS934, and the first cereblon (CRBN)-recruiting degrader, MS910.[2] These compounds have been evaluated for their ability to induce degradation (DC₅₀ - 50% degradation concentration) and inhibit cell proliferation (GI₅₀ - 50% growth inhibition concentration).

CompoundE3 Ligase RecruitedCell LineMEK1 DC₅₀ (nM)MEK2 DC₅₀ (nM)GI₅₀ (nM)
MS432 VHLHT-2931 ± 917 ± 2130 ± 38
SK-MEL-2831 ± 19.3 ± 583 ± 15
MS928 VHLHT-2918 ± 38 ± 132 ± 8
SK-MEL-2816 ± 36 ± 1Not Reported
MS934 VHLHT-2918 ± 19 ± 323 ± 5
SK-MEL-2810 ± 14 ± 140 ± 10
MS910 CRBNHT-29Potent DegradationPotent DegradationNot Reported
SK-MEL-28Potent DegradationPotent DegradationNot Reported

Data compiled from multiple sources.[2][3][4] Values are represented as mean ± SD.

Degraders vs. Inhibitors: A Mechanistic Distinction

The primary advantage of degraders like MS432 over traditional inhibitors lies in their mechanism of action. While inhibitors block the catalytic function of MEK1/2, degraders eliminate the entire protein scaffold. This can overcome resistance mechanisms that arise from kinase domain mutations and can abrogate non-catalytic scaffolding functions of the target protein.[2]

A significant discovery differentiating these two classes is the effect on the upstream kinase CRAF. Treatment with MEK1/2 degraders, including MS432, MS910, and MS934, leads to the subsequent degradation of CRAF.[4][5][6] This effect is not observed with MEK inhibitors like PD0325901.[5] This suggests a previously unknown kinase-independent role for MEK1/2 in stabilizing CRAF, a finding uncovered through the use of degradation technology.[5] Initially thought to be a collateral degradation effect, further studies suggest it is a cell-intrinsic mechanism that occurs after MEK1/2 protein depletion.[7]

FeatureMEK1/2 Inhibitors (e.g., PD0325901)MEK1/2 Degrader (MS432)
Mechanism of Action Occupies active site, blocks kinase activityInduces proteasomal degradation of the protein
Effect on Protein Level No changeReduction/elimination of MEK1/2 protein
Potential to Overcome Resistance Limited by kinase domain mutationsCan overcome resistance from mutations and scaffolding functions
Effect on CRAF Stability No effectInduces degradation of CRAF[4][5][6]

Visualizing the Science

To better understand the concepts discussed, the following diagrams illustrate the key pathways and processes.

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RAS RAS RAF RAF (e.g., CRAF) RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation, Survival TF->Proliferation Inhibitor->MEK Inhibitor (Blocks Activity) Degrader->MEK Degrader (MS432) (Removes Protein)

Figure 1. The RAF-MEK-ERK signaling pathway and points of intervention.

PROTAC_Mechanism cluster_PROTAC MS432 (PROTAC) cluster_CellularMachinery Cellular Machinery MEK Binder PD0325901 (MEK1/2 Warhead) Linker Linker MEK Binder->Linker VHL Ligand VHL Ligand Linker->VHL Ligand VHL VHL E3 Ligase VHL Ligand->VHL Recruits MEK MEK1/2 Protein Proteasome Proteasome MEK->Proteasome Degraded by VHL->MEK Ubiquitinates Ub Ubiquitin

Figure 2. Mechanism of action for the MEK1/2 degrader MS432.

Experimental_Workflow cluster_assays Selectivity & Efficacy Assays Start Cancer Cell Culture (e.g., HT-29) Treatment Treat with MS432, Control, or Alternative Start->Treatment Proteomics Global Proteomics (LC-MS/MS) - Harvest & Lyse Cells - Digest Proteins - Peptide Quantification Treatment->Proteomics WesternBlot Western Blot Validation - SDS-PAGE - Antibody Probing - Confirm MEK1/2, CRAF degradation Treatment->WesternBlot Viability Cell Viability Assay - Measure Metabolic Activity - Determine GI₅₀ Treatment->Viability DataAnalysis Data Analysis - Identify Off-Targets - Compare DC₅₀ / GI₅₀ Values Proteomics->DataAnalysis WesternBlot->DataAnalysis Viability->DataAnalysis Conclusion Validate Selectivity & Performance DataAnalysis->Conclusion

Figure 3. Experimental workflow for validating degrader selectivity.

Experimental Protocols

Below are summaries of the key experimental methodologies used to generate the comparative data for MS432.

Global Proteomic Profiling for Selectivity Analysis

This unbiased method is crucial for determining the selectivity of a degrader across the entire proteome.

  • Cell Culture and Treatment: Cancer cell lines (e.g., HT-29) are cultured and then treated with a specific concentration of the degrader (e.g., 0.1 µM MS432) or a vehicle control (DMSO) for a defined period (e.g., 8 hours).[2]

  • Protein Extraction and Digestion: Following treatment, cells are harvested and lysed. The protein concentration is measured, and equal amounts of protein from each condition are digested into peptides, typically using the enzyme trypsin.

  • Peptide Labeling and Mass Spectrometry: The resulting peptides are often labeled with isobaric tags (like Tandem Mass Tags, TMT) to allow for multiplexed analysis. The labeled peptides are then separated using liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[8]

  • Data Analysis: The MS/MS data is used to identify the peptides and, by extension, the original proteins. The reporter ions from the TMT tags allow for the relative quantification of each protein's abundance between the treated and control samples.[9] Proteins with significantly reduced abundance in the degrader-treated sample are identified as potential targets. For MS432, such analyses show high selectivity for MEK1 and MEK2.[3]

Western Blotting for Target Validation

Western blotting is a targeted approach used to confirm the degradation of specific proteins identified through proteomics or to analyze downstream signaling effects.

  • Sample Preparation: Cells are treated as described above, lysed, and the total protein concentration is determined.

  • SDS-PAGE and Transfer: Equal amounts of protein lysate are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).[4][5]

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., anti-MEK1, anti-MEK2, anti-CRAF, anti-pERK, and a loading control like anti-GAPDH). Subsequently, a secondary antibody conjugated to an enzyme (like HRP) is added, which binds to the primary antibody.

  • Detection: A chemiluminescent substrate is added, which reacts with the HRP enzyme to produce light. This signal is captured, and the band intensity is quantified to determine the relative protein levels.[4][5] This method is used to calculate DC₅₀ values by analyzing protein levels across a range of degrader concentrations.

Cell Viability Assay for Potency Determination

These assays measure the anti-proliferative effect of the compounds on cancer cells, from which GI₅₀ values are derived.

  • Cell Seeding: Adherent cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10]

  • Compound Treatment: The cells are treated with a serial dilution of the compound (e.g., MS432) or a vehicle control. Each concentration is typically tested in replicate.[2]

  • Incubation: The plates are incubated for a set period, often 48 to 72 hours, to allow the compound to exert its effect.[11]

  • Viability Measurement: A reagent such as MTT or CellTiter-Glo is added to the wells. These reagents measure the metabolic activity of the cells, which correlates with the number of viable cells.[11]

  • Data Analysis: The absorbance or luminescence is read using a plate reader. The data is normalized to the control wells, and a dose-response curve is plotted to calculate the GI₅₀ value—the concentration at which cell growth is inhibited by 50%.[12][13]

References

A Guide to Negative Control Experiments for (S,R,S)-AHPC-Me-C10-NH2 Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in many successful PROTACs is the (S,R,S)-AHPC-Me moiety, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. When incorporated into a PROTAC, such as one using the (S,R,S)-AHPC-Me-C10-NH2 E3 ligase ligand-linker conjugate, it facilitates the recruitment of VHL to a specific protein of interest, leading to its ubiquitination and subsequent degradation.

To rigorously validate that the observed protein degradation is a direct result of the intended PROTAC mechanism, well-designed negative control experiments are indispensable. This guide provides a comprehensive comparison of appropriate negative controls for this compound based PROTACs, supported by experimental data and detailed protocols.

The Critical Role of Negative Controls

Negative controls are structurally similar analogs of the active PROTAC that are deficient in a key aspect of their mechanism of action.[1] They are essential for demonstrating that the degradation of the target protein is a specific, on-target effect of the PROTAC and not due to off-target effects, general toxicity, or simple inhibition of the target's function.[1] For VHL-recruiting PROTACs, two primary types of negative controls are employed.

Comparison of Negative Control Strategies

The most common and robust negative control for (S,R,S)-AHPC-based PROTACs involves the use of a stereoisomer of the VHL ligand. The (S,S,S)-AHPC configuration serves as an excellent negative control for the active (S,R,S)-AHPC ligand, as it does not bind to VHL.[2][3] This control helps to confirm that the degradation is dependent on the recruitment of the VHL E3 ligase. Another strategy is to modify the "warhead" of the PROTAC, the portion that binds to the protein of interest, to abolish its binding affinity. This control demonstrates that the degradation is dependent on target engagement.

Negative Control TypeDescriptionPurposeExpected Outcome
E3 Ligase Binding-Deficient (Stereoisomer Control) A PROTAC synthesized with the inactive (S,S,S)-AHPC stereoisomer instead of the active (S,R,S)-AHPC.To confirm that protein degradation is dependent on the recruitment of the VHL E3 ligase.No significant degradation of the target protein. The DC50 value should be significantly higher than the active PROTAC, or no degradation should be observed.
Target Protein Binding-Deficient A PROTAC where the "warhead" moiety has been modified to eliminate its binding affinity for the protein of interest.To verify that protein degradation is dependent on the specific binding to the target protein.No significant degradation of the target protein.

Quantitative Data Comparison

CompoundTarget(s)VHL Ligand StereochemistryDC50 (in 22Rv1 cells)DmaxReference
ARV-771 BRD2/3/4(S,R,S)< 5 nM> 90%[4]
ARV-766 (Negative Control) BRD2/3/4Inactive DiastereomerNo degradation observedNot applicable[4]

The PROTAC MS432, which incorporates the this compound linker-ligand, is a selective degrader of MEK1 and MEK2.[5][6][7] A negative control for MS432 has been developed with a modified VHL binding moiety that shows diminished binding to the VHL ligase, and this control did not reduce MEK1/2 protein levels, confirming the VHL-dependent mechanism of action.[1]

CompoundTarget(s)Cell LineDC50Reference
MS432 MEK1HT2931 nM[5][6]
MEK2HT2917 nM[5][6]
MEK1COLO 20518 ± 7 nM[5]
MEK2COLO 20511 ± 2 nM[5]
MS432 Negative Control MEK1/2HT-29, SK-MEL-28No degradation observed[1]

Signaling Pathways and Experimental Workflows

To validate the mechanism of action of an this compound based PROTAC and its negative controls, a series of experiments are conducted. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation cluster_controls Negative Controls PROTAC This compound based PROTAC POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase PROTAC->VHL Recruits VHL Proteasome Proteasome POI->Proteasome Targeted for Degradation Ub Ubiquitin Ub->POI Ubiquitination Degraded_POI Degraded POI Proteasome->Degraded_POI Neg_Control_Stereo Inactive Stereoisomer ((S,S,S)-AHPC based) Neg_Control_Stereo->VHL No Binding Neg_Control_Warhead Inactive Warhead (No POI Binding) Neg_Control_Warhead->POI No Binding

Caption: Mechanism of action of an (S,R,S)-AHPC-Me based PROTAC and points of intervention for negative controls.

Experimental_Workflow start Start: PROTAC and Negative Control Synthesis cell_culture Cell Culture and Treatment with PROTACs and Controls start->cell_culture binding_assay Binding Assays (FP or ITC) (Binary Binding) start->binding_assay western_blot Western Blot Analysis (Protein Degradation) cell_culture->western_blot dc50_dmax Determine DC50 and Dmax western_blot->dc50_dmax conclusion Conclusion: Validate PROTAC Mechanism of Action dc50_dmax->conclusion ternary_complex_assay Ternary Complex Formation Assay (ITC or SPR) binding_assay->ternary_complex_assay ubiquitination_assay Ubiquitination Assay ternary_complex_assay->ubiquitination_assay ubiquitination_assay->conclusion

Caption: Experimental workflow for the validation of a PROTAC and its negative controls.

Experimental Protocols

Western Blot for Protein Degradation

This protocol is used to quantify the levels of the target protein following treatment with the PROTAC and its negative controls.

Materials:

  • Cell line expressing the protein of interest

  • This compound based PROTAC and negative control(s)

  • Cell culture medium and reagents

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC and negative controls for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

Fluorescence Polarization (FP) Assay for Binary Binding

This assay measures the binding affinity of the PROTAC and its controls to the target protein and the E3 ligase separately.

Materials:

  • Fluorescently labeled tracer (e.g., a fluorescently tagged ligand for the target protein or VHL)

  • Purified recombinant target protein and VHL-ElonginB-ElonginC (VBC) complex

  • This compound based PROTAC and negative control(s)

  • Assay buffer

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup: In a microplate, add the fluorescently labeled tracer at a fixed concentration.

  • Titration: Add increasing concentrations of the PROTAC or negative control to the wells.

  • Incubation: Incubate the plate at room temperature to allow binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization using a plate reader.

  • Data Analysis: Plot the change in fluorescence polarization as a function of the PROTAC/control concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of binary and ternary complex formation.

Materials:

  • Purified recombinant target protein and VBC complex

  • This compound based PROTAC and negative control(s)

  • ITC instrument

  • Degassed buffer

Procedure:

  • Sample Preparation: Prepare solutions of the protein(s) and the PROTAC/control in the same degassed buffer.

  • Binary Titration: To determine the binary binding affinities, titrate the PROTAC into the target protein solution or the VBC complex solution in the ITC cell.

  • Ternary Titration: To assess ternary complex formation, pre-saturate the PROTAC with one of the proteins and titrate this complex into the other protein solution in the ITC cell.

  • Data Analysis: Analyze the heat changes to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interactions. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.

By employing these negative control strategies and experimental protocols, researchers can confidently validate the mechanism of action of their this compound based PROTACs, ensuring the specificity and robustness of their findings in the pursuit of novel protein-degrading therapeutics.

References

Assessing Ternary Complex Cooperativity: A Comparative Guide for VHL-Recruiting PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex—comprising the target protein, a Proteolysis Targeting Chimera (PROTAC), and an E3 ubiquitin ligase—is a critical determinant of the efficacy of PROTAC-mediated protein degradation. The cooperativity (α) of this complex, a measure of the synergistic binding between the components, is a key parameter in the optimization of potent and selective degraders. This guide provides a comparative analysis of the cooperativity of ternary complexes formed by von Hippel-Lindau (VHL)-recruiting PROTACs, with a focus on the conceptual framework and experimental approaches used to assess these interactions.

While specific biophysical data for the VHL ligand-linker conjugate (S,R,S)-AHPC-Me-C10-NH2 is not extensively available in public literature, this guide will utilize a well-characterized VHL-recruiting PROTAC targeting the p38α kinase as a representative example to illustrate the principles and methodologies of cooperativity assessment.

Understanding the PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cellular ubiquitin-proteasome system. They consist of two distinct ligands connected by a chemical linker: one binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This dual binding brings the E3 ligase into close proximity with the target protein, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target. The polyubiquitinated target is then recognized and degraded by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Recruits Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation Thermodynamic_Cycle P PROTAC PT P-T P->PT Kd(T) PE P-E P->PE Kd(E) T Target (T) PTE P-T-E (Ternary Complex) E E3 Ligase (E) PT->PTE Kd(E|PT) PE->PTE Kd(T|PE) Experimental_Workflow cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_SPR Surface Plasmon Resonance (SPR) cluster_TRFRET Time-Resolved FRET (TR-FRET) Start Start Binary_Binding Measure Binary Binding (PROTAC-Target, PROTAC-E3) Start->Binary_Binding Ternary_Binding Measure Ternary Binding (E3 to PROTAC-Target or Target to PROTAC-E3) Binary_Binding->Ternary_Binding ITC_Binary Titrate PROTAC into Target/E3 Binary_Binding->ITC_Binary SPR_Binary Flow PROTAC over immobilized Target/E3 Binary_Binding->SPR_Binary ITC_Ternary Titrate E3 into PROTAC-Target Complex Ternary_Binding->ITC_Ternary SPR_Ternary Flow Target over PROTAC-E3 complex Ternary_Binding->SPR_Ternary TRFRET_Assay Measure FRET signal between labeled Target and E3 in presence of PROTAC Ternary_Binding->TRFRET_Assay Calculate_Alpha Calculate Cooperativity (α) End End Calculate_Alpha->End ITC_Ternary->Calculate_Alpha SPR_Ternary->Calculate_Alpha TRFRET_Assay->Calculate_Alpha

VHL vs. CRBN PROTACs: A Head-to-Head Comparison for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an E3 ubiquitin ligase is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the hundreds of E3 ligases in the human proteome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most widely utilized due to their established ligands and broad applicability. This guide provides a comprehensive head-to-head comparison of VHL- and CRBN-based PROTACs directed against the same therapeutic targets, supported by experimental data from peer-reviewed literature. We delve into their performance metrics, outline detailed experimental protocols for their evaluation, and visualize the underlying mechanisms and workflows.

Mechanism of Action: A Tale of Two Ligases

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] They function by forming a ternary complex between the target protein and an E3 ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[1] While both VHL and CRBN can be effectively recruited to degrade a plethora of targets, their intrinsic properties can lead to different pharmacological outcomes.[]

The choice between VHL and CRBN can be influenced by factors such as the target protein's subcellular localization, the desired tissue distribution, and the potential for off-target effects.[] CRBN is predominantly nuclear, while VHL is found in both the cytoplasm and the nucleus.[] This can influence the degradation efficiency of targets within specific cellular compartments.

PROTAC_Mechanism cluster_VHL VHL-based PROTAC cluster_CRBN CRBN-based PROTAC VHL VHL E3 Ligase VHL_PROTAC VHL-PROTAC-Target Complex VHL->VHL_PROTAC VHL_Ub Ubiquitinated Target VHL_PROTAC->VHL_Ub Ubiquitination VHL_Proteasome 26S Proteasome VHL_Ub->VHL_Proteasome Recognition VHL_Degraded Degraded Target Peptides VHL_Proteasome->VHL_Degraded Degradation Target_VHL Target Protein Target_VHL->VHL_PROTAC PROTAC_VHL PROTAC PROTAC_VHL->VHL_PROTAC CRBN CRBN E3 Ligase CRBN_PROTAC CRBN-PROTAC-Target Complex CRBN->CRBN_PROTAC CRBN_Ub Ubiquitinated Target CRBN_PROTAC->CRBN_Ub Ubiquitination CRBN_Proteasome 26S Proteasome CRBN_Ub->CRBN_Proteasome Recognition CRBN_Degraded Degraded Target Peptides CRBN_Proteasome->CRBN_Degraded Degradation Target_CRBN Target Protein Target_CRBN->CRBN_PROTAC PROTAC_CRBN PROTAC PROTAC_CRBN->CRBN_PROTAC

General mechanism of VHL- and CRBN-based PROTACs.

Performance Comparison: VHL vs. CRBN-based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation). The following tables summarize comparative data for VHL- and CRBN-based PROTACs targeting FMS-like tyrosine kinase 3 (FLT3), Bromodomain-containing protein 4 (BRD4), and KRAS G12D. It is important to note that direct head-to-head comparisons with identical binders and linkers are limited, and data is often compiled from different studies.[1][3]

Table 1: FLT3 Degraders
PROTAC Name/IDE3 Ligase RecruiterCell LineDC50 (nM)Dmax (%)Reference
UnspecifiedVHLMV4-11~10-100>90[1]
UnspecifiedVHLMOLM-14~10-100>90[1]
TL12-186CRBNMOLM-14<100>85[1]
LWY-713CRBNMV4-110.61494.8[1]
CRBN(FLT3)-8CRBNMOLM-14~1-10>90[1]
Table 2: BRD4 Degraders
PROTAC Name/IDE3 Ligase RecruiterCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLHeLa13>95[4]
dBET1CRBNMV4-114>98[4]
Table 3: KRAS G12D Degraders
PROTAC Name/IDE3 Ligase RecruiterCell LineDC50 (nM)Dmax (%)Reference
PROTAC 8oVHLMIA PaCa-21.8~90
ASP-4396 (Clinical Candidate)CRBNVariousPotentSignificant

Current research suggests that for certain targets like KRAS mutants, VHL-recruiting PROTACs have generally demonstrated higher efficiency in preclinical models. However, the successful clinical development of CRBN-based KRAS degraders indicates that potent degraders can be developed with either ligase.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the comparative evaluation of PROTACs. Below are detailed protocols for key assays used to characterize and compare VHL- and CRBN-based degraders.

Western Blot for Determination of DC50 and Dmax

This protocol is a fundamental method to quantify the degradation of a target protein induced by a PROTAC.[5]

1. Cell Culture and Treatment:

  • Seed cells (e.g., HeLa, MV4-11) in 6-well plates at a density that ensures they are in the exponential growth phase during treatment.[6]

  • Allow cells to adhere overnight.[5]

  • Prepare serial dilutions of the VHL- and CRBN-based PROTACs in complete growth medium. A vehicle control (e.g., 0.1% DMSO) must be included.[6]

  • Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 24 hours).[6]

2. Cell Lysis and Protein Quantification:

  • After incubation, wash the cells twice with ice-cold PBS.[5]

  • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.[6]

  • Scrape the cells and collect the lysate in a microcentrifuge tube.[5]

  • Incubate on ice for 30 minutes with occasional vortexing.[5]

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

  • Collect the supernatant and determine the protein concentration using a BCA assay.[5]

3. SDS-PAGE and Western Blotting:

  • Normalize the protein concentration of all samples.[6]

  • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.[5]

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[5]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[5]

  • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.[5] A loading control antibody (e.g., GAPDH, β-actin) should also be used.

  • Wash the membrane three times with TBST.[5]

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[5]

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[6]

4. Data Analysis:

  • Quantify the band intensities using densitometry software.[5]

  • Normalize the target protein signal to the loading control.[5]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[5]

  • Generate a dose-response curve to determine the DC50 and Dmax values.[5]

Western_Blot_Workflow A Cell Seeding & PROTAC Treatment B Cell Lysis A->B C Protein Quantification (BCA) B->C D SDS-PAGE C->D E Western Blot Transfer D->E F Immunoblotting & Detection E->F G Data Analysis (DC50/Dmax) F->G

Experimental workflow for Western Blot analysis.
In Vitro Ubiquitination Assay

This assay directly assesses the ability of a PROTAC to induce the ubiquitination of its target protein in a cell-free system.[7]

1. Reaction Setup:

  • Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme, the respective E3 ligase complex (VHL or CRBN), the target protein, ATP, and ubiquitin.[7]

  • Add the VHL- or CRBN-based PROTAC at various concentrations. A no-PROTAC control is essential.[7]

  • Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

2. Detection of Ubiquitination:

  • Stop the reaction by adding SDS-PAGE loading buffer.[7]

  • Boil the samples and resolve them by SDS-PAGE.[7]

  • Transfer the proteins to a membrane and perform a Western blot using a primary antibody against the target protein.[7]

3. Interpretation of Results:

  • A ladder of higher molecular weight bands or a smear above the unmodified target protein band indicates successful polyubiquitination.[7]

Ubiquitination_Assay cluster_Components Reaction Components E1 E1 Enzyme Incubation Incubate at 37°C E1->Incubation E2 E2 Enzyme E2->Incubation E3 E3 Ligase (VHL or CRBN) E3->Incubation Target Target Protein Target->Incubation PROTAC PROTAC PROTAC->Incubation ATP ATP ATP->Incubation Ub Ubiquitin Ub->Incubation Analysis Western Blot for Target Protein Incubation->Analysis Result Observe Ubiquitination Ladder Analysis->Result

Workflow for an in vitro ubiquitination assay.

Conclusion

References

Validating VHL E3 Ligase Dependence for PROTACs Incorporating (S,R,S)-AHPC-Me-C10-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking therapeutic modality that induces targeted protein degradation through the ubiquitin-proteasome system.[1][2] A significant class of these molecules utilizes ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase to tag specific proteins of interest for destruction.[3][4] The synthesized E3 ligase ligand-linker conjugate, (S,R,S)-AHPC-Me-C10-NH2, incorporates a VHL ligand and is a key component in the development of VHL-recruiting PROTACs such as the MEK1/2 degrader MS432 and the BET degrader ARV-771.[5][6]

This guide provides a comprehensive overview of the essential experimental methodologies required to rigorously validate the VHL E3 ligase-dependent mechanism of action for any PROTAC developed using the this compound linker-ligand.

Mechanism of Action: VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules composed of a ligand that binds to the target protein of interest (POI), a ligand for an E3 ligase (in this case, VHL), and a linker connecting them.[1][7] The PROTAC facilitates the formation of a ternary complex between the POI and the VHL E3 ligase complex.[8][9] This proximity induces the VHL complex to polyubiquitinate the POI, marking it for subsequent degradation by the proteasome.[2] One of the critical early steps in the development of these degraders is to confirm that their activity is indeed dependent on the intended E3 ligase.[1]

cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome Proteasomal Degradation Ubiquitination->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

PROTAC-induced protein degradation pathway.

Comparative Analysis of VHL-Dependence Validation

The following table summarizes the expected outcomes from key validation experiments, comparing a VHL-dependent PROTAC to scenarios where degradation is VHL-independent.

Experimental Approach VHL-Dependent PROTAC (Expected Outcome) Alternative Scenario (VHL-Independent Degradation)
CRISPR/Cas9 VHL Knockout Degradation of the target protein is significantly attenuated or completely abolished in VHL knockout cells compared to wild-type cells.[1]Target protein degradation persists in VHL knockout cells, suggesting the involvement of other E3 ligases or off-target effects.
Competitive VHL Ligand Rescue Co-treatment with an excess of a free VHL ligand (e.g., VH032) competitively inhibits PROTAC binding to VHL, thereby rescuing the target protein from degradation.[10]The free VHL ligand fails to rescue the target protein from degradation, indicating the PROTAC's activity is not mediated through VHL binding.
Proteasome & Neddylation Inhibition Pre-treatment with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) prevents the degradation of the target protein.[11]While proteasome inhibitors might still block degradation, a lack of effect from neddylation inhibitors could suggest a non-canonical degradation pathway.
Co-Immunoprecipitation (Co-IP) Successful pulldown of the target protein will also pull down the VHL E3 ligase in the presence of the PROTAC, confirming the formation of a ternary complex.[1][10]The PROTAC fails to induce a detectable interaction between the target protein and VHL.
Inactive Control PROTAC A structurally analogous PROTAC with a modification that ablates VHL binding will not induce degradation of the target protein.[3]An "inactive" control still causes degradation, pointing towards off-target effects or a different mechanism of action.

Experimental Protocols

This method provides a definitive assessment of VHL's role in the PROTAC's mechanism of action.[1]

  • Cell Line Generation: Transfect target cells with a CRISPR/Cas9 system containing guide RNAs targeting the VHL gene.[12] Select and expand single-cell clones.

  • Validation of Knockout: Confirm the absence of VHL protein expression in the knockout clones via Western blotting.

  • PROTAC Treatment: Treat both wild-type and VHL knockout cells with varying concentrations of the this compound based PROTAC.

  • Analysis: Measure the levels of the target protein in both cell lines using Western blotting or quantitative methods like ELISA or mass spectrometry. A loss of degradation in the knockout line confirms VHL dependence.[1]

cluster_1 CRISPR/Cas9 VHL Knockout Workflow Start Start: Wild-Type Cells CRISPR Transfect with CRISPR/Cas9-VHLgRNA Start->CRISPR WT_Cells Wild-Type Cells Selection Select & Expand Single-Cell Clones CRISPR->Selection Validation Validate VHL Knockout (Western Blot) Selection->Validation KO_Cells VHL Knockout Cells Validation->KO_Cells Treatment Treat with PROTAC WT_Cells->Treatment KO_Cells->Treatment Analysis Analyze Target Protein Levels (e.g., Western Blot) Treatment->Analysis Conclusion Compare Degradation Analysis->Conclusion

Workflow for VHL knockout validation.

This assay confirms that the PROTAC acts by binding to the VHL ligand-binding site.

  • Cell Seeding: Plate cells and allow them to adhere.

  • Co-treatment: Treat cells with the PROTAC in the presence or absence of a high concentration (e.g., 5 µM) of a free VHL ligand like VH032.[10]

  • Incubation: Incubate for a sufficient time to allow for protein degradation.

  • Lysis and Analysis: Lyse the cells and analyze the levels of the target protein by Western blot. A rescue of the target protein levels in the co-treated sample indicates VHL-dependent action.[10]

This experiment provides direct evidence of the PROTAC-induced ternary complex.[1]

  • Cell Treatment: Treat cells with the PROTAC or a vehicle control.

  • Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein, coupled to magnetic or agarose (B213101) beads.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein complexes.

  • Western Blot Analysis: Analyze the eluates by Western blotting for the presence of both the target protein and VHL. An enhanced VHL signal in the PROTAC-treated sample confirms the formation of the ternary complex.[1]

cluster_2 Logical Flow for VHL Dependence Validation Hypothesis Hypothesis: PROTAC degrades POI via VHL Knockout Is degradation lost in VHL KO cells? Hypothesis->Knockout Competition Is degradation rescued by free VHL ligand? Knockout->Competition Yes VHL_Independent Conclusion: VHL-Independent or Off-Target Effects Knockout->VHL_Independent No Proteasome_Block Is degradation blocked by proteasome inhibitors? Competition->Proteasome_Block Yes Competition->VHL_Independent No Ternary_Complex Does PROTAC induce POI-VHL interaction (Co-IP)? Proteasome_Block->Ternary_Complex Yes Proteasome_Block->VHL_Independent No VHL_Dependent Conclusion: VHL-Dependent Mechanism Ternary_Complex->VHL_Dependent Yes Ternary_Complex->VHL_Independent No

Decision-making flowchart for validation.

By systematically applying these experimental strategies, researchers can unequivocally validate the VHL E3 ligase-dependent mechanism of action for novel PROTACs synthesized with the this compound linker-ligand, ensuring a robust foundation for further preclinical and clinical development.

References

Safety Operating Guide

Navigating the Disposal of (S,R,S)-AHPC-Me-C10-NH2: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing (S,R,S)-AHPC-Me-C10-NH2, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs), adherence to proper disposal protocols is paramount to ensure laboratory safety and environmental protection. While the Safety Data Sheet (SDS) from at least one supplier classifies this compound as "Not a hazardous substance or mixture," it is crucial to recognize its role as a biologically active agent designed to interact with cellular machinery.[1] As a best practice in laboratory safety, all research compounds with biological activity should be handled and disposed of with a higher degree of caution.

This compound is an E3 ligase ligand-linker conjugate that incorporates a VHL (von Hippel-Lindau) ligand, a key component for recruiting the VHL E3 ubiquitin ligase to a target protein, thereby inducing its degradation.[2][3][4] PROTACs, by their very nature, are designed to hijack the cell's natural waste disposal system.[5][6][7] Therefore, it is prudent to treat this compound and all materials contaminated with it as potentially hazardous chemical waste. This approach aligns with general guidelines for the disposal of other PROTACs and potent small molecules, where the primary route of disposal is through an institution's Environmental Health and Safety (EHS) program.[8][9]

Core Principles of Disposal

The foundational principles for the disposal of this compound waste are segregation, proper containment, clear labeling, and disposal through an approved hazardous waste management vendor. Under no circumstances should this compound or contaminated materials be discarded in regular trash or poured down the drain.[8]

Quantitative Data for Disposal Consideration

While the SDS for this compound does not specify quantitative hazard thresholds, the following table outlines typical parameters that researchers must consider for the disposal of potent, biologically active small molecule compounds. These values are illustrative and serve as a conservative guide.

ParameterGuidelineRelevance to Disposal
Waste Classification Treat as Hazardous Chemical WasteEnsures handling and disposal by trained personnel and licensed facilities.
Container Type Chemically compatible, leak-proof, with a secure lid (e.g., HDPE or glass)Prevents spills and environmental contamination.
Labeling "Hazardous Waste," full chemical name, and approximate concentrationComplies with regulations and informs waste handlers of the contents.[10][11]
pH of Aqueous Waste Neutralize to pH 5-9 if permitted by EHS for dilute solutionsCorrosive waste requires special handling and segregation.[8][12]
Storage In a designated Satellite Accumulation Area (SAA) away from incompatible materialsPrevents accidental mixing and reactions.[10][11]

Experimental Protocols for Safe Disposal

The proper disposal of this compound is a strictly controlled procedure. The following steps outline the general protocol for handling and disposing of this and similar chemical wastes in a laboratory setting.

Step 1: Personal Protective Equipment (PPE)

Before handling the compound or its waste, always wear appropriate PPE, including:

  • Nitrile gloves (double-gloving is recommended)

  • Safety goggles with side-shields

  • A lab coat

Step 2: Waste Segregation and Collection

Proper segregation of waste is critical to ensure safety and compliance.[8]

Solid Waste:

  • Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials that have come into contact with this compound.

  • Procedure:

    • Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag.

    • The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound."[9]

    • Keep the container sealed when not in use.

Liquid Waste:

  • Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.

  • Procedure:

    • Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap.

    • The container must be labeled "Hazardous Waste," with the chemical name "this compound," and an approximate concentration of the active compound.

    • Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

Step 3: Decontamination of Non-Disposable Items
  • Glassware and Equipment:

    • Rinse all non-disposable glassware and equipment that came into contact with the compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residue.

    • Collect this initial rinse as hazardous liquid waste.

    • Subsequent washes with detergent and water can be performed as per standard laboratory procedures.

  • Work Surfaces:

    • Wipe down all potentially contaminated surfaces with a solvent-dampened cloth or paper towel.

    • Dispose of these cleaning materials as solid hazardous waste.

Step 4: Storage and Final Disposal
  • Storage: Store all sealed and labeled hazardous waste containers in your laboratory's designated Satellite Accumulation Area (SAA) in accordance with your institution's policies.[10][11]

  • Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department. They will ensure it is transported to a licensed hazardous waste disposal facility, where high-temperature incineration is the preferred method for such compounds.

Disposal Workflow and Logical Relationships

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

Disposal_Workflow start Start: Generation of This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Gloves, Tips, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsate) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid store_waste Store in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Waste Pickup store_waste->ehs_pickup

Caption: Disposal workflow for this compound waste.

Decontamination_Pathway start Item Contaminated with This compound item_type Disposable? start->item_type disposable Dispose as Solid Hazardous Waste item_type->disposable Yes reusable Reusable Item (Glassware, Surfaces) item_type->reusable No rinse Perform Initial Rinse with Solvent reusable->rinse collect_rinse Collect Rinsate as Liquid Hazardous Waste rinse->collect_rinse clean Proceed with Standard Cleaning Protocol collect_rinse->clean end Item is Decontaminated clean->end

Caption: Decontamination pathway for items exposed to this compound.

References

Personal protective equipment for handling (S,R,S)-AHPC-Me-C10-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (S,R,S)-AHPC-Me-C10-NH2

This document provides comprehensive safety, operational, and disposal protocols for this compound, an E3 ligase ligand-linker conjugate. It is intended for researchers, scientists, and drug development professionals. Given its role as a component in Proteolysis Targeting Chimeras (PROTACs), this compound should be handled with care as a potentially potent, biologically active molecule.

While a safety data sheet (SDS) for this compound indicates it is not a hazardous substance, an SDS for the closely related hydrochloride salt form identifies several potential hazards.[1][2] To ensure the highest safety standards, this guide adopts a cautious approach, recommending procedures suitable for handling potentially hazardous research chemicals.

Compound Identification and Storage
ParameterInformation
Chemical Name This compound
CAS Number 2376139-52-3[1]
Molecular Formula C34H53N5O4S[1]
Molecular Weight 627.88 g/mol [1]
Primary Use E3 ligase (VHL) ligand-linker conjugate for PROTAC synthesis.[3][4][5][6]
Storage Store at -20°C for long-term stability.[5]
Hazard Identification and Personal Protective Equipment (PPE)

The following potential hazards are based on data for related compounds and general practices for handling novel chemical entities. A comprehensive approach to personal protection is essential.

Potential Hazard Summary

Hazard ClassGHS Classification and Statements
Acute Toxicity, Oral Category 4: Harmful if swallowed (H302).[2]
Skin Irritation Category 2: Causes skin irritation (H315).[2]
Eye Irritation Category 2A: Causes serious eye irritation (H319).[2]
Respiratory Irritation Category 3: May cause respiratory irritation (H335).[2]

Recommended Personal Protective Equipment (PPE)

CategorySpecific Recommendations
Eye/Face Protection Wear chemical safety goggles with side-shields or a face shield.[7]
Hand Protection Use chemically resistant nitrile gloves. Double-gloving is recommended for handling concentrated solutions.[7]
Body Protection Wear a standard laboratory coat, fully buttoned.
Respiratory Protection All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood to prevent inhalation.[1]

Operational and Disposal Plans

Proper handling and disposal are critical to ensure personnel safety and environmental protection. All waste generated from the use of this compound must be managed as hazardous chemical waste.[3][7]

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and the work area is clean. Assemble all necessary equipment, including PPE.

  • Weighing:

    • Perform all weighing of the solid compound within the fume hood.

    • Use a dedicated spatula and weighing paper.

    • Close the primary container tightly immediately after use.

  • Solution Preparation (Example for 10 mM Stock in DMSO):

    • Calculate the required mass of this compound (MW: 627.88). For 1 mL of 10 mM solution, 6.28 mg is needed.

    • Add the weighed solid to a sterile microcentrifuge tube or vial.

    • Within the fume hood, add the calculated volume of anhydrous DMSO.

    • Cap the vial securely and vortex until the solid is completely dissolved. Sonication may be used to aid dissolution if necessary.

    • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the stock solution at -20°C or -80°C as recommended for similar compounds.[8][9]

Disposal Plan

Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3]

Waste Segregation and Disposal Summary

Waste TypeContainerLabeling RequirementsDisposal Method
Solid Waste Designated, sealed plastic bag or container within the fume hood."Hazardous Waste," "Solid Chemical Waste," list "this compound."High-temperature incineration via institutional EHS.[7]
Liquid Waste Compatible, leak-proof, screw-top bottle (e.g., HDPE).[3]"Hazardous Waste," "Liquid Chemical Waste," list all chemical components and approximate percentages.Collection and disposal by institutional Environmental Health & Safety (EHS).
Sharps Waste Puncture-proof sharps container."Sharps," "Hazardous Chemical Waste."Autoclaving (if biologically contaminated) followed by EHS pickup.

Decontamination Procedure

  • Wipe down all surfaces and equipment that may have come into contact with the compound using 70% ethanol (B145695) or another appropriate solvent.[1]

  • Dispose of all cleaning materials (e.g., wipes, bench paper) as solid hazardous waste.[3]

  • For glassware, rinse with a suitable solvent (e.g., acetone, ethanol), collecting the first rinse as liquid hazardous waste before proceeding with standard washing procedures.[1]

Visualizations

PROTAC Mechanism of Action

The diagram below illustrates the general mechanism of action for a PROTAC that utilizes a VHL ligand, such as one derived from this compound. The PROTAC forms a ternary complex, bringing the target protein and the VHL E3 ligase together, which leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4][10]

PROTAC_Mechanism POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-VHL) POI->Ternary Binds PROTAC PROTAC PROTAC->Ternary VHL VHL E3 Ligase VHL->Ternary Recruits Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Transfers Ub Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognized by Peptides Degraded Peptides Proteasome->Peptides Degrades

Caption: PROTAC-induced protein degradation pathway via VHL E3 ligase recruitment.

Experimental Workflow: Western Blot for Protein Degradation

This workflow outlines the key steps to assess the degradation of a target protein after treatment with a PROTAC synthesized using this compound.

Western_Blot_Workflow A 1. Cell Seeding Plate cells and allow to adhere overnight. B 2. Treatment Treat cells with PROTAC and controls for a set time (e.g., 24h). A->B C 3. Cell Lysis Wash cells with cold PBS and lyse with RIPA buffer. B->C D 4. Protein Quantification Determine protein concentration (e.g., BCA assay). C->D E 5. SDS-PAGE Load equal protein amounts and separate by size. D->E F 6. Protein Transfer Transfer separated proteins to a PVDF membrane. E->F G 7. Immunoblotting Probe with primary (target & loading control) and secondary antibodies. F->G H 8. Detection & Analysis Add chemiluminescent substrate, image, and quantify band intensity. G->H

Caption: Step-by-step workflow for assessing protein degradation by Western Blot.

Waste Disposal Workflow

This diagram provides a clear logical flow for the proper segregation and disposal of waste generated while working with this compound.

Disposal_Workflow Start Waste Generation (e.g., pipette tips, vials, unused solution) Segregate Segregate at Point of Generation Start->Segregate Solid Solid Waste Container (Contaminated gloves, tips, paper) Segregate->Solid Solid Liquid Liquid Waste Container (Unused solutions, first rinse) Segregate->Liquid Liquid Label_Solid Label Container: 'Hazardous Solid Waste' Solid->Label_Solid Label_Liquid Label Container: 'Hazardous Liquid Waste' + Contents Liquid->Label_Liquid Store Store in Satellite Accumulation Area (SAA) Label_Solid->Store Label_Liquid->Store Pickup Schedule Pickup with Institutional EHS Store->Pickup

Caption: Logical workflow for the safe disposal of chemical waste.

Experimental Protocol: Target Protein Degradation Assay via Western Blot

This protocol provides a detailed methodology for a key experiment to quantify the degradation of a target protein induced by a PROTAC.

Materials
  • Cell line expressing the protein of interest

  • Cell culture medium, fetal bovine serum (FBS), and antibiotics

  • Phosphate-buffered saline (PBS)

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody for the target protein

  • Primary antibody for a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

Procedure
  • Cell Culture and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

    • Prepare serial dilutions of the PROTAC stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1-1000 nM). Include a vehicle control (DMSO equivalent).

    • Remove the old medium and add the medium containing the different concentrations of the PROTAC or vehicle control.

    • Incubate for the desired time period (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., 100-150 µL per well for a 6-well plate).

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blot:

    • Normalize the volume of each lysate to ensure equal protein loading (e.g., 20-30 µg per lane). Add loading buffer and boil samples at 95°C for 5 minutes.

    • Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody for the target protein overnight at 4°C, using the manufacturer's recommended dilution.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control protein.

  • Data Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control using software such as ImageJ.

    • Normalize the target protein signal to the loading control signal for each sample to determine the relative decrease in protein levels.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。